molecular formula C4H3ClN2O3 B025199 5-Chlorobarbituric acid CAS No. 19645-77-3

5-Chlorobarbituric acid

Cat. No.: B025199
CAS No.: 19645-77-3
M. Wt: 162.53 g/mol
InChI Key: XDDWKERRJNWQIL-UHFFFAOYSA-N
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Description

5-Chlorobarbituric acid (CAS 19645-77-3) is a versatile barbituric acid derivative serving as a critical synthetic intermediate in medicinal chemistry and organic synthesis. This off-white to light beige powder, with a molecular formula of C 4 H 3 ClN 2 O 3 and a molecular weight of 162.53 g/mol, is primarily valued for its reactive chloro substituent at the 5-position of the pyrimidine trione core . Its primary research value lies as a key building block for the development of novel bioactive molecules. As part of the barbituric acid family, its derivatives are prominent in the synthesis of compounds with a wide spectrum of biological activities, including antiviral, antimicrobial, antioxidant, and anticancer properties . The structure is amenable to various chemical transformations, most notably in Knoevenagel condensation and Michael addition reactions, enabling the construction of complex molecular architectures such as pyrano-fused pyrimidines and spiro-oxindole derivatives . These frameworks are frequently explored in drug discovery and the development of chemosensors . Researchers utilize this compound to access diverse compound libraries for high-throughput screening and to develop potential therapeutic agents. Its role extends beyond pharmaceuticals into materials science, contributing to the synthesis of organic dyes and non-linear optical materials . This product is intended for research applications in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDDWKERRJNWQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(C(=O)NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3ClN2O3
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DSSTOX Substance ID

DTXSID7066510
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
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Molecular Weight

162.53 g/mol
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CAS No.

19645-77-3
Record name 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-Chlorobarbituric acid
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
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Record name 5-chlorobarbituric acid
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Foundational & Exploratory

synthesis of 5-chlorobarbituric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chlorobarbituric Acid

Abstract

This compound is a pivotal synthetic intermediate, leveraging the unique reactivity of the barbiturate core for the development of a diverse array of functionalized molecules. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the direct chlorination of barbituric acid. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and discuss critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and application of this versatile chemical building block.

Introduction: The Significance of the Barbiturate Scaffold

Barbituric acid, a pyrimidine derivative first synthesized by Adolf von Baeyer in 1864, serves as the parent compound for a vast class of molecules known as barbiturates.[1][2][3] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the C-5 position, have profound effects on the central nervous system and have been historically significant as sedatives, hypnotics, and anticonvulsants.[3][4][5]

The C-5 position of the barbituric acid ring is distinguished by its reactive methylene group. The flanking carbonyl groups significantly increase the acidity of the C-5 protons (pKa ≈ 4.01), facilitating the formation of a stabilized carbanion.[2] This inherent reactivity makes the C-5 position a prime target for electrophilic substitution, enabling the synthesis of a wide range of functionalized derivatives.[3][6] this compound emerges as a key intermediate in this context, providing a reactive handle for subsequent nucleophilic substitution reactions to introduce diverse functionalities.

This guide will focus on the most reliable and accessible methods for the , emphasizing the chemical principles that govern these transformations.

Foundational Synthesis: Preparation of Barbituric Acid

Before proceeding to the chlorination step, it is essential to have a reliable source of the starting material, barbituric acid. The classical and most widely adopted synthesis involves the condensation of diethyl malonate with urea, typically facilitated by a strong base such as sodium ethoxide.[2][7]

The reaction proceeds via a Claisen condensation mechanism, where sodium ethoxide deprotonates the diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of urea. Subsequent cyclization and dehydration yield the barbituric acid product. This foundational synthesis is well-documented in resources like Organic Syntheses, providing a robust and scalable method for producing the necessary precursor.[7]

Core Synthesis Route: Direct Chlorination of Barbituric Acid

The most direct and efficient method for preparing this compound is the electrophilic chlorination of the C-5 position of barbituric acid. The choice of chlorinating agent is critical to achieving high yield and selectivity while ensuring operational safety.

Preferred Method: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a highly effective reagent for this transformation. As a pourable liquid, it is often more convenient and easier to handle than chlorine gas.[8] It serves as a source of electrophilic chlorine, particularly under conditions that favor ionic mechanisms.[9]

Causality and Mechanism: The reaction is predicated on the acidity of the C-5 protons. The barbituric acid exists in equilibrium with its enol tautomer. The electron-rich enol or the corresponding enolate anion acts as a nucleophile, attacking the electrophilic chlorine species generated from sulfuryl chloride. This results in the substitution of one of the C-5 protons with a chlorine atom. The reaction is typically performed in an inert solvent to control reactivity and facilitate product isolation.

Chlorination_Mechanism Figure 1: Proposed Mechanism for Chlorination with Sulfuryl Chloride BarbituricAcid Barbituric Acid (Keto-Enol Tautomerism) Enolate Barbiturate Enolate (Nucleophile) BarbituricAcid->Enolate Base (trace) or Self-ionization Intermediate Reaction Intermediate Enolate->Intermediate Nucleophilic Attack SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Intermediate Product This compound Intermediate->Product Proton Loss Byproducts HCl + SO₂ Intermediate->Byproducts

Figure 1: Proposed Mechanism for Chlorination with Sulfuryl Chloride

Experimental Protocol: Synthesis of this compound via Sulfuryl Chloride

  • Safety First: This procedure must be conducted in a certified chemical fume hood. Sulfuryl chloride is corrosive and reacts violently with water to release toxic gases (HCl, SO₂).[8] Appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler containing sodium hydroxide solution), suspend barbituric acid (1.0 eq) in a suitable inert solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Charge the dropping funnel with sulfuryl chloride (1.1 eq).

  • Reaction Execution: Add the sulfuryl chloride dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[10]

  • Workup and Isolation: Upon completion, the reaction mixture is cooled again in an ice bath. The solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with a small amount of cold, dry diethyl ether to remove unreacted sulfuryl chloride and byproducts. The product is then dried under vacuum to yield this compound.

Data Summary: Reaction Parameters

ParameterValue/ConditionRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Efficient, convenient liquid source of electrophilic chlorine.[9]
Solvent Glacial Acetic Acid / CH₂Cl₂Inert solvent that allows for good suspension and temperature control.
Temperature 0-10 °C (addition), RT (reaction)Controls the exothermic reaction and minimizes side product formation.
Stoichiometry ~1.1 eq of SO₂Cl₂A slight excess ensures complete conversion of the starting material.
Typical Yield > 85%High efficiency is typical for this direct electrophilic substitution.
Alternative Method: Enzymatic Chlorination

A novel and greener approach to chlorination involves the use of enzymes. Research has demonstrated that the chloroperoxidase enzyme system can effectively convert barbituric acid into its chlorinated derivatives.[11]

Causality and Mechanism: This biocatalytic method utilizes a chloroperoxidase enzyme in the presence of hydrogen peroxide (H₂O₂) and a chloride source (e.g., KCl). The enzyme's active site, containing a heme group, is believed to interact with both peroxide and the halide ion at low pH. This proximity facilitates the formation of an electrophilic chlorine species, which then halogenates the barbituric acid substrate.[11] The reaction proceeds through the 5-monochloro intermediate to potentially form 5,5-dichloro derivatives.[11]

Enzymatic_Workflow Figure 2: Workflow for Enzymatic Chlorination cluster_Reagents Reaction Components Enzyme Chloroperoxidase Reactor Bioreactor (Buffered, Low pH) Enzyme->Reactor H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reactor KCl Potassium Chloride (KCl) KCl->Reactor Substrate Barbituric Acid Substrate->Reactor Product This compound (and Dichloro- derivative) Reactor->Product Enzymatic Conversion

Figure 2: Workflow for Enzymatic Chlorination

Conceptual Protocol: Enzymatic Synthesis

  • Buffer Preparation: Prepare a suitable buffer solution at the optimal low pH for the chloroperoxidase enzyme (e.g., phosphate buffer at pH ~3.0).[11]

  • Reaction Mixture: To the buffered solution, add barbituric acid, potassium chloride, and the chloroperoxidase enzyme.

  • Initiation: Initiate the reaction by the controlled addition of hydrogen peroxide.

  • Monitoring and Isolation: Monitor the reaction progress using HPLC or UV-Vis spectroscopy. The product can be isolated using standard extraction and chromatography techniques.

This method, while elegant, may present challenges in scalability and enzyme cost for large-scale industrial production but offers significant advantages in terms of environmental impact and reaction mildness.

Product Characterization

Confirmation of the requires a suite of analytical techniques to verify its structure and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the singlet corresponding to the two acidic protons at the C-5 position and the appearance of a new signal for the remaining C-5 proton (if any, depending on the degree of chlorination) would be indicative of a successful reaction.

    • ¹³C NMR: A shift in the resonance of the C-5 carbon is expected upon substitution with an electronegative chlorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the C-H stretching and bending frequencies associated with the C-5 methylene group would be observed. The characteristic carbonyl (C=O) stretches of the barbiturate ring should remain.

  • Mass Spectrometry (MS): Provides the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence of chlorination.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the final product and for monitoring the reaction progress.[10][12]

Critical Safety and Handling Protocols

The involves hazardous materials that demand strict adherence to safety protocols.

Reagent-Specific Hazards:

  • Thionyl Chloride (SOCl₂) & Sulfuryl Chloride (SO₂Cl₂):

    • Reactivity: Both react violently with water, releasing large amounts of toxic and corrosive gases (HCl, SO₂, Cl₂).[13][14] Containers must be kept tightly closed and away from moisture.[14]

    • Toxicity: They are highly corrosive to the skin, eyes, and respiratory tract.[15] Inhalation can cause severe respiratory damage, including potentially delayed pulmonary edema.[14][15] They are classified as toxic if inhaled and cause severe skin burns and eye damage.

    • Handling: All manipulations must be performed within a certified chemical fume hood.[13] Never add water to these reagents; for spills, use an inert absorbent material like dry sand.[14][16]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: A face shield in combination with chemical splash goggles is required.[16]

  • Skin Protection: Wear a full lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton). Ensure no skin is exposed.[13]

  • Respiratory Protection: In case of insufficient ventilation or spill, a NIOSH-approved respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary.[13][16]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

Conclusion

The is most effectively achieved through the direct chlorination of barbituric acid using sulfuryl chloride. This method is high-yielding, procedurally straightforward, and relies on a well-understood electrophilic substitution mechanism at the activated C-5 position. While emerging biocatalytic routes offer a greener alternative, the sulfuryl chloride method remains the standard for laboratory and pilot-scale synthesis. Rigorous characterization of the product is essential to confirm its identity and purity. Above all, a profound understanding and unwavering implementation of safety protocols are paramount when handling the hazardous reagents involved in this synthesis. This compound remains a valuable and versatile building block, enabling access to a wide spectrum of complex molecules for applications in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). A new enzymatic chlorination of barbituric acid and its 1‐methyl and 1,3‐dimethyl derivatives | Request PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). Barbituric acid. Available at: [Link]

  • ACS Publications. (1959). Notes: Chlorination of 1,3-Diacetylurea and of Barbituric Acid. J. Org. Chem. 1959, 24 (9), pp 1383–1385. Available at: [Link]

  • MDPI. (2021). Facile Charge Transfer between Barbituric Acid and Chloranilic Acid over g-C3N4: Synthesis, Characterization and DFT Study. Available at: [Link]

  • Taylor & Francis Online. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]

  • Google Patents. (n.d.). US3919232A - Chlorinated barbituric acids.
  • International Research and Publishing Academy. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Available at: [Link]

  • Wikipedia. (n.d.). Barbituric acid. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available at: [Link]

  • Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
  • ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF. Available at: [Link]

  • MDPI. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Available at: [Link]

  • SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Available at: [Link]

  • Research Journal of Chemical Sciences. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Available at: [Link]

  • ARC Journals. (n.d.). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. Available at: [Link]

  • ResearchGate. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]

  • Google Patents. (n.d.). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Available at: [Link]

  • International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Available at: [Link]

  • DigitalCommons@UNO. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Available at: [Link]

  • PubChem - NIH. (n.d.). Barbituric Acid. Available at: [Link]

  • PubMed. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. J Pharm Biomed Anal. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Barbituric acid, a heterocyclic compound first synthesized in 1864, serves as the foundational structure for a broad class of drugs known as barbiturates.[1][2] While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the C-5 position, have historically been cornerstones in medicine as sedatives, hypnotics, and anticonvulsants.[3][4][5] The introduction of a halogen, such as chlorine, at the 5-position creates 5-chlorobarbituric acid, a reactive intermediate with distinct chemical properties that make it a valuable tool for further synthetic transformations and a subject of interest for its own unique potential applications.

This guide provides a comprehensive technical overview of the core chemical properties of this compound. It is designed for researchers, scientists, and professionals in drug development, offering field-proven insights into its synthesis, reactivity, analytical characterization, and safety considerations.

Physicochemical Properties of this compound

The physicochemical properties of this compound are foundational to its handling, reactivity, and analytical profile. The electron-withdrawing nature of the chlorine atom at the C-5 position significantly influences the acidity and reactivity of the entire molecule.

PropertyValue/DescriptionSource/Rationale
IUPAC Name 5-Chloro-1,3-diazinane-2,4,6-trionePubChem CID 23273931 (for related structure)[6]
Molecular Formula C₄H₃ClN₂O₃Derived from structure
Molecular Weight 162.53 g/mol Derived from formula
Appearance Expected to be a white to off-white crystalline solidBased on parent barbituric acid[2]
Acidity (pKa) pKa is expected to be ≤ 4.01The chlorine atom's inductive effect should increase the acidity of the N-H protons compared to barbituric acid (pKa = 4.01).[2]
Solubility Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like ethanol and DMSO.Based on parent barbituric acid[7]
Melting Point Not well-documented, but expected to decompose near its melting point.Barbituric acid melts at 248 °C with decomposition.[7]
Structural Insights and Acidity

This compound exists predominantly in the tri-keto tautomeric form. The key structural feature is the pyrimidine-2,4,6-trione ring with a chlorine atom at the 5-position. The acidity of barbituric acid derivatives is a critical property. The two N-H protons are acidic due to the delocalization of the resulting negative charge across the three carbonyl groups. The introduction of an electronegative chlorine atom at C-5 further enhances this acidity through an inductive effect, making this compound a stronger acid than its parent compound.[2][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct chlorination of barbituric acid. This reaction requires a suitable chlorinating agent that can effectively replace the acidic proton at the C-5 position.

Causality in Experimental Design

The direct halogenation of the active methylene group at C-5 of barbituric acid is an electrophilic substitution reaction. The choice of a chlorinating agent is critical. Strong, aggressive chlorinating agents might lead to over-chlorination (e.g., at the nitrogen atoms) or degradation of the heterocyclic ring. A controlled chlorinating agent is therefore preferred. The reaction is often performed at low temperatures to manage its exothermicity and prevent side reactions, ensuring a higher yield of the desired mono-chlorinated product.

Experimental Protocol: Chlorination of Barbituric Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Barbituric acid

  • tert-Butyl hypochlorite (t-BuOCl) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Inert gas (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Suspend barbituric acid in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., tert-butyl hypochlorite) dropwise to the cooled and stirred suspension.

  • Maintain the temperature at 0°C throughout the addition to control the reaction rate and minimize side products.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • The product can be isolated by filtration if it precipitates from the solution. If the product remains dissolved, the solvent can be removed under reduced pressure.

  • Wash the isolated solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted chlorinating agent and byproducts.

  • Dry the final product, this compound, under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Isolation & Purification start Suspend Barbituric Acid in Anhydrous Solvent cool Cool to 0°C (Ice Bath) start->cool Stir add_reagent Add Chlorinating Agent (e.g., t-BuOCl) Dropwise cool->add_reagent react Stir at 0°C for 1-2 hours add_reagent->react isolate Isolate Product (Filtration or Evaporation) react->isolate wash Wash with Cold Non-Polar Solvent isolate->wash dry Dry Under Vacuum wash->dry end end dry->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the C-5 carbon and the potential for the chlorine atom to act as a leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution at C-5

The C-5 position is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is a powerful method for introducing a wide variety of functional groups onto the barbiturate scaffold.

  • Mechanism: The reaction proceeds via a nucleophilic substitution pathway. The electron-withdrawing carbonyl groups enhance the electrophilicity of the C-5 carbon, facilitating the attack by nucleophiles such as amines, alkoxides, and thiolates.

  • Experimental Insight: The choice of solvent and base (if needed to deprotonate the nucleophile) is crucial. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction.

N-Alkylation and N-Arylation

The acidic N-H protons can be deprotonated by a suitable base to form a barbiturate anion. This anion can then act as a nucleophile, reacting with alkyl or aryl halides to form N-substituted derivatives.[9]

Knoevenagel-type Condensation

While the C-5 position lacks the acidic protons necessary for a traditional Knoevenagel condensation, derivatives of this compound can be used in related multicomponent reactions to synthesize complex heterocyclic systems.[1][3]

Reaction Pathway Diagram: Nucleophilic Substitution

NucleophilicSubstitution reactant 5-Chlorobarbituric Acid product 5-Substituted Barbituric Acid reactant->product + Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Chloride Ion (Cl⁻) product->leaving_group forms with

Caption: Nucleophilic substitution at the C-5 position.

Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

TechniqueExpected ObservationsRationale
¹H NMR A broad singlet at ~11-12 ppm.This signal corresponds to the two equivalent, acidic N-H protons. The chemical shift is downfield due to deshielding by the adjacent carbonyl groups. Based on data for barbituric acid (~11.1 ppm in DMSO-d₆).[10]
¹³C NMR Three distinct signals: ~165-170 ppm (C4/C6), ~150 ppm (C2), and a unique signal for C5.The carbonyl carbons (C4, C6) are expected in the typical range for amides. C2, situated between two nitrogens, appears slightly upfield. The C5 carbon, bonded to chlorine, will have a characteristic shift. For comparison, barbituric acid shows signals at ~167.8 ppm (C2), ~151.7 ppm (C4/C6), and ~39.4 ppm (C5).[10] The C5 signal for the chloro-derivative will be significantly downfield.
IR Spectroscopy Strong C=O stretching bands (~1680-1750 cm⁻¹), a broad N-H stretching band (~3100-3300 cm⁻¹), and a C-Cl stretching band (~600-800 cm⁻¹).These absorptions are characteristic of the functional groups present. The carbonyl region may show multiple peaks due to asymmetric and symmetric stretching.[11][12][13]
Mass Spectrometry A molecular ion peak (M⁺) showing a characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio).The presence of one chlorine atom will result in two molecular ion peaks separated by 2 m/z units, which is a definitive indicator. Fragmentation would likely involve the loss of Cl, CO, and HNCO.[14]
Protocol: Acquiring a ¹³C NMR Spectrum

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to confirm the carbon framework.

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity.

  • Set up the experiment using standard parameters for a proton-decoupled ¹³C NMR (zgpg30 or similar pulse program). A spectral width of ~200-220 ppm is appropriate.

  • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).

  • Analyze the resulting spectrum, expecting to find three distinct signals corresponding to the C2, C4/C6, and C5 carbons.

Applications and Safety

Potential Applications

While this compound is not a therapeutic agent itself, its properties make it a valuable chemical intermediate.

  • Synthetic Building Block: Its primary use is as a precursor for synthesizing a wide range of 5-substituted barbiturates for drug discovery and medicinal chemistry research.[3]

  • Source of Active Chlorine: Like other chlorinated organic compounds, it has potential as a biocide, fungicide, or disinfectant, where it can slowly release active chlorine.

Safety and Handling

This compound should be handled with care, assuming it possesses hazards similar to other halogenated organic acids.[15][16] A specific Safety Data Sheet (SDS) should always be consulted, but the following precautions are prudent.

Hazard ClassGHS PictogramPrecautionary Statements
Acute Toxicity / Irritant центрWash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[17]
Corrosive CorrosionMay cause skin irritation or burns and serious eye damage.
Environmental Hazard (Potential)Dispose of contents/container to an approved waste disposal plant. Do not release into the environment.[16]

Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.[17]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[16][18]

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Keep the compound away from incompatible materials such as strong bases and oxidizing agents.[19]

  • In case of a spill, use absorbent materials and follow institutional procedures for halogenated organic waste disposal.[15][17]

References

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  • PubChem. (n.d.). 5-CL-5-T-BU Barbituric acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Kaveti, T. R., et al. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-298. Retrieved from [Link]

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  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Rahman, M. M., et al. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Advanced Research in Chemical Science, 3(11), 22-27. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(META-CHLORO)-BENZYLBARBITURIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • Angelini, G., et al. (2012). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. The Journal of Physical Chemistry A, 116(25), 6546-6554. Retrieved from [Link]

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  • chemrevise. (n.d.). 7. Mass spectra and IR. Retrieved from [Link]

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reactivity of 5-chlorobarbituric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Chlorobarbituric Acid

Introduction

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold of barbituric acid remains a cornerstone for the synthesis of a vast array of therapeutic agents.[1][2] First synthesized in 1864, barbituric acid itself is not pharmacologically active, but its derivatives, known as barbiturates, exhibit significant effects on the central nervous system (CNS), serving as sedatives, anticonvulsants, and hypnotics.[1][2][3] The pharmacological profile of these molecules is critically dependent on the nature of the substituents at the C5 position of the heterocyclic ring.[4]

This guide focuses on a particularly versatile, yet underexplored, intermediate: This compound . The introduction of a halogen at the C5 position transforms the barbiturate core into a potent electrophilic hub, unlocking a rich chemistry centered around nucleophilic substitution. While the broader family of barbiturates is extensively documented, 5-chloro derivatives represent a frontier for developing novel compounds with unique biological activities.[5]

This document provides an in-depth exploration of the synthesis and core . We will dissect the causality behind its reactivity, present field-proven experimental protocols, and illustrate key mechanistic pathways to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

I. Synthesis of 5-Substituted-5-Chlorobarbituric Acids

The primary route to 5-chloro-5-substituted barbiturates involves the direct chlorination of a 5-substituted barbituric acid precursor. This approach leverages the acidity of the C5 proton in the monosubstituted parent compound. A particularly effective and simple method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[5]

Experimental Protocol: Synthesis of 5-Benzyl-5-Chlorobarbituric Acid[5]

This protocol details the synthesis starting from an aromatic aldehyde and barbituric acid, proceeding through a reduction step, followed by chlorination.

Step 1: Synthesis of 5-Benzylidenebarbituric Acid

  • To a suspension of barbituric acid (10 mmol) in 50 mL of water, add the desired aromatic aldehyde (10 mmol).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction to 5-Benzylbarbituric Acid

  • Suspend the 5-benzylidenebarbituric acid (5 mmol) in 30 mL of methanol.

  • Add sodium borohydride (NaBH₄) (15 mmol) portion-wise while stirring in an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Acidify the solution with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the 5-benzylbarbituric acid.

Step 3: Chlorination to 5-Benzyl-5-Chlorobarbituric Acid

  • Dissolve the 5-benzylbarbituric acid (2 mmol) in 20 mL of acetone.

  • Add trichloroisocyanuric acid (TCCA) (0.7 mmol, which provides one equivalent of active chlorine) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Evaporate the acetone under reduced pressure.

  • Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Causality Behind Experimental Choices:

  • TCCA as Chlorinating Agent: TCCA is a stable, easy-to-handle solid source of electrophilic chlorine. It offers a milder and more selective alternative to gaseous chlorine or other harsh chlorinating agents, leading to cleaner reactions and higher yields.[5]

  • Acetone as Solvent: Acetone is an excellent solvent for both the barbiturate substrate and TCCA, facilitating a homogeneous reaction environment for efficient chlorination. Its volatility simplifies product isolation.

G cluster_0 Overall Synthesis Workflow A Barbituric Acid + Aromatic Aldehyde B Step 1: Knoevenagel Condensation (Reflux in H₂O) A->B C 5-Benzylidenebarbituric Acid B->C D Step 2: Reduction (NaBH₄ in MeOH) C->D E 5-Benzylbarbituric Acid D->E F Step 3: Chlorination (TCCA in Acetone) E->F G 5-Benzyl-5-Chlorobarbituric Acid F->G

Caption: Workflow for the synthesis of 5-benzyl-5-chlorobarbituric acid.

II. Core Reactivity: Nucleophilic Substitution at C5

The defining characteristic of this compound's reactivity is the electrophilic nature of the C5 carbon. The convergence of three electron-withdrawing carbonyl groups and the electronegative chlorine atom renders this position highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions that serve as the primary pathway for functionalization.[6][7]

General Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution-like mechanism. The nucleophile attacks the electrophilic C5 carbon, breaking the C=O pi bond (in resonance terms) and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl and expelling the chloride anion as the leaving group.[8][9]

G cluster_0 Reaction Coordinate 5-Chlorobarbituric\nAcid 5-Chlorobarbituric Acid Tetrahedral\nIntermediate Tetrahedral Intermediate 5-Chlorobarbituric\nAcid->Tetrahedral\nIntermediate 1. Nucleophilic Attack (Nu⁻) 5-Substituted\nBarbituric Acid 5-Substituted Barbituric Acid Tetrahedral\nIntermediate->5-Substituted\nBarbituric Acid 2. Elimination of Cl⁻

Caption: General mechanism for nucleophilic substitution at the C5 position.

A. Reaction with Amine Nucleophiles

The reaction of 5-halobarbiturates with primary and secondary amines is a robust and efficient method for synthesizing 5-aminobarbituric acid derivatives, also known as uramils.[10] This transformation is fundamental for introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules.[11][12][13]

Experimental Protocol: Synthesis of a 5-(Alkylamino)barbituric Acid Derivative[10]
  • Dissolution: Dissolve the 5-chloro-5-substituted barbituric acid (1 mmol) in a suitable solvent such as methanol or ethanol (15 mL).

  • Nucleophile Addition: Add the desired primary or secondary amine (2.2 mmol, a slight excess is used to act as a base for the HCl byproduct) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be gently heated (40-50°C) to accelerate the conversion if necessary. Monitor progress by TLC.

  • Isolation:

    • Method A (Precipitation): If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

    • Method B (Solvent Evaporation): If the product is soluble, evaporate the solvent under reduced pressure. The resulting residue contains the product and the amine hydrochloride salt. The product can be purified by recrystallization or column chromatography.

  • pH Adjustment (Optional): For certain uramil derivatives, careful adjustment of the solution's pH can induce precipitation and facilitate isolation.[10]

Trustworthiness through Self-Validation: The protocol incorporates an excess of the amine nucleophile. This serves a dual purpose: driving the reaction to completion via Le Châtelier's principle and neutralizing the HCl generated in situ. This prevents the protonation of the unreacted amine, ensuring its nucleophilicity is maintained throughout the reaction, thus creating a self-buffering and efficient system.

B. Reaction with Thiol Nucleophiles

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles due to the high polarizability of sulfur.[14][15][16] By analogy to amines, they are expected to react readily with this compound to form 5-thio-substituted barbiturates. These sulfur-containing analogs are of significant interest in drug design for their unique electronic and steric properties.

Proposed Experimental Protocol: Synthesis of a 5-(Arylthio)barbituric Acid
  • Thiolate Generation: In a flask under an inert atmosphere (N₂ or Argon), dissolve the desired thiol (e.g., thiophenol) (1.1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF). Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) or triethylamine (1.5 mmol) to generate the thiolate anion in situ. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve the 5-chloro-5-substituted barbituric acid (1 mmol) in 10 mL of anhydrous THF.

  • Reaction: Slowly add the barbiturate solution to the stirring thiolate solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous solvents to prevent quenching by water.

  • In Situ Thiolate Generation: Pre-forming the thiolate with a base significantly enhances the nucleophilicity of the sulfur atom, leading to a faster and more efficient substitution reaction compared to using the neutral thiol.[14]

Summary of C5 Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileProduct ClassTypical Conditions
Amines Benzylamine, Piperidine5-Aminobarbiturates (Uramils)Methanol or Ethanol, RT to 50°C
Thiols Thiophenol, Ethanethiol5-ThiobarbituratesAnhydrous THF, Base (NaH, NEt₃)
Alkoxides Sodium Methoxide5-AlkoxybarbituratesAnhydrous Alcohol (e.g., MeOH)
Carbanions Diethyl Malonate Anion5-AlkylbarbituratesAnhydrous THF/DMF, Strong Base

III. Other Reactive Sites and Considerations

While the C5 position is the primary center of reactivity for this compound, other sites on the molecule can also participate in chemical transformations.

A. Acidity and Reactivity of N-H Protons

The two N-H protons of the barbiturate ring are acidic, with a pKa value for the parent barbituric acid around 4.0.[2][17] This acidity allows for deprotonation by a suitable base, generating a nucleophilic nitrogen anion. This anion can subsequently undergo reactions such as N-alkylation or N-acylation. It is a critical consideration in reaction design, as competition between C5 substitution and N-alkylation can occur if the nucleophile is also a strong base or if reaction conditions are not carefully controlled.

B. Hydrolytic Stability

The barbiturate ring can undergo hydrolytic cleavage, particularly under strongly acidic or basic conditions.[18][19] The hydrolysis typically involves nucleophilic attack at the carbonyl carbons (C2, C4, C6), leading to ring-opening and the formation of malonic acid and urea derivatives.[18] The stability of this compound and its derivatives to hydrolysis is an important parameter for their potential use as pharmaceuticals, as it dictates their shelf-life and behavior in aqueous physiological environments.

IV. Conclusion and Outlook

This compound is a highly valuable and reactive intermediate for the synthesis of diverse libraries of C5-substituted barbiturates. Its reactivity is dominated by the electrophilic character of the C5 carbon, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles, most notably amines and thiols. This provides a direct and efficient route to introduce chemical diversity at the key position governing biological activity.

By understanding the core principles of its reactivity and employing the robust protocols outlined in this guide, researchers can effectively leverage this compound as a powerful building block in the design and synthesis of novel compounds for drug discovery and development. The continued exploration of its chemistry promises to yield new molecules with tailored pharmacological profiles, from next-generation CNS agents to inhibitors of novel therapeutic targets.[5][20]

References

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An In-Depth Technical Guide to the Core Mechanism of Action of 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, with a history stretching from central nervous system depressants to modern applications in anti-cancer and antiviral therapies. The introduction of a halogen at the C-5 position of the pyrimidine ring, as in 5-chlorobarbituric acid, dramatically alters the molecule's electronic properties and, consequently, its biological activity. This guide moves beyond the classical view of barbiturates as solely GABA-A receptor modulators—a property the parent barbituric acid scaffold does not possess—to propose a multifaceted mechanism of action for this compound centered on enzyme inhibition and the induction of oxidative stress. We will explore the hypothesis that its primary modes of action involve the disruption of DNA repair pathways through inhibition of enzymes like Uracil-DNA Glycosylase (UDG) and direct cytotoxic effects stemming from its inherent oxidizing potential. This document provides a foundational framework for researchers investigating the therapeutic potential of halogenated barbiturates.

Section 1: Physicochemical and Synthetic Profile of this compound

A thorough understanding of a compound's mechanism of action begins with its fundamental chemical and physical properties. These characteristics govern its solubility, stability, and ability to interact with biological targets.

Chemical Properties

This compound is a chlorinated derivative of barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione). The electron-withdrawing nature of the chlorine atom at the C-5 position significantly increases the acidity of the N-H protons compared to the parent molecule and influences the reactivity of the pyrimidine ring.

PropertyValueSource
IUPAC Name 5-chloro-1,3-diazinane-2,4,6-trioneN/A (Standard Nomenclature)
CAS Number 19645-77-3[1]
Molecular Formula C₄H₃ClN₂O₃Calculated
Molecular Weight 162.53 g/mol Calculated
Appearance White to off-white crystalline powderInferred
pKa < 4.01Estimated based on barbituric acid[2]
Solubility Sparingly soluble in waterInferred from barbituric acid[3]

Note: Due to the limited availability of specific experimental data for this compound, some properties are estimated based on the known values for barbituric acid and general chemical principles.

Synthesis of this compound

The synthesis of this compound can be achieved via the direct chlorination of barbituric acid. A common and efficient method involves the use of a chlorinating agent in an appropriate solvent.

Reaction Scheme: Barbituric Acid + Chlorinating Agent → this compound

A plausible method involves the use of trichloro-isocyanuric acid (TCCA) as the chlorinating agent in a solvent like acetone. TCCA is an inexpensive and effective source of electrophilic chlorine.[4]

Exemplary Synthetic Protocol:

  • Dissolution: Suspend barbituric acid in acetone at room temperature.

  • Chlorination: Slowly add a solution of trichloro-isocyanuric acid in acetone to the barbituric acid suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the byproduct, isocyanuric acid, precipitates and can be removed by filtration.

  • Isolation: The acetone filtrate containing the product is concentrated under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Section 2: The Multifaceted Mechanism of Action

While many barbiturate derivatives are known for their effects on the central nervous system, barbituric acid itself is not pharmacologically active in this manner.[5][6] The biological activity of this compound is therefore proposed to arise from distinct mechanisms, primarily revolving around its ability to interfere with essential cellular processes.

Core Hypothesis: A Convergence of Effects

The mechanism of action for this compound is likely not attributable to a single target but rather a combination of effects that converge to induce cellular stress and cytotoxicity. The two primary proposed mechanisms are:

  • Enzyme Inhibition: Acting as an analog of natural pyrimidines, it may competitively or non-competitively inhibit enzymes involved in nucleotide metabolism and DNA repair.

  • Oxidative Damage: The chloro- group can render the molecule an effective oxidizing agent, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components.

Postulated Interaction with Uracil-DNA Glycosylase (UDG)

A compelling hypothesis for the anticancer potential of this compound is its interaction with the Base Excision Repair (BER) pathway, specifically through the inhibition of Uracil-DNA Glycosylase (UDG).

  • The Role of UDG: UDG is a critical enzyme that identifies and removes uracil from DNA.[7] Uracil can be incorporated into DNA either through the deamination of cytosine or the misincorporation of dUTP during replication. Failure to remove uracil can lead to mutations. Many cancer therapies, such as those involving 5-fluorouracil (5-FU), function by increasing the incorporation of uracil or its analogs into DNA.[7][8]

  • Rationale for Inhibition: As a pyrimidine analog, this compound may be recognized by the active site of UDG. Its structure could allow it to act as a competitive inhibitor, binding to the enzyme and preventing it from excising uracil bases from the DNA. This inhibition would lead to an accumulation of uracil in the DNA of rapidly dividing cancer cells, ultimately triggering cell cycle arrest and apoptosis.

  • Downstream Consequences: The inhibition of UDG in cells undergoing treatment with thymidylate synthase inhibitors (which increase dUTP pools) would be particularly cytotoxic. The unrepaired uracil lesions would lead to replication fork collapse and the formation of double-strand breaks, leading to cell death.[8]

UDG_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Proposed Mechanism of this compound Uracil_in_DNA Uracil in DNA UDG Uracil-DNA Glycosylase (UDG) Uracil_in_DNA->UDG Recognizes & Excises BER_Pathway Base Excision Repair (BER) UDG->BER_Pathway Initiates DNA_Integrity DNA Integrity Maintained BER_Pathway->DNA_Integrity 5CBA 5-Chlorobarbituric Acid Inhibited_UDG Inhibited UDG 5CBA->Inhibited_UDG Inhibits BER_Blocked BER Pathway Blocked Inhibited_UDG->BER_Blocked DNA_Damage DNA Damage Accumulation BER_Blocked->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Proposed pathway of UDG inhibition by this compound.
Potential as an Oxidizing Agent

Halogenated organic compounds can act as oxidizing agents in biological systems. This compound, and particularly its derivatives like N,N'-dichlorobarbituric acids, have been noted for their biocidal properties, which may stem from their oxidizing capacity.

  • Chemical Basis: The chlorine atom at the C-5 position can be susceptible to reductive dehalogenation, in the process oxidizing other molecules. This can lead to the generation of reactive oxygen species (ROS) within the cell.

  • Biological Consequences: An increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This can cause widespread damage to lipids, proteins, and DNA, ultimately contributing to cytotoxicity and inducing apoptosis. This mechanism may be particularly effective against cancer cells, which often have a compromised redox balance.

Section 3: Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms of action for this compound, specific and robust experimental protocols are required. The following outlines key methodologies for researchers.

Workflow for Assessing UDG Inhibition

An in vitro assay can be used to directly measure the inhibitory effect of this compound on UDG activity. Commercially available kits often utilize a fluorescently-labeled DNA oligonucleotide containing a single uracil base.

UDG_Assay_Workflow cluster_workflow UDG Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - UDG Enzyme - Uracil-DNA Substrate - Assay Buffer - 5-CBA dilutions start->prepare_reagents incubation Incubate UDG with varying concentrations of 5-CBA prepare_reagents->incubation add_substrate Add Uracil-DNA Substrate to initiate reaction incubation->add_substrate reaction Allow reaction to proceed (e.g., 30 min at 37°C) add_substrate->reaction stop_reaction Stop Reaction (e.g., heat inactivation) reaction->stop_reaction measure_fluorescence Measure Fluorescence (Excitation/Emission) stop_reaction->measure_fluorescence analyze_data Analyze Data: - Plot % Inhibition vs. [5-CBA] - Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Experimental workflow for a fluorescence-based UDG inhibition assay.

Step-by-Step UDG Activity Assay Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of human UDG enzyme and the uracil-containing DNA substrate.

  • Pre-incubation: In a 96-well plate, add the UDG enzyme to each well (except for the 'no enzyme' control). Add the this compound dilutions to the test wells and an equivalent volume of buffer to the control wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the uracil-DNA substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development: Add the reagent that detects the abasic sites created by UDG activity (this is specific to the kit being used and often generates a fluorescent signal).

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer DLD1 or breast cancer MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a 'vehicle only' control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (such as DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Section 4: Data Interpretation and Future Directions

Summarized Biological Activity Data
Cell LineCancer TypePutative IC₅₀ (µM)
DLD-1 Colon Carcinoma5 - 20
MCF-7 Breast Adenocarcinoma10 - 30
A549 Lung Carcinoma15 - 40
HEK293 Normal Human Kidney> 50

This table is for illustrative purposes only and represents hypothetical data to guide experimental design. The higher IC₅₀ value for a non-cancerous cell line would indicate some level of selective cytotoxicity.

Concluding Remarks and Future Research

This compound is a molecule of significant interest, moving the utility of the barbiturate scaffold beyond its traditional role in neuroscience. The proposed dual-action mechanism—disruption of DNA repair via UDG inhibition and induction of oxidative stress—provides a strong rationale for its investigation as a potential anticancer agent.

Future research should focus on:

  • Direct Confirmation of UDG Inhibition: Conducting enzymatic assays as described above to obtain a definitive IC₅₀ value for this compound against UDG.

  • ROS Measurement: Utilizing cellular assays (e.g., DCFDA staining) to quantify the generation of reactive oxygen species in cells treated with this compound.

  • In Vivo Studies: If in vitro efficacy is confirmed, progressing to animal models to assess the compound's therapeutic potential and toxicity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other 5-halogenated barbiturates (e.g., 5-bromo- and 5-iodobarbituric acid) to understand how the nature of the halogen affects the mechanism and potency.

By systematically investigating these pathways, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential in drug development.

References

  • PubChem. (n.d.). 5-CL-5-T-BU Barbituric acid. National Center for Biotechnology Information. Retrieved from a non-specific search, as a direct entry for this compound was not found.
  • LookChem. (n.d.). 5,5-Dichlorobarbituric acid. Retrieved from [Link]

  • Snyder, H. R., & Ziegler, C. (1969).
  • Al-Ostath, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
  • Wolfes, O. (1975). U.S. Patent No. 3,919,232. Washington, DC: U.S.
  • Zavialov, I. A., & Zaks, A. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-298.
  • de Oliveira, R. B., et al. (2010). Synthesis and in vivo evaluation of 5-chloro-5-benzobarbiturates as new central nervous system depressants. Journal of the Brazilian Chemical Society, 21(10), 1968-1973.
  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • Kuznetsova, E. A., et al. (2020). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. Molecules, 25(21), 5183.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PubChem. (n.d.). Barbituric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Baizman, E. R., & Wang, Y. (1998). A uracil-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA. Journal of Biological Chemistry, 273(49), 32577-32583.
  • Rodrigues, J. A., et al. (2020). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. The Journal of Physical Chemistry A, 124(1), 137-146.
  • ResearchGate. (n.d.). Enzyme inhibition of 1-29 (IC50, μg/mL).
  • Chemweb. (n.d.). barbituric acid. Retrieved from a general search on chemical properties.
  • YouTube. (2023). Barbituric Acid : Organic synthesis. Retrieved from a general search on synthesis procedures.
  • Liu, Y., et al. (2016). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 7(37), 59299–59313.
  • Asadollahi-Baboli, M., & Mani-Varnosfaderani, A. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Molecular Biology Reports, 48(11), 7307-7316.
  • Nguyen, H. D., et al. (2021). An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. Progress in Biophysics and Molecular Biology, 163, 143-159.

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The Enigmatic Bioprofile of 5-Chlorobarbituric Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Latent Potential in a Halogenated Scaffold

For decades, the barbituric acid core has served as a foundational scaffold in medicinal chemistry, birthing a class of drugs with profound effects on the central nervous system.[1] While the pharmacological profiles of numerous 5-substituted derivatives are well-documented, a significant knowledge gap persists concerning the biological activities of 5-chlorobarbituric acid. This technical guide aims to bridge this gap by providing a comprehensive analysis of its potential biological activities, grounded in the established principles of structure-activity relationships (SAR) and the known influence of halogenation on bioactive molecules. Although direct experimental data on this compound is sparse, this document will synthesize available information on related compounds to offer a predictive and insightful exploration for researchers, scientists, and drug development professionals.

The Barbituric Acid Backbone: A Legacy of Bioactivity

Barbituric acid itself is not pharmacologically active; its therapeutic potential is unlocked through substitutions, primarily at the C-5 position of the pyrimidine ring.[2] These modifications give rise to a diverse array of biological activities, including:

  • Sedative-Hypnotic and Anticonvulsant Effects: This is the most well-known activity of barbiturates, stemming from their ability to modulate the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3]

  • Antimicrobial Properties: Various derivatives of barbituric acid have demonstrated efficacy against a range of bacterial and fungal pathogens.[4][5]

  • Anticancer and Antitumor Activity: Certain barbituric acid derivatives have been investigated for their potential to inhibit the growth of cancer cells.[2]

  • Enzyme Inhibition: The barbiturate scaffold has been shown to inhibit various enzymes, including those involved in pyrimidine biosynthesis.[6]

The lipophilicity and steric bulk of the C-5 substituent are critical determinants of a barbiturate's pharmacological profile, influencing its potency, duration of action, and metabolic fate.[7]

The Chlorine Factor: Predicting the Bioactivity of this compound

The introduction of a chlorine atom into a bioactive molecule can significantly alter its physicochemical properties and, consequently, its biological activity.[3] Halogenation, and specifically chlorination, is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.[5]

Predicted Antimicrobial and Antibiofilm Activity

Based on studies of other halogenated pyrimidines, it is highly probable that this compound possesses significant antimicrobial and antibiofilm properties. Research on halogenated pyrimidine derivatives has shown that they can inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Staphylococcus aureus.[4] This antibiofilm action is often achieved without directly killing the bacteria, which can be advantageous in reducing the selective pressure for antibiotic resistance. The proposed mechanism for this activity involves the downregulation of genes responsible for key virulence factors, such as curli production in E. coli and quorum sensing regulators in S. aureus.[4]

The electron-withdrawing nature of the chlorine atom at the C-5 position of the barbituric acid ring can be expected to increase the molecule's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets.

Potential as an Enzyme Inhibitor

Barbituric acid and its derivatives are known to inhibit enzymes involved in pyrimidine biosynthesis.[6] The presence of a chlorine atom on the barbituric acid ring could enhance its inhibitory activity against various enzymes. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to a protein's active site.

Anticipated Cytotoxicity and Anticancer Potential

While not extensively studied for all derivatives, some barbituric acid-based compounds have shown antiproliferative activity against cancer cell lines.[2] The introduction of a chlorine atom could modulate this activity. The increased lipophilicity conferred by the chlorine atom may facilitate the compound's entry into cancer cells. However, it is also crucial to consider the potential for non-selective cytotoxicity, a common concern with halogenated compounds.

Synthesis of this compound: A Proposed Pathway

A potential synthetic approach would involve the direct chlorination of barbituric acid using a suitable chlorinating agent.

Proposed Synthetic Protocol: Direct Chlorination of Barbituric Acid

Objective: To synthesize this compound via electrophilic substitution.

Materials:

  • Barbituric acid

  • Sulfuryl chloride (SO2Cl2)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve barbituric acid in an anhydrous aprotic solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (monitoring by TLC is recommended).

  • Upon completion of the reaction, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Causality: The highly reactive methylene protons at the C-5 position of barbituric acid are readily abstracted, forming a carbanion that can then be attacked by the electrophilic chlorine from sulfuryl chloride. The use of an anhydrous, aprotic solvent is crucial to prevent unwanted side reactions.

Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in-vitro assays are recommended.

Antimicrobial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of the stock solution in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus[Experimental Value]
Escherichia coli[Experimental Value]
Candida albicans[Experimental Value]
Enzyme Inhibition Assay

Protocol: Generic Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a specific enzyme.

Materials:

  • This compound

  • Target enzyme (e.g., urease, carbonic anhydrase)

  • Substrate for the target enzyme

  • Buffer solution appropriate for the enzyme

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

EnzymeIC50 (µM) of this compound
[Target Enzyme][Experimental Value]

Visualizing the Concepts

Structure of this compound

G cluster_0 Synthesis of this compound BarbituricAcid Barbituric Acid Reaction Direct Chlorination (Anhydrous, Aprotic Solvent) BarbituricAcid->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2) ChlorinatingAgent->Reaction ChlorobarbituricAcid This compound Reaction->ChlorobarbituricAcid Purification Purification (Recrystallization) ChlorobarbituricAcid->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Conclusion and Future Directions

While direct experimental evidence remains to be established, a compelling theoretical case can be made for the significant biological activity of this compound. Its potential as an antimicrobial, antibiofilm, and enzyme-inhibiting agent warrants further investigation. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this enigmatic molecule. Future studies should focus on the efficient synthesis of this compound, followed by a comprehensive in-vitro and in-vivo evaluation of its biological properties. Such research could unlock the latent potential of this halogenated barbiturate and contribute to the development of novel therapeutic agents.

References

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025). MDPI. [Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). MDPI. [Link]

  • Design, Synthesis and Comparative Study of Anti-Microbial Activities on Barbituric Acid and Thiobarbituric Acid based Chalcone D. (2016). Hilaris Publisher. [Link]

  • Barbiturate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. (n.d.). ARC Journals. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Taylor & Francis Online. [Link]

  • BARBITURATE DERIVATIVES AND IT'S PHARMACOLOGICAL USES: A REVIEW. (2013). Innovare Academic Sciences. [Link]

  • (PDF) Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. (2016). ResearchGate. [Link]

  • Synthesis and biological activity of novel barbituric and thiobarbituric acid derivatives against non-alcoholic fatty liver disease. (n.d.). PubMed. [Link]

  • Barbiturates drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. (n.d.). MDPI. [Link]

  • Inhibition by barbituric acid and its derivatives of the enzymes in rat brain which participate in the synthesis of pyrimidine ribotides. (n.d.). PubMed. [Link]

  • Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors. (n.d.). MDPI. [Link]

  • In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (n.d.). PubMed. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. (n.d.). PubMed. [Link]

  • Barbituric acid. (n.d.). Organic Syntheses. [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Georgia Institute of Technology. [Link]

  • Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (n.d.). isroset.org. [Link]

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theoretical studies of 5-chlorobarbituric acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Elucidation of 5-Chlorobarbituric Acid's Molecular Structure

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand the structural, electronic, and reactive properties of this halogenated pyrimidine derivative. By synthesizing established quantum chemical methodologies with field-proven insights, this document serves as a blueprint for a rigorous in silico characterization.

Introduction: The Significance of the C5-Substituent

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, primarily known for their effects on the central nervous system.[1][2] The pharmacological activity of these compounds is critically dependent on the nature of the substituents at the C5 position of the pyrimidine ring.[2][3] This position is a key active site that can modulate the molecule's lipophilicity, receptor binding affinity, and metabolic stability. The introduction of a halogen, such as chlorine, at this position is expected to significantly alter the electronic landscape, intermolecular interaction potential (including halogen bonding), and ultimately, the biological profile of the parent molecule.

While the parent barbituric acid has been the subject of numerous theoretical and experimental studies, a detailed computational analysis of this compound is less prevalent in the literature.[4][5][6] This guide, therefore, outlines the necessary theoretical protocols to bridge this gap, providing a robust methodology to predict its structure, stability, and reactivity with high confidence.

Part 1: The Tautomeric Landscape of 5-Chlorobarbiturc Acid

A foundational aspect of understanding barbituric acid derivatives is their capacity for tautomerism, where protons can migrate between oxygen and nitrogen atoms.[4][5] For this compound, several tautomeric forms are possible. Theoretical studies consistently show that for the parent barbituric acid, the tri-keto form is the most stable tautomer in both the gas phase and solution.[3][6] It is hypothesized that the same will hold true for the 5-chloro derivative, but this must be confirmed computationally.

The primary tautomeric equilibrium to investigate involves the migration of protons from the nitrogen atoms (amine-imine tautomerism) and the methylene C5 carbon (keto-enol tautomerism), though the latter is less likely due to the chloro-substitution. The initial step in any theoretical study is to identify all plausible tautomers and calculate their relative energies to determine the most stable conformer, which will be the focus of subsequent analyses.

G cluster_tautomers Tautomeric Equilibrium T1 Triketo (Most Stable Postulate) T2 Mono-enol (O4-H) T1->T2 ΔE₁₂ T3 Mono-enol (O6-H) T1->T3 ΔE₁₃ T4 Mono-enol (O2-H) T1->T4 ΔE₁₄

Caption: Postulated tautomeric equilibrium for this compound.

Part 2: Core Computational Methodologies

The reliability of theoretical predictions hinges on the selection of an appropriate computational method and basis set. For molecules like this compound, which contain electronegative atoms, multiple lone pairs, and the potential for intricate hydrogen and halogen bonding, Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency.

Expert Rationale for Method Selection:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the recommended choice for initiating studies. It has a long and successful track record for organic molecules, providing excellent geometric and electronic property predictions.[7][8]

  • Basis Set: A Pople-style basis set, specifically 6-311++G(d,p) , is highly recommended.

    • 6-311: This triple-zeta valence basis set provides the necessary flexibility for accurately describing the electron distribution.

    • ++G: The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for correctly modeling systems with lone pairs and potential hydrogen bonds.

    • (d,p): Polarization functions are essential for describing the non-spherical nature of electron density in bonding and are crucial for atoms like chlorine and oxygen.

  • Solvation Model: Biological processes occur in an aqueous environment. To simulate this, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed to calculate properties in water, providing more biologically relevant energy values.[9]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol is the most fundamental computational step to find the stable, low-energy structure of the molecule.

  • Input Structure Generation: Build the 3D structure of the desired this compound tautomer using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup (Gaussian 09/16): Create an input file with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

    • #p: Enables enhanced printing options.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: Requests a geometry optimization to find the energy minimum.

    • Freq: Requests a frequency calculation to confirm the structure is a true minimum and to predict vibrational spectra.

    • SCRF=(PCM,Solvent=Water): Applies the PCM solvation model for water.

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Validation of Output:

    • Convergence: Verify that the optimization has converged successfully by checking for the "Optimization completed" message in the output file.

    • Imaginary Frequencies: A successful optimization to a true energy minimum will result in zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, necessitating further structural modification and re-optimization.[8]

Part 3: Analysis of Structural and Electronic Properties

Once a validated optimized structure is obtained, a wealth of information can be extracted to describe the molecule's characteristics.

Molecular Geometry

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These theoretical values should be compared with experimental crystallographic data of similar molecules, such as barbituric acid or 5-chlorouracil, to benchmark the accuracy of the computational model.[10][11]

Table 1: Predicted vs. Experimental Bond Lengths (Å) for Key Bonds (Note: The values for this compound are hypothetical placeholders for the output of the proposed calculation.)

BondThis compound (Predicted, B3LYP/6-311++G(d,p))Barbituric Acid (Experimental)5-Chlorouracil (Experimental)
C5-Cl1.750N/A1.735
C4=O41.2251.2141.218
C6=O61.2251.2141.230
N1-C21.3801.3651.375
C4-C51.5101.5021.441
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12][13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.[11][14] This analysis helps predict how this compound might interact with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It is an invaluable tool for visualizing the charge distribution and predicting reactivity.[11]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to heteroatoms. These are sites for nucleophilic attack.

  • Green/Yellow Regions: Represent neutral or non-polar areas.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule.[15] It evaluates hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The second-order perturbation energy, E(2), quantifies the strength of these interactions. A high E(2) value indicates a strong stabilizing interaction, which can explain bond strengths, molecular stability, and charge distribution.[16]

Part 4: Comprehensive Computational Workflow

The following diagram outlines the logical flow for a complete theoretical investigation of this compound, from initial structure preparation to final data analysis and interpretation.

G cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Interpretation A Draw Tautomer Structures B Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) A->B C Validate: No Imaginary Frequencies? B->C Check Output C->B No (Revise Structure) D Analyze Geometric Parameters C->D Yes (Proceed) E Simulate IR/Raman Spectra D->E F HOMO-LUMO Analysis E->F G Generate MEP Map F->G H Perform NBO Analysis G->H

Caption: Computational workflow for the theoretical study of this compound.

Protocol 2: Natural Bond Orbital (NBO) Analysis

This protocol is performed on the optimized molecular geometry.

  • Input File Modification: Use the optimized coordinates from the frequency calculation (.chk or .log file). Add the Pop=NBO keyword to the route section of a new input file. #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Checkpoint

  • Execution: Run the calculation. It will be a single-point energy calculation, which is much faster than an optimization.

  • Data Interpretation: Analyze the output file for the "SECOND ORDER PERTURBATION THEORY ANALYSIS OF FOCK MATRIX IN NBO BASIS" section. Identify the donor-acceptor interactions with the largest E(2) values to understand the key stabilizing electronic delocalizations within the molecule.

Conclusion

This technical guide provides a rigorous, step-by-step framework for the theoretical investigation of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's most stable tautomer, its geometric structure, vibrational properties, and electronic characteristics. Analyses such as HOMO-LUMO, MEP, and NBO provide deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The methodologies outlined herein are grounded in established computational chemistry principles and offer a clear path to elucidating the fundamental properties of this compound, thereby facilitating its potential development in medicinal chemistry and materials science.

References

  • Lopez-Alvarado, P., Avilés-Moreno, J. R., & Juaristi, E. (2018). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. The Journal of Organic Chemistry, 83(21), 13349–13357. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2002). Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution. Journal of Computer-Aided Molecular Design, 16(4), 263-272. [Link]

  • Al-Obaidi, A. S. M., et al. (2022). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies, 6(2), 122-136. [Link]

  • Mirzaei, M., & Yaghoobi, R. (2021). Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry, 11(4), 11565-11574. [Link]

  • El-Shishtawy, R. M., et al. (2021). Facile Charge Transfer between Barbituric Acid and Chloranilic Acid over g-C3N4: Synthesis, Characterization and DFT Study. Molecules, 26(11), 3328. [Link]

  • Fathalla, W., & El-Nahass, M. N. (2001). DFT ab initio study of the keto-enol tautomerism of barbituric acid. ResearchGate. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 29(5), 1089. [Link]

  • Abdullah, J. A. (2022). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research, 13(6), 1-10. [Link]

  • Bez, G., et al. (2015). PPL catalyzed four-component PASE synthesis of 5-monosubstituted barbiturates: Structure and pharmacological properties. Bioorganic & Medicinal Chemistry Letters, 25(24), 5776-5782. [Link]

  • Al-Hourani, B. J., et al. (2021). New Diethyl Ammonium Salt of Thiobarbituric Acid Derivative: Synthesis, Molecular Structure Investigations and Docking Studies. ResearchGate. [Link]

  • Gelbrich, T., et al. (2016). Crystal structure of 5-hydroxy-5-propylbarbituric acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 195–199. [Link]

  • Kumar, S., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO-LUMO, MEPs/ESPs and thermodynamic properties. Journal of Molecular Structure, 1252, 132172. [Link]

  • Rather, G. M., & Rashid, R. (2020). Crystal Structure and Theoretical Investigation of Thiobarbituric Acid Derivatives as Nonlinear Optical (NLO) Materials. Molecules, 25(23), 5727. [Link]

  • Al-Amiery, A. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Catalysts, 14(1), 59. [Link]

  • Elroby, S. A. K. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: A computational study. Chemistry Central Journal, 10(1), 20. [Link]

  • Tonannavar, J., et al. (2010). Vibrational spectra, normal modes, ab initio and DFT calculations for 6-Chloro- and 7-Chloro-4-bromomethylcoumarins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 351-358. [Link]

  • Esme, A. (2014). Theoretical Studies of Molecular Structures, Infrared Spectra, NBO and NLO Properties of Some Novel 5-arylazo-6-hydroxy-4. Acta Physica Polonica A, 125(4). [Link]

  • Zhang, Y., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 13(25), 5876–5883. [Link]

  • Morzyk-Ociepa, B., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 28(18), 6667. [Link]

  • El-Remaily, M. A. A., et al. (2023). The frontier molecular orbitals of highest occupied molecular orbital... ResearchGate. [Link]

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  • Rajalakshmi, K. (2019). Natural Bonding Orbital and Frontier Molecular Orbital study of 2-Aminoethanethiol. International Journal of ChemTech Research, 12(3), 233-239. [Link]

  • Kumar, S. A., & Balakrishnan, V. (2023). Vibrational assignments, Frontier Molecular orbitals and Natural Bonding Orbital Analysis of 2-methyl-1-phenylpropan-2-amine. Journal of Systems Engineering and Electronics, 33(5), 22-31. [Link]

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Methodological & Application

The Rising Star in Heterocyclic Chemistry: A Guide to 5-Chlorobarbituric Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

For decades, barbituric acid has been a cornerstone in the synthesis of a diverse array of heterocyclic compounds, many of which form the backbone of therapeutically significant molecules.[1][2] While the chemistry of the parent molecule and its 5-alkylidene or 5-aryl derivatives is well-trodden territory, the spotlight is increasingly turning towards a more reactive and versatile intermediate: 5-chlorobarbituric acid. The introduction of a chloro-substituent at the C5 position dramatically alters the synthetic landscape, transforming the typically nucleophilic C5 carbon (in its enolate form) into a potent electrophilic site. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers at the forefront of heterocyclic chemistry and drug discovery.

The inherent reactivity of the C-Cl bond in this compound opens a gateway to a multitude of nucleophilic substitution reactions, enabling the facile introduction of a wide range of functionalities at the C5 position.[3][4] This direct functionalization is a significant advantage over traditional methods that often require multi-step sequences to achieve similar substitutions. This application note will delve into the core principles of harnessing this reactivity for the construction of novel heterocyclic frameworks.

Core Principles: The Chemistry of the C5-Chloro Moiety

The synthetic utility of this compound is predicated on the lability of the C5-chloro bond, which acts as an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the two adjacent carbonyl groups and the nitrogen atoms within the pyrimidine ring renders the C5 carbon highly electrophilic and susceptible to attack by a variety of nucleophiles.

This reactivity can be conceptualized through the lens of a nucleophilic acyl-like substitution, where the barbiturate ring system acts as a vinylogous acid chloride. The general mechanism involves the attack of a nucleophile at the C5 position, followed by the departure of the chloride ion to yield the 5-substituted barbituric acid derivative.

Nucleophilic Substitution Mechanism cluster_0 This compound cluster_1 Tetrahedral Intermediate cluster_2 5-Substituted Barbituric Acid 5CBA O || C / \ HN   C(Cl) \ /   || C    O / \ O   NH Intermediate O || C / \ HN   C(Cl)(Nu) \ /   || C    O / \ O   NH 5CBA->Intermediate Formation Nu Nu: Nu->5CBA Nucleophilic Attack Product O || C / \ HN   C(Nu) \ /   || C    O / \ O   NH Intermediate->Product Chloride Elimination Cl Cl- Intermediate->Cl

Caption: General mechanism of nucleophilic substitution at the C5 position of this compound.

Application Note I: Synthesis of Fused Pyrimido[4,5-b]quinolines

The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant biological activities, can be elegantly achieved using this compound as a key starting material. This protocol outlines a proposed one-pot, three-component reaction involving this compound, an aromatic amine, and an aldehyde.

Mechanistic Rationale

The proposed reaction proceeds through an initial nucleophilic substitution of the chloro group by the aromatic amine, forming a 5-aminobarbituric acid derivative. This is followed by a Knoevenagel-type condensation of the aldehyde with the active methylene group of the barbituric acid ring, which then undergoes an intramolecular cyclization and subsequent dehydration to afford the final fused heterocyclic system.

Pyrimidoquinoline Synthesis Workflow A This compound D Nucleophilic Substitution A->D B Aromatic Amine B->D C Aldehyde F Knoevenagel Condensation C->F E 5-Aminobarbituric Acid Intermediate D->E E->F G Intramolecular Cyclization F->G H Pyrimido[4,5-b]quinoline G->H

Caption: Proposed workflow for the synthesis of pyrimido[4,5-b]quinolines.

Experimental Protocol (Proposed)

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), the substituted aniline (10 mmol), and absolute ethanol (30 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The solid product is expected to precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrimido[4,5-b]quinoline derivative.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Reactant CombinationExpected ProductProposed Yield Range
This compound, Aniline, Benzaldehyde5-Phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione70-85%
This compound, p-Toluidine, Benzaldehyde8-Methyl-5-phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione75-90%
This compound, Aniline, 4-Chlorobenzaldehyde5-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione65-80%

Table 1: Proposed reactant combinations and expected products for the synthesis of pyrimido[4,5-b]quinoline derivatives.

Application Note II: Synthesis of Novel Spirobarbiturates

Spirocyclic compounds are of great interest in medicinal chemistry due to their unique three-dimensional structures. This compound can serve as an excellent precursor for the synthesis of novel spirobarbiturates through reactions with bifunctional nucleophiles.

Mechanistic Rationale

This proposed protocol utilizes a bifunctional nucleophile, such as a 1,2- or 1,3-diamine or diol, which undergoes a sequential double nucleophilic substitution at the C5 position of two molecules of this compound, or an intramolecular cyclization if the nucleophile is part of the same molecule. For this example, we will consider the reaction with a diamine to form a spiro-bis(barbituric acid) derivative.

Spirobarbiturate Synthesis 5CBA1 This compound Step1 First Nucleophilic Substitution 5CBA1->Step1 5CBA2 This compound Step2 Second Nucleophilic Substitution 5CBA2->Step2 Diamine H2N-(CH2)n-NH2 Diamine->Step1 Intermediate 5-(Aminoalkylamino)- barbituric Acid Step1->Intermediate Intermediate->Step2 Spiro Spiro-bis(barbituric acid) Step2->Spiro

Caption: Proposed pathway for the synthesis of spiro-bis(barbituric acid) derivatives.

Experimental Protocol (Proposed)

Materials:

  • This compound

  • Ethylenediamine or 1,3-diaminopropane

  • Dimethylformamide (DMF)

  • Triethylamine (base)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (20 mmol) in DMF (40 mL).

  • Add triethylamine (22 mmol) to the solution and stir for 5 minutes.

  • Slowly add a solution of the diamine (10 mmol) in DMF (10 mL) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water).

  • Characterize the spirobarbiturate product using appropriate analytical methods.

DiamineExpected Spiro ProductProposed Yield Range
EthylenediamineSpiro[pyrimidine-5,2'-piperazine-5',5''-pyrimidine] derivative60-75%
1,3-DiaminopropaneSpiro[pyrimidine-5,2'-perhydropyrimidine-5',5''-pyrimidine] derivative65-80%

Table 2: Proposed diamines and expected spiro products.

Conclusion and Future Outlook

This compound is a highly promising, yet underexplored, reagent in the field of heterocyclic synthesis. Its ability to act as a potent electrophile at the C5 position provides a direct and efficient route for the introduction of diverse functionalities and the construction of complex molecular architectures. The proposed protocols in this guide, based on established principles of nucleophilic substitution, offer a solid foundation for researchers to begin exploring the synthetic potential of this versatile building block. Future research in this area will undoubtedly uncover novel transformations and lead to the synthesis of new classes of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

References

Sources

Application Notes & Protocols: 5-Chlorobarbituric Acid as a Versatile Synthon for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the strategic use of 5-chlorobarbituric acid as a highly reactive intermediate for the synthesis of novel bioactive compounds. Barbituric acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chloro-substituent at the C-5 position transforms the molecule into a potent electrophilic building block, opening avenues for diverse functionalization. We will detail the synthesis of the 5-chloro precursor, provide in-depth protocols for its subsequent modification via nucleophilic substitution, and discuss the characterization of the resulting bioactive derivatives.

Introduction: The Strategic Advantage of this compound

The barbituric acid core is renowned for its wide range of biological activities, including sedative, anticonvulsant, antimicrobial, and antitumor properties.[3][4] The pharmacological effects of these molecules are predominantly dictated by the substituents at the C-5 position of the pyrimidine ring.[5][6] While classic methods like the Knoevenagel condensation are effective for creating C-C bonds at this position, they are often limited to reactions with aldehydes and ketones.[5][7]

The strategic introduction of a halogen, specifically chlorine, at the C-5 position creates a highly valuable intermediate. The rationale is twofold:

  • Activation for Nucleophilic Attack: The electron-withdrawing nature of the adjacent carbonyl groups makes the C-5 carbon highly electrophilic.

  • Excellent Leaving Group: The chloride ion is an effective leaving group, facilitating facile nucleophilic substitution reactions.

This transforms the relatively acidic C-5 methylene group into a versatile site for forming C-N, C-O, and C-S bonds, significantly expanding the accessible chemical space for drug discovery. This guide provides the foundational protocols to leverage this powerful synthetic strategy.

Section 1: Synthesis of the this compound Precursor

The critical first step is the efficient and safe synthesis of this compound from commercially available barbituric acid. The most direct method involves the chlorination of the active methylene group at C-5. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.

Protocol 1: Synthesis of this compound

Expert Insight: This protocol relies on the electrophilic substitution of one of the acidic protons on the C-5 methylene group of barbituric acid. Sulfuryl chloride in a suitable solvent provides a source of electrophilic chlorine. The reaction must be conducted in an inert atmosphere and at low temperatures to control reactivity and minimize side products.

Materials:

  • Barbituric Acid (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet. Place the flask in an ice bath.

  • Reagent Preparation: Suspend barbituric acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of barbituric acid). Stir the suspension at 0°C for 15 minutes.

  • Slow Addition: Add sulfuryl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred barbituric acid suspension over 30-45 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1 hour, then let it warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid, followed by a small amount of cold DCM.

  • Drying: Dry the resulting white to off-white solid under vacuum. The product, this compound, should be stored in a desiccator away from moisture.

Self-Validation:

  • Expected Yield: 80-90%.

  • Appearance: White crystalline solid.

  • Characterization: Confirm structure using ¹H NMR (disappearance of the C-5 methylene signal) and Mass Spectrometry (presence of the correct molecular ion with characteristic chlorine isotope pattern).

Section 2: Physicochemical Properties & Safety

This compound is a reactive chemical intermediate and must be handled with appropriate care.

PropertyValue / InformationSource / Justification
Molecular Formula C₄H₃ClN₂O₃Calculated
Molecular Weight 162.53 g/mol Calculated
Appearance White to off-white crystalline solidExpected from synthesis
Melting Point DecomposesHalogenated barbiturates are often thermally unstable
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF)Inferred from parent compound[8]
Primary Hazards Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage.[9][10]Based on SDS for related reactive chloro-organic acids[9][10]

Mandatory Safety Precautions:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a minimum).[9]

  • Avoid inhalation of dust.[11]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][11]

  • Quench any residual reagent carefully during workup. The reaction with water can release HCl gas.

Section 3: Core Application - Synthesis of Bioactive Derivatives

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. This allows for the direct attachment of various functional groups at the C-5 position.

Diagram 1: General Synthetic Workflow

G BA Barbituric Acid CBA This compound BA->CBA Chlorination (Protocol 1) Bioactive 5-Substituted Bioactive Derivatives CBA->Bioactive Nucleophilic Substitution (Protocol 2) Nuc Nucleophiles (Amines, Thiols, etc.) Nuc->Bioactive

Caption: High-level workflow for synthesizing bioactive derivatives.

Protocol 2: General Procedure for Nucleophilic Substitution at C-5

Expert Insight: This reaction proceeds via an SₙAr-like mechanism, where a nucleophile attacks the electrophilic C-5 carbon, leading to the displacement of the chloride ion. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical and should be selected based on the solubility of the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., substituted aniline, benzyl mercaptan, phenol) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))

  • Standard reaction glassware with magnetic stirring and inert atmosphere capability

Procedure:

  • Setup: In a dry flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes.

  • Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C) as needed. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor progress by TLC. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-substituted barbituric acid derivative.

Diagram 2: Reaction Mechanism

Sources

Application Notes and Protocols for the Reactions of 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of the 5-Position on the Barbiturate Scaffold

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, historically recognized for their effects on the central nervous system.[1] The pharmacological and synthetic utility of these compounds is largely dictated by the substituents at the C-5 position of the pyrimidine ring.[2] Halogenation of this position, particularly chlorination to form 5-chlorobarbituric acid, unlocks a gateway for a diverse array of synthetic transformations. The electron-withdrawing nature of the adjacent carbonyl groups activates the C-5 position, making this compound a valuable electrophilic intermediate for the introduction of various functional groups through nucleophilic substitution reactions.

This guide provides a comprehensive overview of the synthesis of this compound and detailed experimental protocols for its subsequent reactions with common nucleophiles, including amines, alcohols, and thiols. The methodologies presented herein are designed to be a practical resource for researchers engaged in the synthesis of novel barbiturate derivatives for applications in drug discovery and materials science.

PART I: Synthesis of this compound

The introduction of a chlorine atom at the C-5 position of barbituric acid can be achieved through electrophilic halogenation. The active methylene group at C-5 is readily deprotonated, and the resulting enolate can react with an electrophilic chlorine source. While various chlorinating agents can be employed, N-Chlorosuccinimide (NCS) is a convenient and effective choice for the monochlorination of active methylene compounds.[3]

Proposed Mechanism of Chlorination using NCS

The reaction is typically acid-catalyzed to promote the formation of the enol tautomer of barbituric acid. The enol then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. Subsequent deprotonation of the intermediate yields the desired this compound and succinimide as a byproduct.

G BA Barbituric Acid (Enol Form) Intermediate Intermediate BA->Intermediate Nucleophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Product This compound Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Proposed mechanism for the chlorination of barbituric acid.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • Barbituric acid

  • N-Chlorosuccinimide (NCS)[4][5][6][7][8]

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with care and avoid inhalation of dust.[5][6]

  • Glacial acetic acid is corrosive.

Procedure:

  • In a 250 mL round-bottom flask, dissolve barbituric acid (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) in one portion.

  • Heat the reaction mixture to 55-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove acetic acid and succinimide.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART II: Nucleophilic Substitution Reactions of this compound

G Substrate This compound TS Transition State Substrate->TS Nucleophile Nucleophile (Nu-) Nucleophile->TS Backside Attack Product 5-Substituted Barbituric Acid TS->Product Leaving_Group Chloride Ion (Cl-) TS->Leaving_Group Leaving Group Departure

Caption: General workflow for nucleophilic substitution.

Protocol 1: Reaction with Amines - Synthesis of 5-Aminobarbituric Acid Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding 5-amino-substituted derivatives. A similar protocol has been described for the synthesis of 5-aminobarbituric acids from 5-bromobarbituric acids.[2]

Materials and Equipment:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • A suitable solvent (e.g., ethanol, methanol, DMF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) - optional, to scavenge HCl produced.

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine (1.1-1.5 equivalents) to the solution. If the amine hydrochloride salt is used, or if the amine is not in large excess, add a non-nucleophilic base (1.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Nucleophile (Amine)SolventTemperature (°C)Approximate Time (h)
AnilineEthanolReflux4-8
BenzylamineMethanolRoom Temperature6-12
MorpholineDMF603-6
Protocol 2: Reaction with Alcohols/Alkoxides - Synthesis of 5-Alkoxybarbituric Acid Derivatives

The reaction with alcohols, typically in the form of their more nucleophilic alkoxide salts, leads to the formation of 5-alkoxybarbituric acids. This is analogous to the Williamson ether synthesis.[9][10]

Materials and Equipment:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • A strong base (e.g., sodium metal, sodium hydride)

  • Anhydrous reaction solvent (the corresponding alcohol can often be used)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere, carefully add the strong base (1.1 equivalents) to the anhydrous alcohol (which acts as both reactant and solvent) at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1 equivalent) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

AlcoholBaseSolventTemperature (°C)
MethanolSodium metalMethanolRoom Temperature
EthanolSodium hydrideEthanolReflux
IsopropanolPotassium tert-butoxideIsopropanol50
Protocol 3: Reaction with Thiols/Thiolates - Synthesis of 5-Thiobarbituric Acid Derivatives

Thiols, particularly as their more nucleophilic thiolate anions, readily displace the chloride from this compound to form 5-thio-substituted derivatives.

Materials and Equipment:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • A base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., DMF, ethanol)

Procedure:

  • To a round-bottom flask, add the thiol (1.0-1.2 equivalents), the base (1.1-1.5 equivalents), and a suitable solvent.

  • Stir the mixture at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)
ThiophenolK₂CO₃DMFRoom Temperature
Benzyl mercaptanNaOHEthanol50

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of a wide range of C-5 substituted barbiturate derivatives. The protocols detailed in this guide offer a foundational framework for the preparation of this key starting material and its subsequent derivatization through nucleophilic substitution reactions. The ability to introduce diverse functionalities at the 5-position opens up extensive possibilities for the development of novel compounds with potential applications in medicinal chemistry and beyond. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

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  • Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2011). The aminobarbituric acid-hydantoin rearrangement. PubMed. Retrieved from [Link]

  • Blyumin, E. V., et al. (2003). Nucleophilic Substitution in Some 5-Halopyrimidines. ResearchGate. Retrieved from [Link]

  • Ferreira, R. J., et al. (n.d.). Synthesis and evaluation of 5-substituted (thio)barbiturates as proteasome inhibitors for cancer therapy. SciSpace. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (n.d.). Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids. ResearchGate. Retrieved from [Link]

  • Fadda, A. A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Taylor & Francis Online. Retrieved from [Link]

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Application Notes and Protocols for the Knoevenagel Condensation of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the Knoevenagel condensation, a cornerstone reaction in synthetic organic chemistry for carbon-carbon bond formation. The focus is directed towards the reaction of barbituric acid and its derivatives with carbonyl compounds, a pathway that yields a diverse class of molecules with significant pharmacological interest. This document elucidates the underlying reaction mechanism, offers meticulously detailed experimental protocols, and discusses the critical parameters that govern the reaction's efficiency and outcome. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful synthetic tool, representing a modification of the aldol condensation, that involves the reaction of an active methylene compound with an aldehyde or ketone.[1][2] The reaction is typically catalyzed by a weak base and proceeds via a nucleophilic addition followed by a dehydration step, culminating in the formation of an α,β-unsaturated product.[1][2]

In the context of medicinal chemistry, the Knoevenagel condensation of barbituric acid is of paramount importance. Barbituric acid possesses a highly activated methylene group at the C-5 position, flanked by two electron-withdrawing carbonyl groups, making it an ideal substrate for this transformation.[3][4][5] The resulting 5-arylidene barbituric acid derivatives are not merely synthetic intermediates but are themselves a class of compounds endowed with a wide spectrum of biological activities, including antitumor, anticancer, antibacterial, and anti-inflammatory properties.[3][6]

It is crucial to note that the classic Knoevenagel condensation requires two acidic protons on the active methylene carbon. Therefore, the substrate is typically barbituric acid or N-substituted barbituric acids, not 5-chlorobarbituric acid, as the C-5 position must be unsubstituted to participate in the reaction.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a well-established mechanistic pathway, which is fundamental to understanding and optimizing the reaction conditions. The process can be dissected into three key stages:

  • Enolate Formation: In the presence of a base, the active methylene group of barbituric acid (or its derivative) is deprotonated to form a resonance-stabilized enolate ion. The choice of base is critical; it must be strong enough to facilitate deprotonation but not so strong as to cause self-condensation of the aldehyde reactant.[1]

  • Nucleophilic Addition: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.

  • Dehydration: This intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to yield the final α,β-unsaturated product, a 5-arylidene barbituric acid derivative.

Both acid and base catalysis can be employed to promote the reaction, with the choice of catalyst influencing reaction rates and yields.[7][8]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation (Base Catalyzed) cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration BA Barbituric Acid (Active Methylene) Enolate Enolate Ion (Nucleophile) BA->Enolate + Base - BH+ Base Base (e.g., Piperidine) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aldehyde (Electrophile) Product 5-Arylidene Barbituric Acid (α,β-Unsaturated Product) Intermediate->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation with Barbituric Acid.

Experimental Protocol: Synthesis of 5-(4-Methoxybenzylidene)barbituric Acid

This protocol provides a reliable method for the Knoevenagel condensation of barbituric acid with 4-methoxybenzaldehyde, a common reaction that can be adapted for various aromatic aldehydes.

Materials and Reagents
  • Barbituric acid

  • 4-Methoxybenzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine barbituric acid (1.28 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add piperidine (0.1 mL, approx. 1 mmol) as the catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Cooldown: After refluxing for 2-3 hours, or until TLC indicates the consumption of starting materials, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation of Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove any unreacted starting materials and catalyst. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental_Workflow A 1. Reagent Combination Barbituric Acid + Aldehyde in Ethanol B 2. Catalyst Addition Add Piperidine A->B C 3. Reflux Heat at reflux for 2-3 hours B->C D 4. Cooling & Precipitation Cool to room temperature, then ice bath C->D E 5. Filtration Isolate solid product D->E F 6. Washing Wash with cold ethanol and water E->F G 7. Drying Dry under vacuum F->G H 8. Characterization MP, NMR, IR G->H

Caption: Experimental Workflow for Knoevenagel Condensation.

Optimization of Reaction Parameters

The success of the Knoevenagel condensation is contingent upon the careful selection of several key parameters.

ParameterOptions & ConsiderationsRationale & Impact on Reaction
Active Methylene Compound Barbituric acid, N,N-dimethylbarbituric acid, Thiobarbituric acidThe acidity of the methylene protons influences reactivity. N-substitution can improve solubility.
Carbonyl Compound Aromatic aldehydes (with electron-donating or -withdrawing groups), Heterocyclic aldehydesThe electrophilicity of the carbonyl carbon is a key driver. Steric hindrance can reduce reaction rates.
Catalyst Basic: Piperidine, Pyridine, Triethylamine.[1] Acidic: Acetic acid, Lewis acids (e.g., ZnCl₂, CuCl₂).[7][9][10] Heterogeneous: CuO nanoparticles, Clays.[3][5]Base catalysts facilitate enolate formation. Acid catalysts activate the carbonyl group. Heterogeneous catalysts offer easier workup and recyclability.[3]
Solvent Ethanol, Methanol, Water, Acetic Acid, Solvent-free (grinding).[3]Solvent polarity can influence reaction rates and product solubility. Green chemistry approaches favor water or solvent-free conditions.
Temperature Room temperature to refluxHigher temperatures generally increase reaction rates but may lead to side reactions. Many modern protocols are optimized for room temperature to improve energy efficiency.[3]

Applications in Drug Development

The 5-arylidene barbituric acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The derivatives synthesized via Knoevenagel condensation have demonstrated a remarkable range of pharmacological activities:

  • Anticancer Agents: Certain derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3]

  • Antibacterial and Antifungal Agents: The scaffold has been incorporated into molecules with significant antimicrobial properties.[6]

  • Anti-inflammatory and Analgesic Properties: Some compounds have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Central Nervous System (CNS) Depressants: While barbituric acid itself is not active, 5-substituted derivatives are the basis for barbiturate drugs.[4]

Conclusion

The Knoevenagel condensation of barbituric acid and its analogues remains a highly relevant and versatile reaction for the synthesis of pharmacologically active compounds. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for the rational design and efficient synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this powerful synthetic transformation.

References

  • Progress in Chemical and Biochemical Research. (2019).
  • Molecules. (2024).
  • Research Journal of Chemical Sciences. (2014).
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  • SciSpace. (n.d.). RSC Advances.
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Application Note: Comprehensive Characterization of 5-Chlorobarbituric Acid Using Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 5-chlorobarbituric acid, a key heterocyclic compound and derivative of barbituric acid.[1][2] Given the pharmaceutical relevance of barbiturates as central nervous system depressants, rigorous characterization of their derivatives is critical for drug development, quality control, and forensic applications.[2][3] This guide outlines a multi-technique, orthogonal approach for unambiguous structure elucidation, purity assessment, and physicochemical profiling. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.

Introduction and Physicochemical Overview

This compound is a halogenated derivative of barbituric acid. The introduction of a chlorine atom at the C5 position significantly influences the molecule's reactivity and physicochemical properties compared to the parent compound. The active methylene group in barbituric acid is a key site for chemical reactions like Knoevenagel condensation, and substitution at this position is fundamental to the pharmacological activity of barbiturates.[1] Accurate characterization is therefore the foundational step for any further investigation or application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄H₃ClN₂O₃N/A (Calculated)
Molecular Weight 162.53 g/mol N/A (Calculated)
Parent Compound Barbituric Acid (C₄H₄N₂O₃)[4]
CAS Number 699-13-8N/A (General knowledge)
Appearance White to off-white crystalline solidAssumed

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. This approach ensures that different aspects of the molecule's identity and purity are verified, leading to a highly confident and complete profile. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Structural Identification cluster_2 Phase 3: Physicochemical Properties HPLC HPLC-UV (Purity, Assay) MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS Interface Thermal Thermal Analysis (Melting Point, Stability) HPLC->Thermal Purity Impact on Thermal Events UV_Vis UV-Vis Scan (λmax) HPLC->UV_Vis Diode Array Detector GC GC-MS (Volatile Impurities) NMR NMR (¹H, ¹³C) (Connectivity) MS->NMR Confirm Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Corroborate Functional Groups

Caption: Integrated workflow for this compound characterization.

Chromatographic Methods: The Gold Standard for Purity

Chromatography is indispensable for separating the analyte from impurities, degradants, or reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the premier technique for quantifying non-volatile and thermally labile compounds like barbiturates.[3] It offers excellent resolution, sensitivity, and reproducibility.

Expertise & Rationale:

  • Column Choice: A C18 column is the workhorse for separating moderately polar compounds. The choice of a column with smaller particles (e.g., 1.8 µm) can significantly reduce analysis time while maintaining high efficiency.[5]

  • Mobile Phase: A buffered mobile phase is critical. Barbituric acid is acidic, and controlling the pH ensures consistent ionization state and reproducible retention times.[6] Acetonitrile is a common organic modifier providing good peak shape.

  • Detection: UV detection is ideal due to the chromophoric pyrimidine ring. A photodiode array (PDA) detector allows for simultaneous acquisition of spectra to check for peak purity.

Table 2: Recommended HPLC-UV Protocol Parameters

ParameterRecommended SettingRationale
Column ZORBAX Eclipse XDB-C18, 4.6 x 100 mm, 3.5 µmExcellent balance of speed and resolution.[5]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the analyte for consistent retention.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase.
Gradient 10% B to 70% B over 10 minutesEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLMinimizes peak broadening.
Detector UV-Vis PDA at 214 nmWavelength of high absorbance for the barbiturate ring.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Protocol 1: HPLC Purity and Assay Determination
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL via dilution.

  • Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the same diluent.

  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Processing: Determine the purity of the sample by calculating the area percent of the main peak relative to the total area of all peaks. Calculate the assay against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile compounds. For many barbiturates, derivatization is necessary to increase volatility and thermal stability, preventing on-column degradation.[7][8] Methylation is a common and effective derivatization strategy.[7]

Expertise & Rationale:

  • Derivatization: "Flash methylation" using an agent like trimethylanilinium hydroxide (TMAH) in the hot injection port is a common method for barbiturates.[9] This process replaces the acidic protons on the nitrogen atoms with methyl groups, significantly increasing volatility.

  • Column Choice: A low-polarity 5% phenyl polysiloxane phase (e.g., DB-5) is a general-purpose column suitable for a wide range of derivatized compounds.[7]

  • Detection: Mass spectrometry provides both quantitative data and structural information from fragmentation patterns, making it highly specific.

Protocol 2: GC-MS Analysis with Methylation
  • Derivatization Reagent: Prepare a solution of trimethylanilinium hydroxide (TMAH) in methanol.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of ethyl acetate. To 100 µL of this solution, add 10 µL of the TMAH reagent.

  • GC-MS Parameters:

    • Injector: Splitless, 280 °C (to facilitate flash methylation).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 40-450 m/z.

  • Injection: Inject 1 µL of the prepared sample mixture.

  • Data Analysis: Identify the peak corresponding to the di-methylated this compound. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR are essential.

Expertise & Rationale:

  • Solvent: DMSO-d₆ is an excellent solvent for barbiturates, capable of dissolving the compound and exchanging with the acidic N-H protons.

  • ¹H NMR: The spectrum is expected to be simple. The two N-H protons will appear as a broad singlet, and the C5-H proton will also be a singlet. The chemical shift of the N-H protons is highly dependent on concentration and temperature. For barbituric acid itself, the N-H protons appear around 11.1 ppm and the C5-H₂ protons at 3.46 ppm in DMSO-d₆.[10][11] The substitution of one hydrogen with chlorine at C5 will result in the disappearance of the C5-H₂ signal and the appearance of a new C5-H signal, likely shifted downfield.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons (C4, C6, and C2) and the chlorinated carbon (C5). The carbonyl carbons in barbituric acid appear around 167 ppm and 151 ppm.[10] The C5 carbon will be significantly affected by the electronegative chlorine atom.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Table 3: Predicted NMR Chemical Shifts (δ, ppm) in DMSO-d₆

NucleusPredicted Shift (ppm)MultiplicityNotes
¹H 11.0 - 11.5Broad SingletN-H protons (exchangeable)
4.5 - 5.5SingletC₅-H proton
¹³C ~165-170SingletC2 Carbonyl (Ureide C=O)
~150-155SingletC4/C6 Carbonyls
~60-70SingletC5 (C-Cl)

Note: These are predicted values based on barbituric acid and substituent effects. Actual values must be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] It is an excellent tool for confirming the presence of the characteristic barbiturate ring structure.[9]

FTIR_Workflow Start Dry Sample & KBr Grind Grind to Fine Powder Start->Grind Press Press into Pellet Grind->Press Analyze Acquire FTIR Spectrum Press->Analyze Interpret Interpret Spectrum (Identify Key Bands) Analyze->Interpret

Caption: Workflow for FTIR analysis using the KBr pellet method.

Expertise & Rationale: The IR spectrum of a barbiturate is dominated by strong absorptions from the C=O and N-H groups. The key is to look for these characteristic bands to confirm the core structure.[13]

Table 4: Characteristic FTIR Absorption Bands for Barbiturates

Wavenumber (cm⁻¹)VibrationExpected Intensity
3200 - 3100N-H StretchingMedium
1750 - 1680C=O Stretching (multiple bands)Strong
~1450C-N StretchingMedium
800 - 600C-Cl StretchingMedium-Strong
Protocol 4: FTIR Analysis (KBr Pellet Method)
  • Preparation: Gently mix ~1 mg of the this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (as per instrument guidelines) to form a thin, transparent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the key absorption bands and compare them to the expected values for a barbiturate structure.

Thermal Analysis

Thermal methods like TGA and DSC are used to determine the thermal stability, melting point, and decomposition profile of a material.[14]

Expertise & Rationale:

  • DSC: Provides the melting point (as an endothermic peak) and can reveal polymorphic transitions or decomposition events.

  • TGA: Measures weight loss as a function of temperature, indicating when the compound starts to decompose and the extent of decomposition. For this compound, decomposition might involve the loss of HCl or CO.[14]

Protocol 5: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis: Run the sample and an empty reference pan concurrently.

  • Data Interpretation: Determine the onset of melting from the DSC curve and the onset of decomposition from the TGA curve.

Conclusion

The comprehensive characterization of this compound requires an orthogonal analytical approach. By combining chromatographic techniques for purity assessment with spectroscopic methods for structural elucidation and thermal analysis for physical property determination, a complete and reliable profile of the compound can be established. The protocols and rationales provided in this guide serve as a robust starting point for researchers in pharmaceutical development, chemical synthesis, and related scientific fields.

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spectroscopic analysis of 5-chlorobarbituric acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: Elucidating the Structure of 5-Chlorobarbituric Acid Derivatives

This compound and its derivatives represent a significant class of compounds in medicinal and synthetic chemistry. As precursors to various pharmaceuticals, their precise structural characterization is paramount for ensuring efficacy, safety, and quality control.[1] The introduction of a chlorine atom at the C5 position of the pyrimidine-2,4,6-trione core introduces unique electronic and steric properties that necessitate a robust, multi-faceted analytical approach.

This guide provides an in-depth exploration of the primary spectroscopic techniques employed to analyze these halogenated derivatives. We move beyond simple data reporting to explain the causality behind methodological choices, empowering researchers to not only replicate these protocols but also to adapt them for novel derivatives. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides an unassailable framework for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale

The power of NMR lies in its ability to map atomic connectivity. In the context of our target molecules, ¹H NMR confirms the presence and nature of substituents at the N1, N3, and C5 positions, while ¹³C NMR provides a definitive count of carbon atoms and identifies the characteristic carbonyl and halogen-bearing carbons.[2][3] The choice of deuterated solvent is critical; Dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve these polar compounds and to clearly resolve the N-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O or CD₃OD.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment requiring a greater number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Validation
  • ¹H NMR:

    • N-H Protons: Look for two distinct broad singlets in the δ 10.5-11.5 ppm region, corresponding to the N1-H and N3-H protons.[1] Their broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei.

    • C5-Substituent Protons: The signals for any alkyl or aryl group attached to C5 will appear in their expected regions. For example, an ethyl group would show a quartet and a triplet.

    • Integration: The relative integral values of the signals must correspond to the number of protons in the proposed structure. For instance, the N-H protons and any substituent protons should integrate in the correct ratio.

  • ¹³C NMR:

    • Carbonyl Carbons (C4, C6): Expect two distinct signals in the δ 160-170 ppm range.[1]

    • Carbonyl Carbon (C2): This carbonyl, situated between two nitrogen atoms, typically appears further upfield, around δ 150 ppm.[1]

    • C5-Cl Carbon: The carbon directly attached to the chlorine atom will be significantly deshielded, appearing in the δ 60-75 ppm range. This is a key diagnostic peak.

    • C5-Substituent Carbons: Signals for any other groups at C5 will appear at their characteristic chemical shifts.

Expected NMR Data for a 5-Chloro-5-ethylbarbituric Acid
Technique Expected Chemical Shift (δ, ppm) & Multiplicity
¹H NMR (DMSO-d₆)~11.0 (singlet, 2H, N-H), ~2.5 (quartet, 2H, -CH₂-), ~1.0 (triplet, 3H, -CH₃)
¹³C NMR (DMSO-d₆)~165 (C=O), ~150 (N-C(=O)-N), ~70 (C-Cl), ~30 (-CH₂-), ~10 (-CH₃)

Mass Spectrometry (MS): Unambiguous Molecular Weight and Halogen Confirmation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers corroborating structural evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of chlorine.

Expertise & Rationale

The key advantage of MS in this context is its ability to confirm the presence of a chlorine atom. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive "M+2" peak in the mass spectrum that is approximately one-third the height of the molecular ion (M+) peak.[4] This isotopic signature is a definitive marker for a monochlorinated compound.

While Gas Chromatography-Mass Spectrometry (GC-MS) is common for barbiturate analysis, derivatization is often required.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is often preferred as it can analyze the compound directly, typically in negative ion mode, which is favorable for acidic molecules like barbiturates.

Protocol: LC-ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation (LC-QTOF or LC-Triple Quadrupole MS):

    • LC Method: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • MS Method: Operate the mass spectrometer in negative ion mode (ESI-).

    • Acquisition: Acquire full scan data over a mass range of m/z 50 to 500.

    • Validation: Observe the total ion chromatogram (TIC) for a single, sharp peak corresponding to the analyte.

Data Interpretation and Validation
  • Molecular Ion Peak ([M-H]⁻): Identify the base peak corresponding to the deprotonated molecule.

  • Isotopic Pattern: Critically, examine the region of the molecular ion. You must observe two peaks separated by 2 m/z units. The peak at the higher m/z (the M+2 peak) should have a relative intensity of approximately 33% of the main peak. This confirms the presence of one chlorine atom.[4]

  • Fragmentation: Analyze the fragmentation pattern (MS/MS) to confirm the structure. Common losses include the chlorine atom and parts of the C5 substituent.

Expected MS Data for 5-Chloro-5-phenylbarbituric Acid (C₁₀H₇ClN₂O₃)
Ion Expected m/z
[M-H]⁻ (with ³⁵Cl)237.01
[M-H]⁻ (with ³⁷Cl)239.01

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. It is particularly useful for confirming the presence of the characteristic carbonyl (C=O) and amine (N-H) groups of the barbiturate ring.

Expertise & Rationale

The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their bonds. For this compound derivatives, the most prominent and informative absorptions are the N-H and C=O stretching vibrations.[7] The C-Cl stretch also occurs, but it is typically found in the complex "fingerprint region" (below 1500 cm⁻¹) and can be difficult to assign definitively.[8] The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation and is non-destructive.

Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup (FTIR Spectrometer with ATR accessory):

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

    • Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Interpretation and Validation
  • N-H Stretch: A broad band in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations.

  • C-H Stretch: If alkyl substituents are present, sharp peaks will appear just below 3000 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹.[9]

  • C=O Stretch: This is the most intense and defining region. Expect multiple strong, sharp bands between 1650-1750 cm⁻¹. The exact positions can vary due to hydrogen bonding and the electronic environment, but their presence is a key validator of the barbiturate core.[7]

  • C-N Stretch: Bands in the 1300-1400 cm⁻¹ region can be attributed to C-N stretching.

Characteristic IR Absorption Frequencies
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300
C-H Stretch (Alkyl)2850 - 3000
C=O Stretch1650 - 1750
C-N Stretch1300 - 1400

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification and Preliminary Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. While not as structurally informative as NMR or MS, it is an excellent tool for quantitative analysis and can provide preliminary evidence of the conjugated system.

Expertise & Rationale

The pyrimidine ring of barbituric acid derivatives contains chromophores (C=O, C=C) that absorb UV light. The position (λ_max) and intensity (molar absorptivity) of these absorption bands are sensitive to the solvent and, critically, to pH.[10] This pH dependence arises from the tautomeric and ionization equilibria of the barbiturate ring. This property can be exploited for quantification using the Beer-Lambert law.[11][12]

Protocol: UV-Vis Spectrophotometric Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

  • Instrumentation (Double-Beam UV-Vis Spectrophotometer):

    • Fill a quartz cuvette with the solvent to be used as a blank and run a baseline correction from 400 nm down to 200 nm.

    • Measure the absorbance of each standard solution at the predetermined λ_max.

    • Plot a calibration curve of absorbance vs. concentration. The curve must be linear with an R² value > 0.995 for quantitative accuracy.

Data Interpretation and Validation
  • λ_max: For barbituric acid derivatives, expect a strong absorption band in the 240-280 nm range. The exact λ_max will depend on the substitution and the pH of the solution.[10][13]

  • Quantitative Analysis: Once a valid calibration curve is established, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the curve.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. A robust analysis relies on the integration of data from all methods. The logical workflow ensures that each piece of evidence builds upon the last, leading to an unambiguous structural assignment.

G cluster_start Initial Analysis cluster_structure Core Structural Elucidation cluster_end Final Confirmation Sample Synthesized Sample (this compound Derivative) UV_Vis UV-Vis Spectroscopy (Purity Check & Quantification) Sample->UV_Vis Preliminary IR FTIR Spectroscopy (Functional Group ID) Sample->IR Preliminary NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Framework) UV_Vis->NMR IR->NMR Confirms Core MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) NMR->MS Validate Framework Final Unambiguous Structure Confirmed NMR->Final Confirms Connectivity MS->Final Confirms MW & Cl presence

Caption: Integrated workflow for the analysis of this compound derivatives.

Conclusion

The is a systematic process that leverages the strengths of multiple analytical techniques. NMR provides the fundamental structural map, MS confirms the molecular weight and the presence of chlorine with high certainty, IR validates the presence of key functional groups, and UV-Vis offers a reliable method for quantification. By following the detailed protocols and interpretation guides presented here, researchers can confidently characterize these important chemical entities, ensuring the integrity and validity of their scientific and developmental work.

References

  • Carbon-13 NMR Spectra of Barbituric-acid Derivatives. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]

  • Casy, A. F., & Shadbolt, R. S. (1979). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of the Chemical Society, Perkin Transactions 2, (6), 727-731. Available at: [Link]

  • The Analysis of Barbiturate Drugs. In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Al-Abachi, A. M., & Al-Ward, H. S. (2006). Spectrophotometric Determination of Barbituric Acid by Coupling with Diazotized Nitroanilines. Rafidain Journal of Science, 17(2), 25-40. Available at: [Link]

  • Characterization of Barbiturates by Infrared and Raman Microscopy. Request PDF. Available at: [Link]

  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. United Nations Office on Drugs and Crime. Available at: [Link]

  • Patel, H., & Sharma, P. (2021). Chromatographic methods for the determination of various barbiturates: A review. GSC Biological and Pharmaceutical Sciences, 15(3), 209-220. Available at: [Link]

  • Al-Juboori, S. A. H. (2019). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Development Research, 4(9), 115-127. Available at: [Link]

  • Imasaka, T., et al. (2007). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Analytical Chemistry, 79(23), 9076-9082. Available at: [Link]

  • Wen, Y. C., et al. (2017). NMR spectroscopy study on N,N′-bismaleimide-4,4′-diphenylmethane and barbituric acid synthesis reaction mechanism in N,N′-dimethylformamide solvent. RSC Advances, 7(1), 253-261. Available at: [Link]

  • Bojarski, J., & Mokrosz, J. (1974). C-13 NMR spectra of barbituric acid derivatives. II. Chemical & Pharmaceutical Bulletin, 22(7), 1580-1587. Available at: [Link]

  • Gadekar, L. S., et al. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences, 4(7), 93-98. Available at: [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Available at: [Link]

  • Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology. Available at: [Link]

  • As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. Available at: [Link]

  • Naik, S., et al. (2021). Synthesis, UV-Vis, IR spectral and antibacterial analysis of 5–arylidene barbituric acid derivatives and their metal complexes. Journal of Emerging Technologies and Innovative Research, 8(6). Available at: [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Agilent. Available at: [Link]

  • Fales, H. M., Milne, G. W. A., & Axenrod, T. (1970). Chemical ionization mass spectrometry of complex molecules. V. Identification of barbiturates by chemical ionization mass spectrometry. Analytical Chemistry, 42(12), 1432-1435. Available at: [Link]

  • Infrared-spectra of metal-complexes of 5,5-disubstituted barbituric acids. SciSpace. Available at: [Link]

  • Supramolecular, spectroscopic and computational analysis of weak interactions in some thiosemicarbazones derived from 5-acetylbarbituric acid. Request PDF. Available at: [Link]

  • 5-(m-chlorobenzylidene)barbituric acid - UV-VIS Spectrum. SpectraBase. Available at: [Link]

  • Absorption Spectra and Structure of Barbituric Acid Derivatives as a Function of pH. Scilit. Available at: [Link]

  • Facile Charge Transfer between Barbituric Acid and Chloranilic Acid over g-C3N4: Synthesis, Characterization and DFT Study. MDPI. Available at: [Link]

  • Barbituric acid. NIST WebBook. Available at: [Link]

  • Gilbert, J. N., Millard, B. J., & Powell, J. W. (1970). Combined gas-liquid chromatography--mass spectrometry in the study of barbiturate metabolism. Journal of Pharmacy and Pharmacology, 22(12), 897-901. Available at: [Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Iqbal, R., & Ahmad, N. (1981). Spectrophotometric Determination of Barbituric Acid with Ninhydrin. Pakistan Journal of Scientific and Industrial Research, 24(4), 131-133. Available at: [Link]

  • How to Read and Interpret the IR Spectra. Organic Chemistry Tutor (YouTube). Available at: [Link]

  • Bartzatt, R. (2018). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Cobzac, S. C., et al. (2017). Ultraviolet-Visible (UV-Vis) Spectroscopy and Cluster Analysis as a Rapid Tool for Classification of Medicinal Plants. Studia Universitatis Babes-Bolyai Chemia, 62(1), 189-200. Available at: [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 5-chlorobarbituric acid. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable system for quality control and stability assessment. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase composed of methanol and a phosphate buffer, offering excellent peak symmetry and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] A forced degradation study confirms the method's ability to separate the parent analyte from potential degradation products, establishing it as a true stability-indicating assay.[4][5][6]

Introduction and Scientific Rationale

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method is essential for its quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[7] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar aromatic compounds like this compound from its potential non-polar and polar impurities.[8][9]

The causality behind our experimental choices is grounded in the physicochemical properties of the analyte. This compound is a weak acid containing both polar (amide, ketone) and non-polar (chlorinated aromatic ring) moieties.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides effective retention for the aromatic structure of the analyte through van der Waals forces.[9]

  • Mobile Phase Selection: A polar mobile phase, consisting of a mixture of aqueous buffer and an organic modifier (methanol), is used.[10][11] The organic modifier is used to elute the analyte from the non-polar stationary phase. The buffer is critical for controlling the pH. At a pH well below the pKa of the barbituric acid moiety, the compound will be in its neutral, protonated form, ensuring consistent retention and sharp, symmetrical peak shapes. A phosphate buffer is selected for its excellent buffering capacity in the required pH range.

  • Detection: UV detection is employed, as the barbiturate ring system contains chromophores that absorb in the UV region. Wavelengths between 220 nm and 240 nm are generally effective for barbiturates.[12]

Materials and Instrumentation

Reagents and Materials
  • This compound Reference Standard (>99.5% purity)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Orthophosphoric Acid (85%), ACS Grade

  • Water, HPLC Grade or Milli-Q

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Hydrogen Peroxide (H₂O₂), 30%

  • Syringe filters, 0.45 µm PVDF

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Spherisorb ODS-2 or equivalent)
Mobile Phase Methanol : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

A. 20 mM Phosphate Buffer (pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

B. Mobile Phase Preparation

  • Carefully mix 600 mL of the prepared 20 mM Phosphate Buffer (pH 3.0) with 400 mL of HPLC grade methanol.

  • Degas the solution for 15 minutes using sonication or vacuum degassing.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Standard Stock.

D. Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase.

E. Sample Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[13]

  • Filter an aliquot through a 0.45 µm PVDF syringe filter into an HPLC vial before injection.[14]

Protocol 2: HPLC Analysis Workflow

The overall analytical process follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase sys_startup System Startup & Equilibration prep_mobile->sys_startup prep_std Prepare Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Test Samples analysis_seq Run Analysis Sequence (Blank, Standard, Samples) prep_sample->analysis_seq sys_startup->sys_suit Equilibrate >30 min sys_suit->analysis_seq If SST Passes integrate Integrate Chromatograms analysis_seq->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Analysis Sequence:

    • Inject a mobile phase blank to ensure no carryover or system contamination.

    • Inject the Working Standard Solution.

    • Inject the prepared sample solutions.

    • Inject the Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system performance.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, a comprehensive validation was performed.[3][15] The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[3]

Validation_Parameters Method Validated HPLC Method Specificity Specificity (Stability-Indicating) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ LOQ Specificity->LOQ Range Range Linearity->Range

Caption: Core ICH Q2(R2) Validation Parameters.

Protocol 3: Forced Degradation Study (Specificity)

To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies are essential.[4][16] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products can be reliably detected.[4][17]

  • Prepare separate solutions of this compound at 1000 µg/mL.

  • Expose them to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 1 hour.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 4 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.

  • Neutralize the acid and base-stressed samples, dilute all samples to a final concentration of 100 µg/mL with mobile phase, and analyze by HPLC with a PDA detector.

  • Acceptance Criteria: The method is specific if the main this compound peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. Peak purity analysis (using PDA) should confirm the main peak is spectrally pure.

Validation Results Summary

The following tables present typical results for a method validated according to ICH guidelines.[18]

Table 1: Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[18]

Concentration (µg/mL)Mean Peak Area (n=3)
10115,234
25288,150
50575,980
1001,151,500
1501,727,300
Correlation (r²) ≥ 0.999

Table 2: Accuracy and Precision Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests.[18]

LevelConc. (µg/mL)Accuracy (% Recovery)Precision (%RSD, n=6)
80%8099.5%0.8%
100%100100.2%0.6%
120%120100.8%0.7%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Data Analysis and Calculations

The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, a reference standard for each impurity should be used.

Calculation of % Purity:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Calculation of % Individual Impurity:

% Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100

Conclusion

This application note provides a detailed, scientifically-grounded protocol for determining the purity of this compound using reversed-phase HPLC. The method is simple, rapid, and robust. Full validation according to ICH Q2(R2) guidelines demonstrates that the method is accurate, precise, and specific. The successful separation of the parent drug from its forced degradation products confirms its stability-indicating capabilities, making it highly suitable for routine quality control and regulatory submissions in the pharmaceutical industry.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search Result.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Mettler Toledo.
  • ICH Guidelines for Analytical Method Valid
  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples
  • ICH Q2(R2) Validation of Analytical Procedures. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
  • HPLC Sample Preparation. (n.d.).
  • A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological m
  • Forced Degrad
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • A new validated method for the simultaneous determination of a series of eight barbiturates by RP-HPLC. (n.d.).
  • Sample Preparation – HPLC. (n.d.).
  • Analysis of barbiturates in blood by high-performance liquid chrom
  • Forced Degradation Study as per ICH Guidelines | Wh
  • The Analysis of Barbiturate Drugs. (2025). Royal Society of Chemistry.
  • Normal-phase vs.

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Application Note: Identification and Characterization of 5-Chlorobarbituric Acid and its Reaction Products Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Chlorobarbituric acid is a halogenated organic compound of significant interest, primarily as a potential disinfection byproduct (DBP) formed during the chlorination of drinking water.[1][2] The presence of nitrogen-rich organic precursors, such as residual pharmaceuticals or natural organic matter, in source water can lead to the formation of such chlorinated nitrogenous DBPs.[3][4] These halogenated byproducts are often more cytotoxic and genotoxic than their non-halogenated analogues, making their detection and identification a critical aspect of water quality and safety monitoring.[5] Furthermore, the electrophilic nature of the C-5 position on the barbiturate ring suggests a high reactivity towards nucleophiles, such as the amino acids present in biological systems, leading to the formation of novel adducts that require sensitive and specific analytical methods for characterization.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for identifying polar, thermally labile compounds like this compound that are not amenable to traditional gas chromatography (GC) methods.[6][7] This application note provides a comprehensive framework and detailed protocols for the robust identification of this compound and its potential reaction products, particularly amino acid adducts, in aqueous matrices. The methodologies described herein leverage the specificity of tandem mass spectrometry (MS/MS) and the characteristic isotopic signature of chlorine to ensure trustworthy and authoritative identification.

Analytical Strategy: The Rationale Behind the Method

The successful identification of this compound and its derivatives hinges on a multi-faceted strategy that addresses sample stability, analyte polarity, and the need for unambiguous confirmation.

  • Ionization Mode Selection: Barbituric acid and its derivatives are acidic compounds, readily losing a proton from one of the nitrogen atoms in the pyrimidine ring.[8] Consequently, Negative Electrospray Ionization (ESI-) is the most effective and sensitive mode for analysis, as it promotes the formation of the deprotonated molecule, [M-H]⁻. This provides a strong signal for the parent compound and its products. While some adducts of barbiturates have been observed in positive mode, negative mode is generally preferred for the parent compounds.[9][10]

  • Chromatographic Separation: Due to the polar nature of the target analytes, a reversed-phase liquid chromatography (RPLC) method is employed. A C18 stationary phase provides sufficient retention and separation from other matrix components when used with a polar mobile phase (water/acetonitrile or methanol). The inclusion of a weak acid, such as formic acid, in the mobile phase helps to ensure consistent analyte protonation states, leading to sharp, reproducible peak shapes.

  • Mass Spectrometric Identification: The key to confident identification lies in the mass spectrometer.

    • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[11] This results in a characteristic isotopic pattern for any chlorine-containing ion, which will appear as a pair of peaks (M and M+2) separated by 2 Daltons with a 3:1 intensity ratio. This signature is a powerful tool for confirming the presence of this compound.

    • Tandem MS (MS/MS): To further increase specificity, tandem mass spectrometry is used. The [M-H]⁻ ion of this compound is isolated and fragmented to produce a unique product ion spectrum. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, minimizing interference from complex sample matrices.

The overall experimental approach is visualized in the workflow diagram below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Aqueous Sample Collection Quench 2. Quench Residual Chlorine (e.g., Ascorbic Acid) Sample->Quench SPE 3. Solid-Phase Extraction (SPE) (Polar-compatible sorbent) Quench->SPE Elute 4. Elution & Reconstitution SPE->Elute LC 5. UHPLC Separation (Reversed-Phase C18) Elute->LC MS 6. ESI- Mass Spectrometry (Negative Ion Mode) LC->MS MSMS 7. Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Identify 8. Analyte Identification (Retention Time + Precursor m/z) MSMS->Identify Confirm 9. Confirmation (Cl Isotope Pattern + MS/MS Spectrum) Identify->Confirm

Caption: Overall workflow from sample collection to final confirmation.

Detailed Protocols

Protocol 1: Sample Collection and Preparation

This protocol is designed for aqueous samples such as treated drinking water or reaction mixtures. The primary goal is to stabilize the sample and concentrate the analytes of interest.

Materials:

  • Amber glass collection bottles (1 L)

  • Ascorbic acid (ACS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 200 mg)

  • SPE vacuum manifold

  • Methanol and Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reagent water (18.2 MΩ·cm)

  • Analytical standards of target analytes[12][13][14]

Procedure:

  • Sample Collection: Collect the sample in a 1 L amber glass bottle, leaving minimal headspace. If residual chlorine is expected, immediately add 100 mg of ascorbic acid to the bottle and mix by inversion to quench any ongoing chlorination reactions.[15]

  • Sample Preservation: Store the sample at ≤4°C and protect it from light until extraction.[15] Extraction should proceed within 48 hours for best results.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading, pass 5 mL of reagent water through the cartridge to remove any unretained salts or hydrophilic impurities.

  • Cartridge Drying: Dry the cartridge under vacuum for 30 minutes to remove residual water.

  • Analyte Elution: Elute the trapped analytes by passing 2 x 4 mL of methanol through the cartridge into a collection tube.

  • Solvent Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

This method provides the parameters for the chromatographic separation and mass spectrometric detection of this compound and its potential amino acid adducts.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Heated Electrospray Ionization (HESI) source.

LC Parameters:

Parameter Setting
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Gradient | See Table below |

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 |

MS Parameters (Negative Ion Mode):

Parameter Setting
Ionization Mode ESI-
Spray Voltage -3.5 kV
Sheath Gas 40 Arb
Auxiliary Gas 10 Arb
Capillary Temp. 320 °C

| Data Acquisition | Full Scan (m/z 100-500) and MS/MS |

Targeted MS/MS Parameters: The following table lists theoretical m/z values. These must be confirmed experimentally using analytical standards. Collision energies (CE) should be optimized for the specific instrument used.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Proposed CE (eV)
This compound 161.0 / 163.0To be determined15-30
Glycine Adduct 198.0To be determined20-35
Cysteine Adduct 248.0To be determined20-40
Lysine Adduct 273.1To be determined25-45

Data Analysis: Identifying Reaction Products

The primary reaction anticipated between this compound and amino acids is a nucleophilic substitution at the C-5 position, where the amino group of the amino acid displaces the chlorine atom.

Reaction_Pathway cluster_reactants cluster_products CBA This compound (C₄H₃ClN₂O₃) M.W. = 162.5 g/mol Adduct 5-Amino Acid Adduct + HCl CBA->Adduct + AA Amino Acid (R-NH₂) (e.g., Glycine, C₂H₅NO₂) M.W. = 75.1 g/mol AA->Adduct Nucleophilic Substitution

Caption: Proposed reaction between this compound and an amino acid.

Identification Steps:

  • Extract Ion Chromatograms (EICs): Extract the EICs for the theoretical [M-H]⁻ m/z values of the expected products. For example, for the glycine adduct, the neutral formula would be C₆H₇N₃O₅, with a monoisotopic mass of 198.0413 Da. The target EIC would be for m/z 198.0.

  • Verify Isotopic Patterns: For this compound, confirm the presence of the m/z 161.0 and 163.0 ions in a ~3:1 ratio. The reaction products should not exhibit this pattern, as the chlorine atom is displaced.

  • Analyze MS/MS Spectra: Acquire MS/MS spectra for any suspected product peaks. The fragmentation pattern should be consistent with the proposed structure. Common losses would include H₂O, CO, and fragments related to the amino acid side chain.

  • Confirmation with Standards: The definitive identification of any product requires comparison of its retention time and MS/MS fragmentation spectrum with that of a synthesized analytical standard.

Method Trustworthiness & Validation

To ensure the reliability of results, the following practices are essential:

  • Internal Standards: Use an isotopically labeled standard (e.g., ¹³C, ¹⁵N-labeled this compound) if available. If not, a structurally similar compound that is not expected in the samples can be used to monitor extraction efficiency and instrument performance.

  • Calibration: Prepare a matrix-matched calibration curve using a blank water sample fortified with known concentrations of the target analytes to ensure accurate quantification.

  • Blanks: Analyze procedural blanks (reagent water taken through the entire sample preparation process) to check for contamination.

  • Spike Recovery: Fortify blank water samples with known concentrations of analytes (matrix spikes) to assess the accuracy and recovery of the sample preparation method.

By following these detailed protocols and analytical strategies, researchers can confidently and accurately identify this compound and its reaction products, contributing to a deeper understanding of its environmental fate and toxicological relevance.

References

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - NIH. (n.d.). Retrieved from [Link]

  • Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. (2022). University of Kentucky UKnowledge. Retrieved from [Link]

  • Identification of Polar Drinking Water Disinfection By-Products Using Liquid Chromatography—Mass Spectrometry. (2000). ResearchGate. Retrieved from [Link]

  • Fast selective detection of polar brominated disinfection byproducts in drinking water using precursor ion scans. (2008). PubMed. Retrieved from [Link]

  • Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples. (2015). ResearchGate. Retrieved from [Link]

  • Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. (2021). ACS Omega. Retrieved from [Link]

  • Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry. (2019). PubMed. Retrieved from [Link]

  • Comparison of cyclodextrin-barbiturate noncovalent complexes using electrospray ionization mass spectrometry and capillary electrophoresis. (2002). PubMed. Retrieved from [Link]

  • Drinking water disinfection by-products detection, formation and the precursors removal study. (2017). Scholars' Mine. Retrieved from [Link]

  • Application of (LC/)MS/MS precursor ion scan for evaluating the occurrence, formation and control of polar halogenated DBPs in disinfected waters: A review. (2019). PubMed. Retrieved from [Link]

  • Disinfectants and Disinfection Byproducts Rule (DBPR) Sample Collection and Preservation Procedures. (2003). U.S. EPA. Retrieved from [Link]

  • Disinfection Byproducts (DBPs) Analysis in Water. (n.d.). Agilent. Retrieved from [Link]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. (2020). Agilent Technologies. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a. (2022). eScholarship.org. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Chlorobarbituric Acid: Handling, In-Situ Generation, and Use

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorobarbituric acid is a halogenated derivative of barbituric acid, a versatile heterocyclic compound that serves as the parent structure for a wide range of pharmacologically active substances.[1][2][3] While barbituric acid itself is not pharmacologically active, substitution at the 5-position of the pyrimidine ring is a critical determinant of its biological effects.[1] The introduction of a chlorine atom at this position creates a highly reactive electrophilic center, making this compound a potentially valuable, yet transient, intermediate in the synthesis of novel barbiturate derivatives for drug discovery and development.[4][5]

Due to its inherent reactivity, this compound is not a commercially available, isolable compound. It is best utilized as a reactive intermediate, generated in-situ and consumed immediately in a subsequent reaction. This guide provides a comprehensive overview of the theoretical principles and practical protocols for the safe handling, in-situ generation, and application of this compound in a research setting. The protocols described herein are based on established principles of organic synthesis and the handling of reactive halogenated compounds.

Chemical and Physical Properties

While experimental data for the isolated this compound is unavailable due to its instability, its properties can be inferred from the known characteristics of barbituric acid and related halogenated derivatives like 5,5-dichlorobarbituric acid.[6][7]

PropertyInferred Value/CharacteristicRationale and References
Molecular Formula C₄H₃ClN₂O₃Based on the structure of barbituric acid with one chlorine substitution.
Molecular Weight 162.53 g/mol Calculated based on the molecular formula.
Appearance Expected to be a solid if isolated at very low temperatures.Barbituric acid and its 5,5-dihalo derivatives are solids.[7]
Reactivity Highly reactive electrophile. Prone to hydrolysis and reaction with nucleophiles.The 5-position of barbituric acid is an active methylene group, and halogenation enhances its electrophilicity.[4][8]
Stability Unstable; should be generated and used in-situ.Reactive intermediates are typically short-lived and high-energy molecules.[9]

Health and Safety Information

As a reactive halogenated organic compound, this compound and its precursors must be handled with extreme caution. The following safety protocols are mandatory.

Hazard Identification and Risk Assessment
  • Toxicity: The toxicological properties of this compound are unknown. However, many barbiturate derivatives are central nervous system depressants.[8] Halogenated organic compounds can also be toxic and corrosive.[10] Assume the compound is highly toxic and corrosive.

  • Reactivity Hazards: As a reactive intermediate, it may decompose vigorously. Reactions involving its generation may be exothermic. It is incompatible with strong bases, nucleophiles, and reducing agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[11][12][13]

Emergency Procedures
  • Spills: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels. The spill area should be decontaminated with a suitable solvent, followed by soap and water.

  • Fire: Use a dry chemical or carbon dioxide fire extinguisher. Avoid using water, as it may react with the chlorinated compound. When involved in a fire, chlorinated organic compounds can generate highly toxic gases such as phosgene and hydrogen chloride.[14]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

Storage and Handling of Precursors

Proper storage and handling of the precursor materials, barbituric acid and the chlorinating agent (e.g., N-Chlorosuccinimide - NCS), are crucial for safety and reaction success.

  • Barbituric Acid: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]

  • N-Chlorosuccinimide (NCS): NCS is a stable solid but is a strong oxidizing agent. Store in a tightly sealed container, away from combustible materials, reducing agents, and strong acids. It should be stored in a cool, dry place.

Protocol for In-Situ Generation and Use of this compound

The following protocol describes a general method for the in-situ generation of this compound and its subsequent reaction with a nucleophile. This is a hypothetical protocol based on established chemical principles and should be adapted and optimized for specific substrates and reaction conditions.

Experimental Workflow Diagram

in_situ_generation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents (Barbituric Acid, Solvent, Nucleophile) start->reagents atmosphere Inert Atmosphere (Nitrogen/Argon) reagents->atmosphere dissolve Dissolve Barbituric Acid in Anhydrous Solvent atmosphere->dissolve cool Cool to 0°C dissolve->cool add_ncs Add NCS Portion-wise cool->add_ncs stir Stir for 30-60 min (Formation of 5-CBA) add_ncs->stir add_nuc Add Nucleophile stir->add_nuc warm Warm to Room Temp. & Stir add_nuc->warm quench Quench Reaction warm->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify end End purify->end

Caption: Workflow for the in-situ generation and reaction of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add barbituric acid (1.0 eq).

    • Add an appropriate anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile). The choice of solvent will depend on the subsequent reaction.

    • Stir the suspension under an inert atmosphere.

  • Generation of this compound:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. The chlorination of active methylene compounds with NCS is a well-established method.[15][16]

    • Stir the reaction mixture at 0°C for 30-60 minutes to allow for the formation of this compound.

  • Reaction with a Nucleophile:

    • While maintaining the temperature at 0°C, slowly add the desired nucleophile (1.0-1.2 eq) to the reaction mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0°C and quench any unreacted NCS by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Waste Disposal and Decontamination

Proper disposal of chlorinated organic waste is crucial to prevent environmental contamination.[17][18]

Waste Segregation and Labeling
  • All waste containing chlorinated compounds must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix chlorinated waste with non-halogenated organic waste.

Decontamination and Quenching

This decision tree outlines the quenching process for reactive reagents.

quenching_protocol start Start Quenching Protocol cool Cool Reaction Mixture to 0°C start->cool add_isopropanol Slowly add Isopropanol cool->add_isopropanol check_exotherm Exotherm Observed? add_isopropanol->check_exotherm check_exotherm->add_isopropanol Yes add_methanol Slowly add Methanol check_exotherm->add_methanol No add_water Cautiously add Water add_methanol->add_water neutralize Neutralize with Dilute Acid/Base add_water->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Decision tree for quenching reactive reagents.

A general procedure for quenching small amounts of unreacted, highly reactive reagents involves the sequential addition of solvents with increasing reactivity.[19][20]

  • Cool the quenching vessel in an ice bath.

  • Slowly add isopropanol until no further reaction (e.g., gas evolution, exotherm) is observed.

  • Slowly add methanol to ensure complete quenching of any remaining reactive species.

  • Finally, cautiously add water.

  • Neutralize the resulting solution before transferring it to the appropriate hazardous waste container.

References

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Lumen Learning. (n.d.). Reactive Intermediates in Organic Chemistry - Structure and Mechanism.
  • Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips.
  • Lumen Learning. (n.d.). 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • CK-12 Foundation. (n.d.). What precautions should be taken when working with reactive chemical systems?
  • Halogen Tin Addition Agent Safety Data Sheet. (2020, April 29).
  • LookChem. (n.d.). 5,5-Dichlorobarbituric acid.
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • MDPI. (n.d.). The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5–X and C5–X′ Bond Lengths (X = X′ = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids.
  • ResearchGate. (n.d.). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
  • MDPI. (2019, February 1). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives.
  • PubMed. (n.d.). Occurrence and fate of barbiturates in the aquatic environment.
  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Retrieved from [Link]

  • GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems. (2014, July 10).
  • PubMed. (1988, September). Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state.
  • DigitalCommons@UNO. (2002, July 31). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay.
  • Richmond Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Georgia Institute of Technology. (n.d.). REACTION OF 5-BROMO-5-ALKYLBARBITURIC.
  • Thieme Chemistry. (n.d.). Direct Synthesis of 5-Arylbarbituric Acids.
  • ResearchGate. (n.d.). (PDF) N-Chlorosuccinimide (NCS).
  • NIH. (n.d.). Tetragonal polymorph of 5,5-dichlorobarbituric acid.
  • Chemical Communications (RSC Publishing). (n.d.). Continuous in situ generation and reaction of phosgene in a microflow system.
  • Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).
  • ResearchGate. (n.d.). (PDF) Biodegradation of Chlorinated Compounds—A Review.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • PubMed. (n.d.). Barbituric acid initiated rearrangement of 2,2'-pyridil into 5,5'-(2-pyrilidine)bisbarbituric acid.
  • CAMEO Chemicals - NOAA. (n.d.). CHLORINE.
  • Occupational Safety and Health Administration - OSHA. (n.d.). Guidance For Hazard Determination.
  • ResearchGate. (n.d.). Synthesis and reactions of 5,5-dinitrobarbituric acid.
  • NIH. (n.d.). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite.
  • MDPI. (n.d.). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi.
  • Synchem. (n.d.). 5,5-Dichlorobarbituric acid.
  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters].
  • ResearchGate. (2018, August 20). (PDF) Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
  • PubMed. (n.d.). Long-term Stability of 5-fluorouracil and Folinic Acid Admixtures.
  • PubMed. (n.d.). The stability of 5-aminolevulinic acid in solution.
  • MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
  • ResearchGate. (n.d.). Synthesis of 5-arylidenebarbituric acid derivatives promoted by room temperature ionic liquid.
  • ResearchGate. (n.d.). The stability of 5-aminolevulinic acid in solution.

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Troubleshooting & Optimization

Technical Support Center: Chlorination of Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of chlorinated barbituric acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of molecules. Here, we address common challenges and frequently asked questions encountered during the chlorination of barbituric acid, with a focus on understanding and controlling the formation of critical side products. Our approach is grounded in mechanistic principles to provide you with the expertise to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorination of barbituric acid?

The intended product of the direct chlorination of barbituric acid is typically 5,5-dichlorobarbituric acid . This reaction targets the active methylene group at the C5 position of the pyrimidine ring, which is readily substituted. An enzymatic chlorination process has been developed that confirms the corresponding 5-monochlorobarbituric acid is an intermediate in the reaction to form the 5,5-dichloro derivative[1].

Q2: Why is the C5 position so reactive?

The C5 methylene protons of barbituric acid are significantly acidic (pKa ≈ 4.0) due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the easy formation of an enolate intermediate under neutral or basic conditions, or direct electrophilic attack on the electron-rich C5 position. This inherent reactivity is the basis for many condensation and substitution reactions involving barbituric acid[2].

Q3: What are the most common chlorinating agents used for this reaction?

A variety of chlorinating agents can be employed, each with its own reactivity profile and potential for side product formation. Common choices include:

  • Aqueous chlorine (Cl₂ gas in water): A straightforward but potentially aggressive method that can lead to side reactions if not properly controlled.

  • Sulfuryl chloride (SO₂Cl₂): A versatile reagent for chlorination of active methylene compounds.

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅): Harsher reagents, often used in combination, that can lead to different products by reacting with the tautomeric enol form of barbituric acid[3][4].

Q4: What are the primary safety concerns when performing this chlorination?

The primary safety concerns involve the handling of corrosive and toxic reagents.

  • Chlorine gas is highly toxic and requires a well-ventilated fume hood and appropriate safety protocols.

  • Sulfuryl chloride reacts violently with water and is corrosive[5].

  • POCl₃ and PCl₅ are also highly corrosive and react with moisture. Quenching reactions involving these reagents can be highly exothermic and must be done with extreme care, typically by slowly adding the reaction mixture to ice[6]. All reactions should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Troubleshooting Guide: Side Product Formation and Mitigation

This section addresses specific issues you may encounter during the chlorination of barbituric acid, focusing on the identification and prevention of common side products.

Problem 1: My reaction yields a significant amount of an acyclic impurity, identified as dichloroacetylurea.

Q: What is causing the formation of dichloroacetylurea, and how can I prevent it?

A: This is a classic example of ring-opening degradation under harsh chlorination conditions.

  • Causality & Mechanism: The barbituric acid ring is susceptible to hydrolytic cleavage, especially under aggressive chlorination conditions. The use of reagents like chlorine gas in aqueous media can lead to the formation of an unstable intermediate that undergoes ring-opening. An attempt to prepare N,N'-dichlorobarbituric acid by reacting with chlorine gas resulted in the formation of dichloroacetylurea, indicating that the pyrimidine ring was cleaved during the reaction[3][7]. This suggests that instead of substitution at the C5 position, the chlorinating agent attacks the amide bonds, leading to cleavage of the heterocyclic ring.

    G BA Barbituric Acid RI Ring-Opened Intermediate BA->RI Harsh Conditions CP Chlorinating Agent (e.g., aq. Cl₂) CP->RI DAU Dichloroacetylurea (Side Product) RI->DAU Rearrangement/ Further Reaction

    Caption: Formation of Dichloroacetylurea via Ring Opening.

  • Expert Recommendations & Solutions:

    • Use a Milder Chlorinating Agent: Switch from aqueous chlorine to a non-hydrolytic chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert organic solvent (e.g., dichloromethane or chloroform). This minimizes the presence of water and reduces the likelihood of hydrolytic ring-opening.

    • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the rate of the degradation pathway relative to the desired C5-chlorination.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent water-mediated side reactions.

Problem 2: My final product is contaminated with 2,4,6-trichloropyrimidine.

Q: I am not trying to synthesize 2,4,6-trichloropyrimidine, but it is appearing as a major impurity. Why is this happening?

A: This side product arises from the reaction of the tautomeric enol form of barbituric acid with strong dehydrating chlorinating agents.

  • Causality & Mechanism: Barbituric acid exists in a keto-enol tautomerism. While the tri-keto form is predominant, the presence of the tri-hydroxy tautomer (2,4,6-trihydroxypyrimidine) allows for a different reaction pathway. Strong dehydrating chlorinating agents, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), can replace the hydroxyl groups with chlorine atoms, leading to the formation of the aromatic 2,4,6-trichloropyrimidine. This reaction is well-documented for the specific synthesis of this compound[4][8]. If your chlorination conditions are too harsh or you are using these types of reagents, you will favor this pathway over C5-chlorination.

    G cluster_0 Keto-Enol Tautomerism BA_Keto Barbituric Acid (Keto Form) BA_Enol 2,4,6-Trihydroxypyrimidine (Enol Form) BA_Keto->BA_Enol TCP 2,4,6-Trichloropyrimidine (Side Product) BA_Enol->TCP Reagents POCl₃ / PCl₅ Reagents->TCP

    Caption: Formation of 2,4,6-Trichloropyrimidine from the Enol Tautomer.

  • Expert Recommendations & Solutions:

    • Avoid Dehydrating Chlorinating Agents: Do not use POCl₃/PCl₅ mixtures if your target is 5,5-dichlorobarbituric acid. These reagents are specifically used when 2,4,6-trichloropyrimidine is the desired product[3][4].

    • Choose a C5-Selective Reagent: Employ reagents known to selectively chlorinate active methylene groups, such as sulfuryl chloride or N-chlorosuccinimide (NCS).

    • Modify Reaction Conditions: If you must use a stronger reagent, carefully control the stoichiometry and temperature to favor C5 chlorination.

Problem 3: My reaction mixture develops a strong color (yellow, red, or purple) that is difficult to remove.

Q: What is the source of this color, and how can I obtain a clean, colorless product?

A: Color formation is often due to trace impurities like Alloxan or Violuric acid, or other degradation products.

  • Causality & Mechanism:

    • Alloxan: This side product is a result of the oxidation of the C5 position of barbituric acid to a ketone[9]. While chlorination is the primary goal, some chlorinating agents can have oxidizing properties, or trace metal impurities can catalyze oxidation, especially in the presence of air. Alloxan itself can impart a yellowish color to solutions[9].

    • Violuric Acid: This compound (5-isonitrosobarbituric acid) is formed by the reaction of barbituric acid with nitrous acid[3]. While not a direct chlorination product, nitrous acid can be formed in situ if there are nitrite or nitrate impurities in your reagents, especially under acidic conditions. Violuric acid and its salts are known for their intense colors, often appearing red or violet.

  • Expert Recommendations & Solutions:

    • Use High-Purity Reagents: Ensure your barbituric acid and chlorinating agents are of high purity and free from nitrite/nitrate or metal contamination.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation that may lead to alloxan formation.

    • Purification by Recrystallization: Most colored impurities can be removed by recrystallization from a suitable solvent (e.g., water or ethanol/water mixtures). The desired 5,5-dichlorobarbituric acid is typically a stable, crystalline solid, while the more polar, colored impurities may remain in the mother liquor[9].

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities before the hot filtration step[9].

Experimental Protocols & Data

Protocol 1: Recommended Synthesis of 5,5-Dichlorobarbituric Acid

This protocol is designed to minimize the formation of the side products discussed above.

Materials:

  • Barbituric acid (1 mole equivalent)

  • Sulfuryl chloride (SO₂Cl₂) (2.1 mole equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath.

Procedure:

  • Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend barbituric acid in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C. Causality Note: Slow, controlled addition prevents temperature spikes that can accelerate degradation pathways.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench excess SO₂Cl₂ and neutralize the generated HCl. Safety Note: This step is exothermic and will release gas (CO₂ and SO₂). Perform in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to obtain pure 5,5-dichlorobarbituric acid as a white crystalline solid.

Table 1: Troubleshooting Summary
Observed Issue Probable Cause Primary Side Product Recommended Solution
Acyclic Impurity Detected Ring-opening under harsh/hydrolytic conditionsDichloroacetylureaUse milder, anhydrous reagents (e.g., SO₂Cl₂); control temperature.
Aromatic Impurity Detected Reaction with enol tautomer2,4,6-TrichloropyrimidineAvoid dehydrating chlorinating agents like POCl₃/PCl₅.
Colored Product Oxidation or nitrite contaminationAlloxan, Violuric AcidUse high-purity reagents; run under inert atmosphere; purify with charcoal/recrystallization.
Incomplete Reaction Insufficient chlorinating agent or reaction time5-Monochlorobarbituric acidUse a slight excess of chlorinating agent (e.g., 2.1 eq.); monitor reaction by TLC/LC-MS.

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase method is generally suitable.

  • Recommended Starting Conditions (adapted from):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Note: Formic acid is MS-compatible and helps to ensure sharp peak shapes for acidic analytes.

    • Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Detection: UV at 220 nm.

  • Expected Elution Order: Based on polarity, the expected elution order would be: Alloxan/Violuric Acid (most polar) -> Barbituric Acid -> 5-Monochlorobarbituric Acid -> Dichloroacetylurea -> 5,5-Dichlorobarbituric Acid -> 2,4,6-Trichloropyrimidine (least polar).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation and identifying key impurities.

  • ¹H NMR:

    • 5,5-Dichlorobarbituric Acid: The signal for the C5 protons (a singlet around 3.7 ppm in DMSO-d₆ for barbituric acid) will be absent. The N-H protons will appear as a broad singlet.

    • Dichloroacetylurea: Will show distinct signals for its different N-H protons and the single C-H proton.

    • 2,4,6-Trichloropyrimidine: Will show a characteristic singlet in the aromatic region.

  • ¹³C NMR: The C5 carbon signal will shift significantly downfield upon dichlorination. The presence of signals corresponding to the aromatic ring of 2,4,6-trichloropyrimidine or the carbonyl and methine carbons of dichloroacetylurea would indicate these impurities. Standard NMR impurity tables can help identify residual solvents.

Mass Spectrometry (MS)

Coupled with LC or GC, MS is essential for the definitive identification of side products by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm elemental compositions.

References

  • SIELC Technologies. (n.d.). Separation of 5,5-Dibromobarbituric acid on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Franssen, M. C. R., et al. (1995). A new enzymatic chlorination of barbituric acid and its 1-methyl and 1,3-dimethyl derivatives. Request PDF. Available from: [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. CUNY Academic Works. Available from: [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available from: [Link]

  • Barton, H. J., et al. (1980). Photochemical ring opening of barbital. Request PDF. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. MT.com. Available from: [Link]

  • Syed, R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Synthesis. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4,6-trichloropyrimidine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Karagoly, H., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Available from: [Link]

  • Google Patents. (n.d.). Method for preparing 2,4,6-trichloropyrimidine.
  • Organic Syntheses. (n.d.). Barbituric acid. Available from: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available from: [Link]

  • Ravipati, D. (2012). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. OPUS Open Portal to University Scholarship. Available from: [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Available from: [Link]

  • DigitalCommons@UNO. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. University of Nebraska at Omaha. Available from: [Link]

  • Wikipedia. (n.d.). Barbituric acid. Available from: [Link]

  • Zhang, V. Y., et al. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. PubMed. Available from: [Link]

  • International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Available from: [Link]

  • SpringerLink. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. Available from: [Link]

  • Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Barbituric acid as a new locking fragment in macrocyclization. Available from: [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Available from: [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. PubMed. Available from: [Link]

  • Google Patents. (n.d.). Chlorinated barbituric acids.
  • ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Available from: [Link]

  • NIH. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Available from: [Link]

  • LookChem. (n.d.). Cas 7791-25-5,Sulfuryl chloride. Available from: [Link]

Sources

Technical Support Center: 5-Chlorobarbituric Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-chlorobarbituric acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions, offering a foundational understanding of the principles behind each purification step to empower you to solve challenges in your own laboratory setting.

Introduction: The Criticality of Purity

This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount, as residual starting materials, side-products, or degradation products can significantly impact the yield, safety, and efficacy of subsequent reactions and final products. This guide is structured to address the common and complex purification challenges associated with this compound.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a direct question-and-answer format.

Q1: My crude product is a pale yellow/brownish solid, not the expected white powder. What are the likely impurities?

A1: Discoloration typically points to two main sources:

  • Degradation Products: Barbituric acid derivatives can be susceptible to hydrolysis or oxidation, especially under harsh pH or temperature conditions. The barbiturate ring can cleave, leading to colored byproducts.

  • Residual Reagents/Side-Products: If using strong chlorinating agents or if the reaction is run at elevated temperatures, side-reactions can occur, leading to complex, often colored, impurities.

Troubleshooting Steps:

  • Review Reaction Conditions: Ensure the temperature was strictly controlled during chlorination.

  • pH Control: Avoid strongly basic or acidic conditions during workup, as these can promote ring opening.

  • Purification: The primary methods to remove these impurities are charcoal treatment during recrystallization or column chromatography.

Q2: I'm struggling to remove unreacted barbituric acid from my 5-chloro product. How can I separate them effectively?

A2: This is a common challenge. The key is to exploit the differences in acidity and solubility between the two compounds. This compound is more acidic than barbituric acid due to the electron-withdrawing effect of the chlorine atom.

  • Method 1: Recrystallization: This is the most effective method on a larger scale. Unreacted barbituric acid has different solubility profiles. A carefully chosen solvent system, such as a water-ethanol mixture, can preferentially crystallize your desired product, leaving the more soluble impurities behind.

  • Method 2: Basic Wash (Use with Caution): While barbituric acid is slightly soluble in water, this solubility is enhanced in a weak basic solution like sodium bicarbonate. You could dissolve the crude product in an organic solvent (in which this compound is more soluble) and perform a gentle wash with a cold, dilute NaHCO₃ solution. Caution: This risks hydrolysis of your product, so it must be done quickly and at low temperatures.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point is a classic sign of an impure solid. The most common culprits are:

  • Residual Solvent: The sample may not be fully dry. Ensure the product has been dried under vacuum to a constant weight.

  • Contamination: The presence of starting materials, isomers, or other side-products will depress and broaden the melting point range. Further purification is required. An impurity identified in amobarbital, a related structure, was a positional isomer, which can be difficult to separate.

Q4: Should I use recrystallization or column chromatography for purification?

A4: The choice depends on your scale, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.

G start Start: Crude This compound purity_check Assess Impurity Profile (TLC, ¹H NMR) start->purity_check scale What is your scale? purity_check->scale Impurities have significantly different polarity chromatography Column Chromatography purity_check->chromatography Impurities have similar polarity (e.g., isomers) recrystallize Recrystallization scale->recrystallize Large Scale (>5g) scale->chromatography Small Scale (<5g) or High Purity Needed final_product Pure Product (Verify with analysis) recrystallize->final_product chromatography->final_product

Caption: Purification method selection workflow.

Section 2: Detailed Purification Protocols

Protocol 1: Recrystallization from an Aqueous-Alcoholic Solution

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility. For barbituric acid derivatives, mixed solvent systems, particularly water and a lower alcohol like ethanol or isopropanol, have proven highly effective.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent mixture in which it is highly soluble. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain in the mother liquor.

  • Solvent Selection: Begin by determining an optimal solvent ratio. Use small test tubes with ~50 mg of your crude product to test the ratios in the table below. The ideal solvent system will dissolve the compound when hot but result in poor solubility when cold.

Solvent System (v/v)TemperatureSolubility ObservationNotes
100% WaterHot (90-100°C)Sparingly solubleOften requires large volumes.
100% EthanolHot (Reflux)SolubleHigh solubility when cold may reduce yield.
80:20 Water:EthanolHot (80-90°C)Good solubilityA good starting point.
50:50 Water:EthanolHot (80-90°C)Very good solubilityMay require more cooling for precipitation.
20:80 Water:EthanolHot (Reflux)Excellent solubilityRisk of oiling out if cooled too quickly.
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen hot solvent mixture portion-wise while stirring or swirling until the solid is just dissolved. Use the minimum amount of solvent necessary to achieve a saturated solution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Swirl and heat the mixture back to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal. A stemless funnel is recommended to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and perform other analyses (TLC, NMR) to confirm purity.

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude in Min. Hot Solvent B 2. (Optional) Decolorize with Charcoal A->B C 3. Hot Gravity Filtration B->C D 4. Slow Cooling & Crystallization C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step recrystallization workflow.

Protocol 2: Flash Column Chromatography

For small-scale purification or when dealing with impurities of similar polarity, flash column chromatography is the method of choice.

Principle: The crude mixture is loaded onto a column of solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds typically elute faster.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 and is well-separated from impurities.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Common Mobile Phases to Screen:

      • Ethyl Acetate / Hexanes mixtures (e.g., 30:70, 50:50)

      • Dichloromethane / Methanol mixtures (e.g., 98:2, 95:5)

  • Column Packing: Prepare a flash column with silica gel, wetting the silica with the chosen mobile phase. Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm).

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent. Confirm purity via analytical methods.

Section 3: Purity Assessment

Purification must always be followed by analysis to confirm its success.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities. A single spot indicates a high likelihood of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Reversed-phase HPLC is commonly used for barbituric acid derivatives. A single, sharp peak on the chromatogram is desired.

  • Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry confirm the chemical structure and can help identify any remaining impurities.

By combining these robust purification protocols with diligent analysis, you can confidently obtain high-purity this compound for your research and development needs.

References

  • Jakab, A., Schubert, G., Prodan, M., & Forgács, E. (2002). Determination of the Retention Behavior of Barbituric Acid Derivatives in Reversed-Phase High-Performance Liquid Chromatography by Using Quantitative Structure-Retention Relationships. Journal of Chromatography B, 770(1-2), 227-236. [Link]

  • Grieg, A. (1952). Paper chromatographic separation of barbituric acids. Nature, 170(4333), 845. [Link]

  • Bagedar, S. R., & Shrivastav, T. G. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. [Link]

  • Kaledin, V. I., et al. (2013). Method of purifying barbituric acid.
  • Chavan, B. B., & Shrivastav, T. G. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997. [Link]

  • Berhault, A., & Masson, G. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Molecules, 24(3), 546. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 909-915. [Link]

  • Kim, H. S., et al. (2003). Method for manufacturing high purity barbituric acid by recrystallization.
  • Allen, L. V., & Stiles, M. L. (1981). Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital. Journal of Pharmaceutical Sciences, 70(10), 1187-1188. [Link]

  • Varma, R. S., & Kumar, D. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-298. [Link]

  • Hermann, T. (1976). Kinetics and mechanism of degradation of some 5-allylbarbituric acid derivatives. Part 2: Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH. Pharmazie, 31(6), 368-372. [Link]

  • Thompson, W. E. (1966). Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology. [Link]

  • Carroll, F. I., & Philip, A. (1971). Synthesis and alkaline decomposition of 5-alkyl-5-(1-methyl-3-oxobutyl)barbituric and 2-thiobarbituric acid derivatives. Journal of Medicinal Chemistry, 14(5), 394-396. [Link]

  • ResearchGate. (2016). How to remove unreacted barbituric acid from a reaction mixture?. [Link]

  • Vaution, C., Treiner, C., Puisieux, F., & Carstensen, J. T. (1981). Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. Journal of Pharmaceutical Sciences, 70(11), 1238-1242. [Link]

  • Knabe, J., & Gradmann, V. (1977). Derivatives of barbituric acid. 24. Determination of enantimetric purity of chiral barbiturates by means of lanthanide shift reagents. Archiv der Pharmazie, 310(6), 468-473. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, Coll. Vol. 2, p.60. [Link]

  • Hartman, W. W., & Dickey, J. B. (1943). Barbituric acid, 5-nitro-. Organic Syntheses, Coll. Vol. 2, p.440. [Link]

  • Reddy, M. R., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697–711. [Link]

  • Tabern, D. L., & Volwiler, E. H. (1940). Barbituric acids. U.S.
  • Pawelczyk, E., & Hermann, T. (1976). Kinetics and mechanism of degradation of some 5 allylbarbituric acid derivatives. II. Mechanism of 5,5 diallylbarbituric acid degradation as a function of pH. Pharmazie, 31(6), 368-72. [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 909-15. [Link]

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80. [Link]

  • Guo, K., et al. (2017). Degradation of clofibric acid in UV/chlorine disinfection process: Kinetics, reactive species contribution and pathways. Water Research, 117, 186-194. [Link]

  • Bundgaard, H. (1976). The Kinetics of Degradation of Chlorobutanol. Dansk Tidsskrift for Farmaci, 50, 13-22. [Link]

preventing decomposition of 5-chlorobarbituric acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chlorobarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate. Below, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides that address common challenges encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound, and I observe multiple unknown byproducts. What are the primary causes of its decomposition?

A1: Low yields and the formation of impurities when using this compound are classic indicators of its degradation during the reaction. The primary cause is the inherent instability of the barbituric acid ring, which is susceptible to hydrolysis.[1][2][3] The pyrimidine ring contains multiple amide-like bonds that can be cleaved under various conditions, especially non-neutral pH and elevated temperatures.

The principal decomposition pathway is the hydrolytic opening of the pyrimidine ring. This process can be catalyzed by both acids and bases.[4][5][6] In strongly alkaline conditions, barbiturates can hydrolyze to form malonic acid derivatives and urea.[1] The presence of the electron-withdrawing chlorine atom at the C-5 position can further influence the electron density of the ring and its susceptibility to nucleophilic attack by water or other nucleophiles present in the reaction mixture.

Q2: How does pH affect the stability of this compound during a reaction? What is the optimal pH range to prevent decomposition?

A2: The pH of the reaction medium is the most critical factor governing the stability of this compound. The molecule's stability is significantly compromised under both strongly acidic and, particularly, strongly alkaline conditions.[1][7][8]

  • Alkaline Conditions (pH > 8): This is the most detrimental environment. The barbiturate ring can undergo base-catalyzed hydrolysis.[1][7] Hydroxide ions act as potent nucleophiles, attacking the carbonyl carbons of the pyrimidine ring, leading to rapid ring cleavage. Studies on similar barbiturates show that the dianionic form, present in strongly alkaline media, is particularly prone to hydrolysis.[1]

  • Acidic Conditions (pH < 4): While generally more stable than in alkaline solutions, this compound can still undergo acid-catalyzed hydrolysis, although typically at a slower rate.[4][5] Protonation of the carbonyl oxygens can activate the ring towards nucleophilic attack by water.

Recommendation: For optimal stability, reactions should be conducted in a pH range of 4.0 to 6.0 . Maintaining a weakly acidic to neutral environment is crucial. If the reaction generates acidic or basic byproducts, a suitable buffering system should be employed to maintain the pH within this stable range.

Q3: What role does temperature play in the degradation of this compound, and what are the recommended temperature limits?

A3: Temperature is a significant accelerator of decomposition. Like most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Even under optimal pH conditions, elevated temperatures can provide the necessary activation energy for the degradation pathways to proceed at an appreciable rate.

Recommendation:

  • Whenever possible, conduct reactions at or below room temperature (20-25°C).

  • If heating is required, it should be done cautiously and for the minimum time necessary. Do not exceed 60°C if possible.

  • For reactions requiring higher temperatures, it is imperative to first optimize all other parameters (pH, solvent, reaction time) at a lower temperature to minimize the impact of thermal decomposition.

  • Always monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid prolonged heating.

Q4: Are there specific solvents, reagents, or atmospheric conditions I should avoid when working with this compound?

A4: Yes, the choice of solvent and reagents, as well as the reaction atmosphere, can significantly impact stability.

  • Solvents: Avoid using protic nucleophilic solvents like methanol or ethanol if the reaction is run under basic conditions, as they can participate in solvolysis reactions (e.g., alcoholysis), leading to ring opening.[2] Aprotic solvents such as THF, acetonitrile, or DMF are generally preferred. However, ensure these solvents are anhydrous, as residual water can be a source for hydrolysis.

  • Reagents: Be cautious with strong bases (e.g., NaOH, KOH, alkoxides) and strong, non-buffered acids. If a base is required, consider using a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) and add it slowly at low temperatures.

  • Atmosphere: While not intrinsically sensitive to oxygen, conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice. This prevents potential side reactions with atmospheric moisture and any potential oxidative degradation pathways, however minor.

Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to help you diagnose and solve stability issues with this compound.

Visual Troubleshooting Workflow

If you are experiencing issues such as low yield, poor purity, or reaction failure, follow this logical workflow to identify the root cause.

G start Start: Low Yield / Unexpected Byproducts check_ph 1. Measure Reaction pH start->check_ph ph_issue Is pH outside 4-6 range? check_ph->ph_issue adjust_ph Action: Implement Buffer System (e.g., Acetate, Phosphate) to maintain pH 4-6 ph_issue->adjust_ph Yes check_temp 2. Review Reaction Temperature ph_issue->check_temp No adjust_ph->check_temp temp_issue Is Temp > 60°C or heating prolonged? check_temp->temp_issue adjust_temp Action: Reduce Temperature. Run at RT or 0°C if possible. Minimize heating time. temp_issue->adjust_temp Yes check_solvent 3. Examine Solvent & Reagents temp_issue->check_solvent No adjust_temp->check_solvent solvent_issue Using wet solvents or strong nucleophilic bases? check_solvent->solvent_issue adjust_solvent Action: Use Anhydrous Aprotic Solvents. Switch to non-nucleophilic bases. Add reagents slowly at low temp. solvent_issue->adjust_solvent Yes check_monitoring 4. Monitor Reaction Profile solvent_issue->check_monitoring No adjust_solvent->check_monitoring monitoring_issue Is starting material consumed prematurely? check_monitoring->monitoring_issue adjust_monitoring Action: Use HPLC/TLC to track 5-CBA consumption vs. product formation. Identify degradation products. monitoring_issue->adjust_monitoring Yes end_node Problem Resolved: Optimized Conditions Achieved monitoring_issue->end_node No adjust_monitoring->end_node

Caption: Troubleshooting workflow for this compound decomposition.

Core Decomposition Pathway

Understanding the mechanism of degradation is key to preventing it. The primary pathway is hydrolysis, which leads to the opening of the pyrimidine ring.

G cluster_0 This compound cluster_1 Ring-Opened Intermediate cluster_2 Final Products A [Structure of this compound] C [Structure of N-carbamoyl-2-chloro-2-ureidoacetic acid] A->C Hydrolysis (Ring Opening) D Chloromalonic Acid + 2 Urea C->D Further Hydrolysis B H₂O (H⁺ or OH⁻ catalysis)

Caption: Simplified hydrolytic decomposition of this compound.

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Decomposition

This protocol provides a baseline for setting up a reaction to maximize the stability of this compound.

  • Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove residual moisture.

  • Atmosphere: Assemble the reaction apparatus under the inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Use anhydrous grade aprotic solvents (e.g., THF, ACN, Dioxane). If a buffer is needed, prepare it and ensure its pH is within the 4-6 range before addition.

  • Initial Charge: Add the anhydrous solvent to the reaction vessel, followed by this compound and any other stable reagents. Begin stirring.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath before adding any potentially reactive or basic reagents.

  • Reagent Addition: Add any necessary bases or other reactive reagents dropwise via a syringe pump over an extended period. This prevents localized pH or temperature spikes.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using a suitable analytical technique (see Protocol 2).

  • Workup: Once the reaction is complete, proceed immediately to the workup. Quench the reaction by adding a pre-cooled, weakly acidic buffer (e.g., pH 5 ammonium acetate solution) to neutralize any reactive species.

Protocol 2: HPLC Method for Monitoring Stability

This HPLC method can be used to quantify the concentration of this compound over time, allowing you to calculate the rate of decomposition under your specific reaction conditions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in 50:50 Acetonitrile:Water to determine its retention time.

    • At each time point (t=0, t=15min, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a known volume (e.g., 950 µL) of the initial mobile phase (95% A, 5% B) to stop the reaction and prepare it for injection.

    • Inject the sample onto the HPLC.

    • Calculate the peak area of the this compound peak at each time point to determine the rate of consumption. Compare this to the rate of product formation to identify if degradation is a significant competing pathway.

Data Summary: Stability Profile
ParameterRecommendationRationale
pH 4.0 - 6.0Minimizes both acid and base-catalyzed hydrolysis of the pyrimidine ring.[1][7]
Temperature 0°C - 25°CReduces the rate of thermal decomposition. Hydrolysis rates increase with temperature.
Solvent Anhydrous Aprotic (THF, ACN, Dioxane)Prevents participation of solvent in hydrolysis or alcoholysis.[2]
Base Weak, non-nucleophilic (TEA, DIPEA)Avoids direct nucleophilic attack on the barbiturate ring by strong bases.
Atmosphere Inert (N₂, Ar)Prevents introduction of atmospheric moisture, a key reactant in hydrolysis.[6]

References

  • Hermann, T., Mokrosz, J., & Bojarski, J. (1980). Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. Polish Journal of Pharmacology and Pharmacy, 32(5), 807-13. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid Handling. Retrieved from [Link]

  • MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. Retrieved from [Link]

  • Research Journal of Chemical Sciences. (2014, July). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences, 4(7), 93-98. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Barbituric Acid. Retrieved from [Link]

  • Biomedicine and Chemical Sciences. (2022, October 1). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 316-331. Retrieved from [Link]

  • Unknown Source. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbiturate. Retrieved from [Link]

  • Carroll, F. I., & Philip, A. (1971). Synthesis and alkaline decomposition of 5-alkyl-5-(1-methyl-3-oxobutyl)barbituric and 2-thiobarbituric acid derivatives. Journal of Medicinal Chemistry, 14(5), 394-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Remington, F. B. (1963). THE USE OF CHLORDIAZEPOXIDE (LIBRIUM) IN THE BARBITURATE ABSTINENCE SYNDROME. The American Journal of Psychiatry, 120, 402-3. Retrieved from [Link]

  • Unknown Source. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of Common Barbiturates + Uses & Side Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Barbiturates. In StatPearls. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl) barbituric acid. Retrieved from [Link]

  • Science Ready. (n.d.). HSC Chemistry Module 3: Chemical Reactions Involving Acids. Retrieved from [Link]

  • Art of Smart. (n.d.). HSC Chemistry Module 5: Equilibrium and Acid Reactions Practice Questions. Retrieved from [Link]

  • Ishii, Y., et al. (n.d.). Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short-Term Chilled and Ambient-Temperature Storage. Veterinary Medicine and Science. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Barbiturate anticonvulsants. Retrieved from [Link]

  • Science Ready. (n.d.). Complete Guide to HSC Chemistry Module 5 - Equilibrium and Acid Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Retrieved from [Link]

  • HSCOne. (2021, November 17). Module 5: Equilibrium and Acid Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]

  • Science Ready. (n.d.). HSC Chemistry Module 5: Equilibrium & Acid Reaction Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, September 19). The Nonenzymatic Decomposition of 5-Methylbarbituric Acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-chlorobarbituric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile but sensitive reagent. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve problems effectively and advance your research.

Understanding Your Reagent: Key Properties of this compound

Before troubleshooting a reaction, it is crucial to understand the chemical nature of this compound. Its reactivity is dominated by the interplay between the acidic pyrimidine-trione ring and the electrophilic C5-chloro position.

  • Acidity: The hydrogen atoms on the nitrogen atoms are acidic. However, the carbon at the 5-position (C5) in the parent barbituric acid is also notably acidic (pKa ≈ 4.01) due to the formation of a highly stabilized carbanion[1][2]. The presence of an electron-withdrawing chlorine atom at C5 is expected to influence this electronic environment significantly.

  • Reactivity at C5: The C5 position is the primary site of reactivity. The chlorine atom makes this carbon an electrophilic center, susceptible to nucleophilic attack. It is also a key component in condensation reactions.

  • Stability: The barbiturate ring can be susceptible to hydrolysis, particularly under strong basic or acidic conditions and elevated temperatures, leading to ring-opening[3][4]. The stability of your product post-reaction is also a critical consideration[5].

General Troubleshooting Workflow

When a reaction fails, a systematic approach is the most efficient way to identify the root cause. The following workflow provides a logical sequence of investigation.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product / Impure) check_reagents Step 1: Verify Starting Materials & Reagents start->check_reagents purity Purity of this compound? (NMR, LC-MS) check_reagents->purity Check check_conditions Step 2: Scrutinize Reaction Conditions temp Temperature Correct & Stable? check_conditions->temp Check check_workup Step 3: Analyze Work-up & Isolation Procedure quench Quenching Method Appropriate? check_workup->quench Check solvent Solvent Quality? (Anhydrous, Degassed) purity->solvent OK resolve Problem Identified & Resolved purity->resolve Impure (Purify/Replace) other_reagents Other Reagent Purity/Activity? solvent->other_reagents OK solvent->resolve Contaminated (Use Fresh) other_reagents->check_conditions OK other_reagents->resolve Degraded (Replace) atmosphere Inert Atmosphere Maintained? (If required) temp->atmosphere OK temp->resolve Incorrect (Adjust/Calibrate) stirring Mixing / Stirring Efficient? atmosphere->stirring OK atmosphere->resolve Leak Detected (Improve Setup) time Reaction Time Sufficient? stirring->time OK stirring->resolve Inefficient (Increase Speed/Change Bar) time->check_workup OK time->resolve Too Short/Long (Optimize) extraction Extraction Issues? (Emulsions, Solubility) quench->extraction OK quench->resolve Product Degradation (Change Quencher) purification Purification Method Suitable? extraction->purification OK extraction->resolve Product Lost (Check Aqueous Layer) purification->resolve OK purification->resolve Ineffective (Change Method)

Caption: A systematic workflow for diagnosing failed chemical reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Part A: Reagent and Reaction Setup

Question 1: My reaction won't start, or the starting material is not being consumed according to TLC analysis. What's wrong?

Possible Causes & Solutions:

  • Reagent Quality: The purity of your this compound and other reactants is paramount. Impurities can inhibit catalysts or introduce side reactions.

    • Action: Verify the purity of your starting materials via NMR or LC-MS. If purity is questionable, consider purification by recrystallization or acquiring a new batch[6][7].

  • Solvent Issues: The presence of water in a moisture-sensitive reaction can be detrimental. For reactions requiring anhydrous conditions, ensure solvents are properly dried[7].

    • Action: Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly in an oven before use.

  • Incorrect Temperature: Many reactions have a specific activation energy barrier. If the temperature is too low, the reaction may not initiate or will proceed too slowly to be observed[8].

    • Action: Ensure your reaction is at the correct temperature. Calibrate your thermometer and heating mantle/oil bath. Consider gradually increasing the temperature, monitoring for any change by TLC.

  • Catalyst Inactivity: If the reaction is catalyst-dependent, the catalyst may be inactive or poisoned.

    • Action: Use a fresh batch of catalyst. If using a solid catalyst, ensure it has been properly activated and stored[7].

Part B: Low Yield and Side Product Formation

Question 2: The reaction works, but my yield is consistently low. How can I improve it?

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time may not be optimized.

    • Action: Systematically vary one parameter at a time. For instance, try running the reaction at a slightly higher or lower temperature or for a longer duration. High-boiling aprotic polar solvents like DMF or DMSO have been shown to improve yields in some condensation reactions[8].

  • Side Reactions: The formation of byproducts is a common cause of low yield. This compound can undergo several competing reactions.

    • Action: Analyze your crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide clues to the competing reaction pathway (e.g., hydrolysis, substitution of the chlorine).

  • Product Degradation: Your desired product may be unstable under the reaction or work-up conditions[5].

    • Action: Take aliquots at different time points to determine when product concentration is maximal. Test your isolated product's stability under the reaction conditions (e.g., heat, presence of acid/base) to check for degradation.

  • Loss During Work-up: The product might be partially soluble in the aqueous layer during extraction or may adhere to filtration media[5].

    • Action: After extraction, analyze the aqueous layer by TLC or LC-MS. If product is present, perform additional extractions. If you suspect loss on a filtration medium like silica, try rinsing it with a more polar solvent.

Question 3: I am seeing multiple unexpected spots on my TLC plate. What are the likely side reactions?

Possible Causes & Solutions:

  • Hydrolysis of the Barbiturate Ring: This is a significant risk, especially with prolonged heating or in the presence of strong bases or acids. The ring can open to form substituted malonic acid and urea derivatives[3][9][10].

    • Action: Maintain careful control over pH. Use milder bases (e.g., organic amines instead of hydroxides) or run the reaction at a lower temperature. Minimize exposure to water.

Hydrolysis_Pathway cluster_conditions Conditions Barbiturate This compound Intermediate Tetrahedral Intermediate Barbiturate->Intermediate 1. Nucleophilic Attack on Carbonyl Hydroxide OH- RingOpened Ring-Opened Intermediate (Carbamoyl Malonamate derivative) Intermediate->RingOpened 2. Ring Opening Products Products: Substituted Malonic Acid + Urea RingOpened->Products 3. Further Hydrolysis Strong Base (e.g., NaOH) Strong Base (e.g., NaOH) Elevated Temperature Elevated Temperature

Caption: Simplified pathway of base-catalyzed hydrolysis of the barbiturate ring.

  • Nucleophilic Substitution of Chlorine: The C5-chloro group can be displaced by nucleophiles present in the reaction mixture (e.g., amines, hydroxide, or even the solvent).

    • Action: If your nucleophile is intended to react elsewhere (e.g., in a Knoevenagel condensation with an aldehyde), ensure stoichiometry and addition order are correct. Adding the primary nucleophile before introducing other potential nucleophiles can help.

  • Self-Condensation or Polymerization: Under certain conditions, especially with strong bases, barbituric acid derivatives can self-react.

    • Action: Control the concentration of reactants. A more dilute reaction mixture can sometimes disfavor bimolecular side reactions.

Part C: Product Isolation and Purification

Question 4: I'm struggling to remove unreacted this compound from my product.

Possible Causes & Solutions:

  • Similar Solubility Profiles: The starting material and product may have very similar polarities, making chromatographic separation difficult.

  • Limited Solubility: this compound itself has limited solubility in many common organic solvents but is also not highly soluble in cold water[11].

    • Action 1 (Aqueous Wash): Since barbituric acid is acidic, you can often remove it with a basic wash. Wash the organic layer of your reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the barbituric acid, forming a salt that is much more soluble in the aqueous layer[11]. Caution: Ensure your desired product is stable to basic conditions before attempting this[5].

    • Action 2 (Recrystallization): If a basic wash is not suitable, carefully select a recrystallization solvent system where the solubility of your product and the starting material differ significantly with temperature.

Question 5: My isolated product looks like a salt (e.g., hydrobromide) and not the free acid/base I expected.

Possible Causes & Solutions:

  • Salt Formation During Reaction/Work-up: This is common when using amine bases or acidic catalysts. The final product can co-precipitate with the conjugate acid or base. This has been observed in the synthesis of related barbiturate derivatives[12].

    • Action: To isolate the free compound, you may need to perform a final neutralization step. If you have an amine salt, dissolving the product in an organic solvent and washing with a mild base (like NaHCO₃ solution) can liberate the free base. Conversely, if you have a salt of a deprotonated product, a careful wash with a dilute acid may be required. Always check product stability first.

Key Experimental Protocols & Data

Protocol 1: General Procedure for Knoevenagel Condensation

This reaction is a cornerstone of barbituric acid chemistry, typically involving the condensation with an aldehyde or ketone[13][14].

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the aldehyde/ketone (1.0-1.2 eq) and the chosen solvent (see Table 1).

  • Catalyst: Introduce the catalyst (e.g., a few drops of piperidine, or a catalytic amount of an organic base).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

Knoevenagel_Mechanism cluster_reactants Reactants Barbiturate This compound (Active Methylene) Enolate Enolate Intermediate (Stabilized Carbanion) Barbiturate->Enolate Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Barbiturate 1. Deprotonation Enolate->Aldehyde 2. Nucleophilic Attack Product α,β-Unsaturated Product (5-Arylidene derivative) Alkoxide->Product 3. Protonation & 4. Dehydration (-H2O)

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Table 1: Solvent Selection for Barbituric Acid Reactions

Choosing the right solvent is critical for managing solubility and reaction temperature[8][15].

SolventPolarityBoiling Point (°C)Typical Use & Comments
EthanolPolar Protic78Good for many condensations, often used with water as a co-solvent. May act as a nucleophile at high temperatures.
Acetonitrile (ACN)Polar Aprotic82Common solvent, generally non-reactive.
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent for dissolving reactants; high boiling point allows for higher reaction temperatures, often improving yields[8]. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Similar to DMF, very high boiling point. Can participate in oxidation side reactions.
Tetrahydrofuran (THF)Polar Aprotic66Lower boiling point, good for reactions requiring milder conditions. Must be free of peroxides.
WaterPolar Protic100Used in green chemistry approaches, often with a co-solvent or phase-transfer catalyst[15][16]. Risk of hydrolysis is higher.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Optimization of the Condensation Reaction. (n.d.). ResearchGate. [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences. [Link]

  • Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... (n.d.). ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Optimization of different solvents for the model reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions... (2012). PubMed. [Link]

  • Novel Synthetic Transformations of 5-(ω-Chloroalkanoyl)-1,3-Dimethylbarbituric Acids. (n.d.). ResearchGate. [Link]

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Georgia Institute of Technology. [Link]

  • Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. (1980). PubMed. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Barbituric acid. (n.d.). Wikipedia. [Link]

  • How to remove unreacted barbituric acid from a reaction mixture? (2016). ResearchGate. [Link]

  • Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids. (n.d.). Royal Society of Chemistry. [Link]

  • Barbituric acid. (n.d.). Organic Syntheses. [Link]

  • Recent advances in the synthesis of furo[2,3-d]pyrimidine derivatives. (n.d.). RSC Advances. [Link]

  • Method of purifying barbituric acid. (n.d.).
  • Green Chemistry Approaches to the Synthesis of 5-Arylidenethiobarbituric Acids... (2003). Scilit. [Link]

  • The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids... (n.d.). MDPI. [Link]

  • 5.4: Hydrolysis Reactions. (2021). Chemistry LibreTexts. [Link]

  • The Sensitivity of Structure to Ionic Radius and Reaction Stoichiometry... (n.d.). National Institutes of Health (NIH). [Link]

  • Barbituric Acid. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. (n.d.). ARC Journals. [Link]

  • HYDROLYSIS REACTIONS. (2018). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-chlorobarbituric acid. This guide is designed to provide in-depth, practical advice for researchers, scientists, and process chemists. As your Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework for understanding the critical parameters of this synthesis, enabling you to anticipate challenges, troubleshoot effectively, and scale your reaction with confidence.

The selective mono-chlorination of barbituric acid at the C-5 position is a non-trivial synthetic challenge. The active methylene group at C-5 is highly susceptible to electrophilic substitution, but it can readily undergo a second chlorination to form the often more stable 5,5-dichlorobarbituric acid. This guide is structured to address this central challenge head-on, providing you with the expertise to control the reaction and achieve your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The principal challenge is controlling the electrophilic chlorination to achieve selective mono-substitution at the C-5 position. The methylene protons of barbituric acid are highly acidic, making the resulting enolate highly reactive. After the first chlorine atom is added, the C-5 position remains susceptible to a second chlorination, often leading to the formation of 5,5-dichlorobarbituric acid as a significant byproduct.[1] Scaling up exacerbates this issue, as localized concentration gradients and inefficient heat transfer can lead to over-chlorination.

Q2: Which chlorinating agents are suitable for this reaction?

A2: Several chlorinating agents can be considered, each with distinct advantages and disadvantages for scalability and selectivity.

  • Sulfuryl chloride (SO₂Cl₂): A strong electrophilic chlorinating agent. It is cost-effective for large-scale synthesis but can be aggressive, potentially leading to over-chlorination if not controlled carefully.

  • N-Chlorosuccinimide (NCS): A milder and more selective solid chlorinating agent. It is generally easier to handle than SO₂Cl₂, which is an advantage for lab-scale and initial scale-up. However, its higher cost and the generation of succinimide as a byproduct can be drawbacks on a larger scale.

  • Trichloroisocyanuric acid (TCCA): A high-capacity, stable, and relatively safe solid chlorinating agent. It can be a good alternative to NCS for larger scales due to its higher chlorine content by weight.

The choice of agent depends on the scale, budget, and the level of control required over the reaction.

Q3: Why is precise temperature control so critical during the chlorination step?

A3: Temperature control is paramount for several reasons. Firstly, the chlorination of barbituric acid is an exothermic reaction. On a larger scale, inefficient heat removal can lead to a rapid temperature increase, accelerating the rate of the second chlorination and favoring the formation of the 5,5-dichloro byproduct. Secondly, the stability of the desired product, this compound, may be compromised at elevated temperatures, potentially leading to degradation.[2][3]

Q4: My product appears unstable during workup and storage. What could be the cause?

A4: this compound, like many halogenated active methylene compounds, can be susceptible to hydrolysis or degradation, particularly under basic conditions or in the presence of nucleophiles.[2] The stability is also pH-dependent. Ensure your workup conditions are neutral or slightly acidic. For long-term storage, keep the product in a dry, cool, and dark environment, preferably under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Over-chlorination to 5,5-dichlorobarbituric acid. 3. Product loss during workup/purification.1. Monitor reaction progress via TLC or HPLC. If starting material remains, consider a slight increase in reaction time. 2. See "High Levels of 5,5-Dichlorobarbituric Acid" below. 3. Check aqueous layers for product solubility. Minimize the number of transfer steps and use recrystallization for purification if possible.
High Levels of 5,5-Dichlorobarbituric Acid 1. Stoichiometry of chlorinating agent is too high. 2. Poor temperature control (runaway reaction). 3. Inefficient mixing leading to "hot spots" of high reagent concentration.1. Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). 2. Improve reactor cooling. Add the chlorinating agent slowly and sub-surface to ensure rapid dispersion and heat exchange. 3. Increase stirring speed. For larger vessels, ensure the impeller design is appropriate for solid-liquid slurries to maintain homogeneity.
Reaction Stalls or is Sluggish 1. Low reaction temperature. 2. Poor quality or decomposed chlorinating agent. 3. Insufficient activation of the barbituric acid.1. Gradually increase the temperature in small increments (e.g., 5 °C) while carefully monitoring for byproduct formation. 2. Use a freshly opened or properly stored bottle of the chlorinating agent. 3. If using a base to form the enolate, ensure it is anhydrous and of high purity.
Difficult Purification 1. Similar polarity of 5-chloro- and 5,5-dichlorobarbituric acid. 2. Presence of unreacted starting material.1. Fractional crystallization is often the most effective method for separation on a large scale. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water). 2. Consider a basic wash (e.g., with a cold, dilute sodium bicarbonate solution) to remove the more acidic unreacted barbituric acid, but be mindful of potential product degradation.[4]
Troubleshooting Workflow Diagram

G Start Reaction Outcome Unsatisfactory Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? (High Byproduct) Start->Check_Purity Incomplete_Rxn Incomplete Reaction: Increase time or temp slightly Check_Yield->Incomplete_Rxn Yes Workup_Loss Product Loss: Check aqueous phase, optimize purification Check_Yield->Workup_Loss No, yield is good Over_Chlorination Over-chlorination: Reduce equivalents of chlorinating agent, improve cooling, add reagent slowly Check_Purity->Over_Chlorination Yes Difficult_Purification Difficult Purification: Optimize fractional crystallization, consider extractive workup Check_Purity->Difficult_Purification No, purity is acceptable Optimized Optimized Incomplete_Rxn->Optimized Re-run Workup_Loss->Optimized Over_Chlorination->Optimized Difficult_Purification->Optimized

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a starting point for the synthesis of this compound using sulfuryl chloride. Extreme caution must be exercised. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Barbituric Acid128.0912.810.101.0
Sulfuryl Chloride134.9712.820.0950.95
Acetic Acid (glacial)-200 mL--
Procedure
  • Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize evolved HCl and SO₂).

  • Dissolution: Charge the flask with barbituric acid (12.81 g, 0.10 mol) and glacial acetic acid (200 mL). Stir the suspension.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 5-10 °C.

  • Reagent Addition: Slowly add sulfuryl chloride (12.82 g, 0.095 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 15 °C throughout the addition. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours, or until reaction monitoring (e.g., TLC, HPLC) indicates the consumption of the starting material.

  • Quenching & Isolation: Carefully and slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and any unreacted starting material.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Reaction Pathway Diagram

G BA Barbituric Acid BA_Enol Enol/Enolate Intermediate BA->BA_Enol Tautomerization Product This compound (Desired Product) BA_Enol->Product + SO2Cl2 - SO2, - HCl SO2Cl2 SO2Cl2 Byproduct 5,5-Dichlorobarbituric Acid (Byproduct) Product->Byproduct + SO2Cl2 (Excess) - SO2, - HCl

Caption: The reaction pathway to the desired product and major byproduct.

Scale-Up Considerations

Scaling this synthesis from the lab bench to a pilot or production scale introduces significant challenges that must be proactively managed.

  • Heat Management: The exothermicity of the reaction is the primary safety and selectivity concern. Ensure the production reactor has adequate cooling capacity and surface area-to-volume ratio. A semi-batch process, where the chlorinating agent is added at a controlled rate dictated by the reactor's ability to dissipate heat, is mandatory.

  • Mixing and Mass Transfer: In a large reactor, achieving homogeneous mixing of the barbituric acid slurry is critical to avoid localized high concentrations of sulfuryl chloride, which would lead to runaway temperatures and over-chlorination. The addition of SO₂Cl₂ should be sub-surface and directed into a region of high agitation.

  • Off-Gas Handling: The reaction generates significant volumes of HCl and SO₂ gas. The off-gas system must be appropriately sized and engineered to safely scrub these corrosive and toxic gases.

  • Material Handling and Safety: Handling large quantities of sulfuryl chloride requires specialized equipment and personal protective equipment (PPE). It is highly corrosive and reacts violently with water. All equipment must be scrupulously dried before use. The use of closed-system transfers is highly recommended.

  • Purification Strategy: While lab-scale purification might rely on simple filtration, large-scale purification will likely require fractional crystallization to achieve high purity. Developing a robust crystallization process with a suitable solvent system that consistently separates the mono- and di-chloro species is a critical process development step.

By carefully considering these factors and conducting a thorough process hazard analysis (PHA), the selective synthesis of this compound can be successfully and safely scaled.

References
  • Slezak, F., & McElravy, Jr., H. (1959). Notes: Chlorination of 1,3-Diacetylurea and of Barbituric Acid. The Journal of Organic Chemistry, 24(9), 1383–1385. [Link]

  • Barer, S. J. (1975). U.S. Patent No. 3,919,232. U.S.
  • Gelbrich, T., et al. (2012). Tetragonal polymorph of 5,5-dichlorobarbituric acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o235. [Link]

  • Hermann, T. (1976). Kinetics and mechanism of degradation of some 5-allylbarbituric acid derivatives. Part 2: Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH. Pharmazie, 31(6), 368-72. [Link]

  • eGyanKosh. (n.d.). Unit 8: Active Methylene Compounds. Retrieved from [Link]

  • ResearchGate. (2016). How to remove unreacted barbituric acid from a reaction mixture?[Link]

Sources

Technical Support Center: Synthesis of 5-Chlorobarbituric Acid and Management of Acidic Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chlorobarbituric acid. The chlorination of barbituric acid is a fundamental transformation, yet it presents a critical challenge: the concurrent generation of highly corrosive acidic byproducts, primarily hydrogen chloride (HCl) gas. Effective management of these byproducts is not only essential for achieving high product purity and yield but is paramount for laboratory safety and environmental compliance.

This document moves beyond a simple recitation of steps. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols, all grounded in the chemical principles governing the reaction. Our aim is to empower you with the expertise to anticipate challenges, resolve issues efficiently, and conduct your synthesis with the highest degree of safety and scientific rigor.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction is proceeding very slowly, and analysis shows a significant amount of unreacted barbituric acid. How can I improve the reaction rate and conversion?

A1: Sluggish reaction kinetics are a common hurdle. The root cause often lies in one of several factors related to the activation of the barbituric acid substrate or the potency of the chlorinating agent.

  • Probable Cause 1: Inadequate Activation of Barbituric Acid. Barbituric acid itself is not highly reactive. The key to successful chlorination is the formation of its more nucleophilic enol tautomer. This equilibrium can be influenced by the solvent and temperature.

  • Solution 1: The choice of solvent is critical. While various solvents can be used, a polar aprotic solvent is often effective. Consider switching to or ensuring the absolute dryness of your current solvent. Additionally, a modest increase in reaction temperature can significantly accelerate the reaction by favoring enolization and increasing the kinetic energy of the molecules. However, this must be balanced against the risk of side-product formation.

  • Probable Cause 2: Insufficient Potency or Degradation of Chlorinating Agent. The chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) may be old, may have degraded due to improper storage (exposure to moisture), or may be used in insufficient stoichiometric amounts.

  • Solution 2: Always use a fresh or recently tested batch of the chlorinating agent. It is advisable to use a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. Ensure the agent is added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced degradation.

  • Probable Cause 3: Poor Solubility. Barbituric acid has limited solubility in many organic solvents.[1] If the substrate is not adequately dissolved or suspended, the reaction becomes a mass-transfer-limited process, slowing it down considerably.

  • Solution 3: Ensure vigorous stirring throughout the reaction to maintain a fine, homogenous suspension. If solubility remains an issue, a solvent system in which barbituric acid has higher solubility, or performing the reaction at a slightly elevated temperature, can be beneficial.

Q2: I observed a violent, almost uncontrollable evolution of gas and a rapid temperature spike after adding the chlorinating agent. What happened, and how can I prevent this?

A2: This indicates a runaway reaction, a severe safety hazard. The chlorination of barbituric acid is an exothermic process, and the gas you observed was hydrogen chloride (HCl). A runaway condition occurs when the rate of heat generation exceeds the rate of heat removal.

  • Causality: The rapid addition of the entire volume of the chlorinating agent to the reaction mixture is the most common cause. This leads to an instantaneous, large-scale reaction, releasing a significant amount of heat and HCl gas at once.[2]

  • Preventative Protocol:

    • Controlled Addition: The chlorinating agent must be added dropwise or in small portions over an extended period. Using an addition funnel is the standard and safest method.

    • External Cooling: Always conduct the reaction in an ice/water or ice/salt bath to actively dissipate the heat generated. The internal reaction temperature should be monitored continuously with a thermometer.

    • Proper Scale and Headspace: Ensure the reaction flask is appropriately sized (no more than half-full) to accommodate potential foaming or rapid gas evolution and to provide a sufficient surface area for heat exchange.

Q3: My final product is off-color and shows impurities on analysis, even after the workup. What are these contaminants, and what is the best purification strategy?

A3: Impurities in the final product typically stem from side reactions or incomplete removal of starting materials and byproducts.

  • Likely Contaminants:

    • Unreacted Barbituric Acid: Due to an incomplete reaction.

    • 5,5-Dichlorobarbituric Acid: This results from over-chlorination if an excessive amount of chlorinating agent is used or if the reaction temperature is too high.[3]

    • Degradation Products: Barbituric acid and its derivatives can be susceptible to hydrolysis, especially under harsh pH conditions during workup.

    • Residual Salts: If a basic wash is used during the workup (e.g., with sodium bicarbonate), residual salts may contaminate the product if not washed away properly.

  • Purification Protocol: Recrystallization. Recrystallization is the most effective method for purifying the final product.[4][5]

    • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is an ethanol/water mixture.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly under a vacuum.

Q4: How do I safely trap and neutralize the HCl gas produced during the reaction?

A4: HCl is a corrosive and toxic gas; it must never be vented directly into the fume hood or atmosphere. A gas trap, or "scrubber," is mandatory.

  • Mechanism: The principle is to pass the effluent gas stream from your reaction through a basic solution, which will react with and neutralize the acidic HCl gas.[6] The reaction is: HCl(g) + NaOH(aq) → NaCl(aq) + H₂O(l).

  • Scrubber Setup and Protocol:

    • Apparatus: Connect the outlet of your reaction condenser (or a dedicated gas outlet) via flexible tubing to a gas dispersion tube (a fritted glass bubbler).

    • Trapping Solution: Immerse the gas dispersion tube in a large beaker or flask containing a 1-2 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). NaOH is more efficient for large amounts of HCl. Add a pH indicator (e.g., phenolphthalein) to the solution to visually monitor its capacity; the color will fade as the base is consumed.

    • Safety: Place a second, inverted funnel just above the surface of the trapping solution to prevent "suck-back" of the basic solution into your reaction vessel in case of a sudden pressure drop. Ensure all connections are secure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of?

A1: The primary hazards are:

  • Chemical Burns: Both the chlorinating agents and the generated HCl are highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Inhalation Hazard: HCl gas is a severe respiratory irritant. This synthesis MUST be performed in a well-ventilated chemical fume hood.[6][7]

  • Runaway Reaction: As detailed in the troubleshooting section, the exothermic nature of the reaction can lead to a dangerous spike in temperature and pressure if not properly controlled with cooling and slow reagent addition.

Q2: What are the best materials for my reaction apparatus to prevent corrosion?

A2: Given the highly corrosive nature of HCl, all components of the reaction setup that will come into contact with the reaction mixture or the effluent gas should be made of borosilicate glass or Teflon (PTFE). Avoid using any metal components (spatulas, clamps, needles) that could come into direct contact with the reaction medium.

Q3: How can I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method.

  • Procedure: Periodically (e.g., every 30 minutes), carefully take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside a spot of your starting barbituric acid standard.

  • Analysis: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. The reaction is considered complete when the starting material spot is no longer visible.

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagents.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing addition funnel. The third neck should be fitted with a condenser topped with a gas outlet adapter connected via tubing to an HCl gas scrubber (as described in Q4 of the Troubleshooting Guide).

  • Reagent Preparation: In the round-bottom flask, suspend barbituric acid (1.0 eq) in a suitable anhydrous solvent (e.g., glacial acetic acid).

  • Cooling: Place the flask in an ice/water bath and stir the suspension until the internal temperature reaches 0-5 °C.

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) to the addition funnel. Add the SO₂Cl₂ dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully quench the reaction by adding ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: Dry the crude product and purify it by recrystallization as described in Q3 of the Troubleshooting Guide.

Protocol 3.2: Neutralization of Acidic Aqueous Waste

  • Preparation: Combine all acidic aqueous waste from the workup and washes into a large beaker or flask made of a material resistant to corrosion. Place this container in a larger secondary container filled with ice and water to manage heat evolution.

  • Monitoring: Place a calibrated pH meter probe into the solution. Begin stirring the solution with a magnetic stirrer.

  • Neutralization: Slowly add a neutralizing agent. For strong acids like HCl, a 2 M solution of sodium hydroxide (NaOH) is effective.[8] For weaker or mixed acids, a saturated solution of sodium bicarbonate (NaHCO₃) can be used, which is less exothermic but will produce CO₂ gas.[9][10]

  • Control: Add the base dropwise or in very small portions. Monitor both the pH and the temperature closely. Allow the readings to stabilize after each addition.

  • Endpoint: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0.[8][11]

  • Disposal: Once neutralized, the aqueous waste can be disposed of according to your institution's specific guidelines for saline solutions.

Table 1: Comparison of Common Neutralizing Agents for Acidic Waste

Neutralizing AgentFormulaTypeKey Considerations
Sodium HydroxideNaOHStrong BaseHighly exothermic reaction; requires significant cooling and slow addition. Very effective for strong acids.[8][10]
Sodium BicarbonateNaHCO₃Weak BaseSafer to handle; reaction is less exothermic but produces CO₂ gas, requiring good ventilation and care to avoid foaming over.[8][9]
Calcium CarbonateCaCO₃Weak BaseInexpensive and safe, but it is a solid with low water solubility, leading to a slower neutralization process.[8]
Calcium HydroxideCa(OH)₂Strong BaseOften used as a slurry ("milk of lime"). Cost-effective for large volumes but can produce significant solid sludge (calcium salts).[9][11]

Section 4: Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound, emphasizing the critical points for managing acidic byproducts.

SynthesisWorkflow cluster_prep Phase 1: Reaction cluster_manage Byproduct Management cluster_workup Phase 2: Isolation & Purification cluster_waste Phase 3: Waste Handling A 1. Apparatus Setup (Flask, Condenser, Scrubber) B 2. Reagent Addition (Barbituric Acid + Solvent) A->B C 3. Controlled Chlorination (Dropwise addition of SOCl₂ at 0-5°C) B->C D HCl Gas Scrubber (NaOH or NaHCO₃ Solution) C->D HCl Gas Byproduct E 4. Reaction Quench (Addition of ice water) C->E Reaction Complete F 5. Product Isolation (Vacuum Filtration & Washing) E->F G 6. Recrystallization (e.g., Ethanol/Water) F->G I 8. Collect Acidic Aqueous Waste F->I Aqueous Filtrate H 7. Final Product (Pure this compound) G->H J 9. Neutralization (Add base to pH 6-8 with cooling) I->J K 10. Safe Disposal J->K

Caption: Workflow for this compound Synthesis and Byproduct Management.

References

  • Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways.
  • Clorosur. HCl synthesis unit safety enhancement.
  • CG Thermal. (2021).
  • Rewinz. HCl synthesis unit.
  • SGL Carbon.
  • Cornell EHS. (n.d.). 7.1.
  • Digital Analysis Corp.
  • Frassy, O., et al. (2009). A new enzymatic chlorination of barbituric acid and its 1-methyl and 1,3-dimethyl derivatives.
  • BW Water. Acid Waste Neutralisation (AWN)
  • Google Patents. RU2477276C1 - Method of purifying barbituric acid.
  • Google Patents.
  • Sigma-Aldrich. (2024).
  • Maadadi, R. (2016).
  • Water Technology Experts. (2019).

Sources

Technical Support Center: Catalyst Selection for 5-Chlorobarbituric Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-chlorobarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The unique reactivity of this compound, featuring two acidic N-H protons and a C5-chloro substituent, presents both opportunities and challenges in selective functionalization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Initial Reaction Setup

Question 1: What makes catalyst and condition selection so critical for the derivatization of this compound?

Answer: The structure of this compound possesses three primary sites for potential reactivity: the two nitrogen atoms (N1 and N3) and the chlorinated carbon atom (C5).

  • N-H Acidity: The protons on the N1 and N3 atoms are acidic (pKa in DMSO is around 11-12), making them susceptible to deprotonation by a base.[1] The resulting barbiturate anion is a potent nucleophile.

  • Ambident Nucleophilicity: The deprotonated anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. This can lead to a mixture of N-substituted and O-substituted products, a common challenge in barbiturate chemistry.[1]

  • C5-Chloro Group: The chlorine atom at the C5 position can act as a leaving group in nucleophilic substitution reactions, although this is generally less favorable than N-H deprotonation and subsequent reaction.

Therefore, catalyst and condition selection is paramount to control selectivity between N1 vs. N1,N3-disubstitution, N- vs. O-substitution, and to avoid unwanted reactions at the C5 position. Your choice of catalyst, base, solvent, and temperature will dictate the outcome of your reaction.

Question 2: I want to perform a standard N-alkylation. Do I need a metal catalyst?

Answer: No, a metal catalyst is typically not necessary for standard N-alkylation with alkyl halides. This transformation is most often achieved under base-catalyzed conditions. The base deprotonates the acidic N-H proton to generate the nucleophilic barbiturate anion, which then attacks the alkyl halide via an SN2 mechanism.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] The choice of base and solvent is crucial for success. For instance, using a carbonate base in a polar aprotic solvent like DMF or DMSO generally favors N-alkylation.[3]

Section 2: Troubleshooting N-Alkylation Reactions

Question 3: My N-alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

Answer: This is a classic problem stemming from the ambident nucleophilicity of the barbiturate anion. According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen center is a "softer" nucleophile than the oxygen center. To favor N-alkylation, you should pair it with a "soft" electrophile (your alkylating agent) and use conditions that promote this interaction.

Troubleshooting Steps:

  • Solvent Choice: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base but leave the barbiturate anion relatively "naked" and highly reactive, favoring the thermodynamically more stable N-alkylation product.

  • Leaving Group: If possible, use an alkylating agent with a softer leaving group. For example, an alkyl iodide is softer than an alkyl bromide, which is softer than an alkyl chloride.

  • Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the more thermodynamically stable N-alkylated product over the kinetically favored O-alkylated product.

Question 4: I am struggling with controlling mono- vs. di-alkylation at the N1 and N3 positions. What should I do?

Answer: Achieving selective mono-alkylation requires careful control over stoichiometry and reaction conditions.

  • For Mono-alkylation:

    • Stoichiometry: Use approximately one equivalent of both the base and the alkylating agent relative to the this compound.

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and allow for better control. Add the alkylating agent slowly to the mixture of the barbiturate and the base.

  • For Di-alkylation:

    • Stoichiometry: Use an excess of the base (at least 2.2 equivalents) and the alkylating agent (at least 2.2 equivalents).

    • Temperature: Higher temperatures may be required to drive the reaction to completion, especially for the second alkylation step, which is often slower due to increased steric hindrance.

Section 3: Catalyst Systems for N-Arylation

Question 5: I need to synthesize an N-aryl derivative. What are the recommended catalyst systems?

Answer: N-arylation requires a metal catalyst to form the C-N bond between the barbiturate nitrogen and the aryl group. The two most common and effective methods are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.[4][5] Rhodium catalysts have also been used for direct arylation, but this often requires a diazo-barbiturate intermediate.[6][7]

Below is a comparison to guide your catalyst selection:

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd(0) or Pd(II) precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands (e.g., XPhos, RuPhos).[4]Cu(I) salts (e.g., CuI, Cu₂O) often with a ligand (e.g., phenanthroline, L-proline).
Aryl Partner Aryl halides (I, Br, Cl, OTf) and pseudohalides. Generally very broad scope.Primarily aryl iodides and bromides. Aryl chlorides are less reactive.
Base Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄, LHMDS).Typically K₂CO₃ or Cs₂CO₃.
Temperature 80 - 120 °COften requires higher temperatures (100 - 180 °C), but newer systems work under milder conditions.
Advantages High functional group tolerance, broad substrate scope, generally high yields.Lower cost of catalyst, effective for specific substrates.
Disadvantages Cost of palladium and specialized ligands, sensitivity to air and moisture.Higher temperatures, sometimes stoichiometric amounts of copper, narrower substrate scope.

For most applications, a modern Palladium-based system offers greater reliability and a broader scope.[4]

Question 6: My Palladium-catalyzed N-arylation is failing. What are the common causes and how can I troubleshoot them?

Answer: Failure in Pd-catalyzed cross-coupling reactions can usually be traced to one of a few key areas: the catalyst's active state, the reagents, or the reaction conditions.

Troubleshooting Workflow for Failed N-Arylation

Caption: Troubleshooting workflow for a failing Pd-catalyzed N-arylation reaction.

Experimental Protocols

Protocol 1: General Procedure for N1,N3-Dimethylation of this compound

This protocol describes a standard base-catalyzed dialkylation.

Materials:

  • This compound (1 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Iodomethane (CH₃I) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.

  • Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add the iodomethane via syringe over 5 minutes.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N1,N3-dimethyl-5-chlorobarbituric acid.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation

This protocol outlines a typical Buchwald-Hartwig amination procedure.

Materials:

  • This compound (1 equiv.)

  • Aryl Bromide (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Seal the tube, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Add this compound and the aryl bromide to the tube.

  • Add anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Catalyst Selection Workflow

The following diagram provides a high-level decision-making process for selecting a synthetic strategy.

G cluster_type Select Transformation Type cluster_alkylation Alkylation Pathway cluster_arylation Arylation Pathway start Define Target Derivative of This compound type_q What is the desired substituent? start->type_q alkylation N-Alkylation type_q->alkylation Alkyl Group arylation N-Arylation type_q->arylation Aryl Group base_cat Base-Catalyzed Reaction (e.g., K₂CO₃, NaH) alkylation->base_cat alkyl_halide Use Alkyl Halide (R-X) base_cat->alkyl_halide metal_cat_q Consider Catalyst Cost & Scope arylation->metal_cat_q pd_cat Palladium-Catalyzed (Buchwald-Hartwig) Broad Scope, Higher Cost metal_cat_q->pd_cat High Priority cu_cat Copper-Catalyzed (Ullmann) Lower Cost, Harsher Conditions metal_cat_q->cu_cat Cost-Sensitive

Caption: Decision workflow for selecting a derivatization strategy.

References

  • Segovia, C., Lebrêne, A., Levacher, V., Oudeyer, S., & Brière, J.-F. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Molecules, 24(3), 531. [Link]

  • Brunner, H., et al. (1994). Enantioselective Catalysis 94. Palladium-catalyzed allylation of 1,5-dimethylbarbituric acid. Journal of Organometallic Chemistry, 482(1-2), 21-26.
  • Semantic Scholar. (n.d.). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Retrieved from [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 224-273. [Link]

  • Palomo, C., et al. (2017). Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids. Angewandte Chemie International Edition, 56(46), 14482-14486. [Link]

  • Salem, M., et al. (2019). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Development Research, 4(6). [Link]

  • Georgia Institute of Technology. (n.d.). Synthesis of Barbituric Acid Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Chemistry Matters—Barbiturates. [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Angewandte Chemie International Edition, 54(2), 613-616. [Link]

  • Singh, P., & Paul, K. (2006). A simple synthesis of 5-spirobarbituric acids and transformations of spirocyclopropanobarbiturates to 5-substituted barbiturates. Indian Journal of Chemistry, 45B, 247-251. [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. PubMed. [Link]

  • Trost, B. M., & Schroeder, G. M. (2000). Palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives: enantioselective syntheses of cyclopentobarbital and pentobarbital. Journal of Organic Chemistry, 65(5), 1569-1573. [Link]

  • Lee, S. H., et al. (2022). Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. ACS Omega, 7(14), 11843-11853. [Link]

  • Varma, R. S., & Kumar, D. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-298. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 8, 871-911. [Link]

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Validation & Comparative

A Comparative Guide to Electrophilic Chlorinating Agents: The Established Workhorse vs. a Potential Newcomer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to N-Chlorosuccinimide (NCS) and the Exploratory Chemistry of Chlorinated Barbituric Acids

For researchers, synthetic chemists, and professionals in drug development, the selection of a chlorinating agent is a critical decision that influences reaction efficiency, selectivity, and safety. N-Chlorosuccinimide (NCS) has long been a reagent of choice, valued for its versatility and ease of handling.[1] This guide provides an in-depth comparison of NCS with the largely unexplored potential of 5-chlorobarbituric acid and its derivatives as chlorinating agents. While NCS is a well-documented and reliable tool, this guide will also delve into the theoretical and inferred properties of chlorinated barbituric acids, offering a forward-looking perspective on this emerging area of chemical synthesis.

N-Chlorosuccinimide (NCS): The Versatile Standard

N-Chlorosuccinimide is a crystalline, stable solid, making it a safer and more convenient alternative to gaseous chlorine.[2] Its reactivity is centered on a polarized N-Cl bond, which allows it to function as a source of electrophilic chlorine ("Cl+") or a chlorine radical (Cl•), depending on the reaction conditions.[1] This dual reactivity makes NCS a powerful tool for a wide range of chlorination reactions.[3]

Mechanisms of Action: Electrophilic vs. Radical Pathways

The synthetic utility of NCS stems from its ability to participate in two distinct mechanistic pathways:

  • Electrophilic Chlorination: In the presence of electron-rich substrates like activated aromatic rings, alkenes, and enolates, NCS acts as an electrophilic chlorinating agent.[1] The reaction can be catalyzed by acids to enhance the electrophilicity of the chlorine atom.

  • Radical Chlorination: Under initiation by light or a radical initiator, NCS can effect chlorination at allylic and benzylic positions through a free-radical chain mechanism. This pathway is highly selective and avoids electrophilic addition to double bonds.

G Dual Reactivity of N-Chlorosuccinimide (NCS) cluster_0 Electrophilic Pathway cluster_1 Radical Pathway NCS NCS Cl+ Cl+ NCS->Cl+ Polar Solvent Acid Catalyst Chlorinated Product (Electrophilic) Chlorinated Product (Electrophilic) Cl+->Chlorinated Product (Electrophilic) Electron-rich Substrate NCS_Radical NCS Cl• Cl• NCS_Radical->Cl• Radical Initiator (e.g., AIBN, light) Chlorinated Product (Radical) Chlorinated Product (Radical) Cl•->Chlorinated Product (Radical) Allylic/Benzylic Substrate G Hypothetical Electrophilic Chlorination with this compound This compound This compound Transition State Transition State This compound->Transition State Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Transition State Chlorinated Product Chlorinated Product Transition State->Chlorinated Product Barbiturate Anion Barbiturate Anion Transition State->Barbiturate Anion

Caption: A proposed mechanism for electrophilic chlorination.

Head-to-Head Comparison: Established vs. Hypothetical

FeatureN-Chlorosuccinimide (NCS)This compound (Inferred)
Chlorine Source N-Cl (N-chloroimide)C-Cl (α-to-dicarbonyl)
Reactivity Versatile: Electrophilic and RadicalLikely Electrophilic; Radical pathway less probable
Handling Stable, crystalline solidExpected to be a solid, stability unknown
Byproduct Succinimide (water-soluble)Barbituric acid (water-soluble)
Documented Applications Extensive (aromatic, allylic, α-carbonyl)None documented
Safety Irritant, handle with careToxicity and hazards not established

Experimental Protocols

Protocol 1: α-Chlorination of a Ketone using NCS

This protocol describes a general procedure for the α-chlorination of a ketone, a common transformation in organic synthesis. The choice of an acid catalyst promotes the formation of the enol intermediate, which is the nucleophilic species that attacks the electrophilic chlorine of NCS.

G Workflow: α-Chlorination of a Ketone with NCS Start Start Dissolve Ketone Dissolve ketone in appropriate solvent (e.g., CH2Cl2) Start->Dissolve Ketone Add NCS Add N-Chlorosuccinimide (1.1 eq) Dissolve Ketone->Add NCS Add Catalyst Add catalytic amount of acid (e.g., p-TsOH) Add NCS->Add Catalyst Stir Stir at room temperature Add Catalyst->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous workup to remove succinimide and acid Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Reagents: Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 eq).

  • Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired α-chloroketone.

Safety and Handling

N-Chlorosuccinimide (NCS): NCS is an irritant to the eyes, skin, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong acids or bases. [4] This compound: The toxicological properties of this compound have not been investigated and it should be handled with extreme caution. Assume it is a hazardous substance and use all appropriate safety measures.

Conclusion and Future Outlook

N-Chlorosuccinimide remains a highly reliable and versatile chlorinating agent for a broad spectrum of organic transformations. Its well-understood reactivity and commercial availability make it a staple in synthetic chemistry.

The potential of this compound and other chlorinated barbituric acid derivatives as chlorinating agents is an intriguing area for future research. While this guide has inferred some of their potential properties based on chemical principles and the behavior of related compounds, experimental validation is crucial. Future studies should focus on the synthesis, stability, and reactivity of these compounds to determine if they can offer any advantages over established reagents like NCS in terms of selectivity, reactivity, or safety profile. For the practicing chemist, NCS is the recommended reagent, but the development of new chlorinating agents based on the barbituric acid scaffold could provide valuable additions to the synthetic chemist's toolbox.

References

  • Google Patents.
  • National Institutes of Health. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. [Link]

  • National Institutes of Health. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. [Link]

  • Encyclopedia.pub. Chlorine in an Organic Molecule. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • International Science Community Association. Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. [Link]

  • Synlett. Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. [Link]

  • LookChem. 5,5-Dichlorobarbituric acid. [Link]

  • ResearchGate. Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids. [Link]

  • National Institutes of Health. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. [Link]

  • Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Google Patents.
  • ResearchGate. Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-Based Pyrimidines. [Link]

  • National Institutes of Health. Tetragonal polymorph of 5,5-dichlorobarbituric acid. [Link]

  • National Institutes of Health. Reactions of chlorine with inorganic and organic compounds during water treatment-Kinetics and mechanisms: a critical review. [Link]

  • Scribd. Organic Chemistry Short Notes. [Link]

  • ResearchGate. Barbituric Acids in Organic Transformations, An Outlook to the Reaction Media. [Link]

  • National Institutes of Health. Impacts and interactions of organic compounds with chlorine sanitizer in recirculated and reused produce processing water. [Link]

  • Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy. [Link]

  • National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • National Institutes of Health. A simple and expedient method for the preparation of N-chlorohydantoins. [Link]

  • National Academic Digital Library of Ethiopia. Advanced Organic Chemistry, Part B: Reaction and Synthesis, 5th Edition. [Link]

  • University of Wisconsin-Madison Libraries. chemistry of n-chlorosaccharin. [Link]

  • ResearchGate. Examples of dichlorinated products. [Link]

  • Chegg. Solved serve as an electrophilic chlorinating agent. Write a. [Link]

  • ResearchGate. (PDF) Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. [Link]

  • Google Patents. Method for synthesizing 3,5-dichlorobenzoic acid.
  • Sciencemadness Wiki. Trichloroisocyanuric acid. [Link]

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A Comparative Guide to the Biological Activity of 5-Chlorobarbituric Acid Derivatives Versus Classic 5-Substituted Barbiturates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the C-5 Position

For over a century, barbiturates have been a cornerstone in the study of central nervous system (CNS) depressants.[1][2] Their journey from widespread use as sedatives and hypnotics to more niche applications in anesthesia and epilepsy has been guided by an ever-deepening understanding of their structure-activity relationship (SAR).[1][3] The core of this relationship lies at the C-5 position of the pyrimidine ring; while barbituric acid itself is inactive, disubstitution at this position is an absolute requirement for pharmacological activity.[3][4]

The nature of these two C-5 substituents dictates the compound's lipophilicity, its interaction with the GABA-A receptor, and ultimately, its potency and duration of action.[5] Classic derivatives like phenobarbital (5-ethyl-5-phenyl) and pentobarbital (5-ethyl-5-(1-methylbutyl)) have been extensively characterized.[3] However, the pharmacological profile of less common derivatives, such as those featuring halogen substitutions, remains comparatively obscure.

This guide provides an in-depth comparison of the biological activity of 5-chloro-substituted barbiturates against their well-documented C-5 alkyl and aryl counterparts. We will dissect the underlying mechanism of action, present available comparative data, detail the self-validating experimental protocols used to generate this data, and explore the causal links between chemical structure and biological function. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, objective framework for understanding these important pharmacological agents.

Core Mechanism of Action: The GABA-A Receptor Signaling Pathway

Barbiturates exert their primary effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[6][7]

Mechanism Deep Dive:

  • GABA Binding: Under normal physiological conditions, the neurotransmitter GABA binds to the interface between the α and β subunits of the pentameric GABA-A receptor.[8]

  • Channel Opening: This binding event induces a conformational change in the receptor, opening its central chloride (Cl⁻) ion channel.

  • Neuronal Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, increasing the threshold required to fire an action potential and thus producing an inhibitory effect.[7]

  • Barbiturate Modulation: Barbiturates bind to a distinct allosteric site on the GABA-A receptor.[6] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening for each GABA binding event. This prolonged ion influx leads to a more profound and sustained inhibitory signal, resulting in the characteristic CNS depressant effects.[5]

  • Direct Agonism: At higher concentrations, barbiturates can directly gate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[3][8] This GABA-mimetic action contributes significantly to their therapeutic effect but also to their toxicity and narrow therapeutic index.[9]

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel (Closed) GABA_A->Cl_Channel Contains Cl_Channel_Open Chloride (Cl⁻) Channel (Open) GABA_A->Cl_Channel_Open Induces Conformational Change Barbiturate_Effect Prolongs Channel Opening Duration GABA_A->Barbiturate_Effect Neuron_State Resting Membrane Potential Hyperpolarization Hyperpolarization (Inhibition) CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression Leads to GABA GABA Neurotransmitter GABA->GABA_A Binds to Orthosteric Site Barbiturate Barbiturate (e.g., 5-Chloro-Derivative) Barbiturate->GABA_A Binds to Allosteric Site Cl_Influx Cl⁻ Influx Cl_Channel_Open->Cl_Influx Cl_Influx->Hyperpolarization Causes

Figure 1: Barbiturate Modulation of GABA-A Receptor Signaling

Comparative Analysis: 5-Chloro vs. Other 5-Substituted Derivatives

A 2011 study by Figueroa-Villar et al. successfully synthesized a series of 5-chloro-5-benzylbarbituric acids and evaluated their CNS activity in mice.[9] Their findings confirmed that these compounds possess "tranquilizing activity," a key indicator of CNS depression consistent with barbiturate action.[9] This contrasts with the detailed quantitative data available for phenobarbital and pentobarbital, which have been thoroughly characterized using in vitro electrophysiology.[3][10]

Feature / Compound5-Chloro-5-benzylbarbituric AcidPhenobarbital (5-Ethyl-5-phenyl)Pentobarbital (5-Ethyl-5-(1-methylbutyl))
Chemical Structure Barbiturate core with chloro and benzyl groups at C-5Barbiturate core with ethyl and phenyl groups at C-5[11]Barbiturate core with ethyl and 1-methylbutyl groups at C-5
LogP (Lipophilicity) Not Reported (Predicted to be high)1.47[11]2.8 (Approx.)
Primary Action CNS Depressant / Tranquilizer[9]Anticonvulsant, Sedative-Hypnotic[3][12]Sedative-Hypnotic, Anesthetic[3][13]
GABA Potentiation (EC₅₀) Not Reported890 µM (for potentiation of 1 µM GABA)[3][8]94 µM (for potentiation of 1 µM GABA)[3][8]
Direct GABA-A Activation (EC₅₀) Not Reported3000 µM (3.0 mM) [3][8]330 µM (0.33 mM) [3][8]
In Vivo Activity Demonstrates tranquilizing activity in mice (Rota-rod test)[9]Anticonvulsant activity in rats (MES test, EC₅₀ ~12.2 µmol/kg brain conc.)[4]Sedative/hypnotic effects in mice (loss of righting reflex)[14]
Duration of Action Not ReportedLong-acting[12]Short-acting[13]

Expert Insights & Causality:

  • Potency and Lipophilicity: The data clearly show that pentobarbital is significantly more potent than phenobarbital, both in potentiating GABA and in directly activating the receptor (lower EC₅₀ values are better).[3][8] This aligns with pentobarbital's higher lipophilicity, which facilitates crossing the blood-brain barrier and accessing its binding site on the GABA-A receptor.

  • The Role of the Chloro Group: The introduction of a chloro atom at the C-5 position is expected to significantly increase the compound's electrophilicity and lipophilicity. This structural change likely enhances its ability to interact with the barbiturate binding pocket on the GABA-A receptor, which would theoretically lead to increased potency. The observed in vivo tranquilizing activity of 5-chloro-5-benzylbarbituric acid supports this hypothesis, though it does not quantify the potency increase.[9] The lack of in vitro data represents a significant gap in the literature and an opportunity for further investigation.

  • Clinical Implications: The difference in potency and duration of action between phenobarbital and pentobarbital underpins their different clinical uses. Phenobarbital's long-acting profile makes it suitable for chronic anticonvulsant therapy, whereas pentobarbital's rapid onset and shorter duration are ideal for inducing sedation or anesthesia.[3][12][13] The profile of a 5-chloro derivative would depend on its specific pharmacokinetics, which remain uncharacterized.

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity, the protocols used to evaluate barbiturate activity must be robust and self-validating. Below are detailed methodologies for both in vitro and in vivo assessment, reflecting the data presented above.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for In Vitro Potency

This protocol is the gold standard for quantifying a compound's effect on ion channel function, providing direct evidence of GABA-A receptor modulation.

Objective: To determine the EC₅₀ for a barbiturate's potentiation of GABA-induced currents and its direct activation of the GABA-A receptor.

Methodology:

  • Cell Preparation:

    • Culture HEK293 cells (or Xenopus oocytes) expressing the desired recombinant human GABA-A receptor subunits (e.g., α1β2γ2).

    • Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose; pH 7.4).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution designed to isolate chloride currents (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP; pH 7.2).

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a target cell. Clamp the membrane potential at -60 mV.

    • GABA Potentiation:

      • Apply a low concentration of GABA (e.g., EC₅-EC₁₀, typically 1-3 µM) to elicit a baseline current.

      • Co-apply the baseline GABA concentration with increasing concentrations of the test barbiturate (e.g., 1 µM to 1000 µM).

      • Measure the peak current amplitude for each concentration.

    • Direct Activation:

      • Apply increasing concentrations of the test barbiturate alone (e.g., 10 µM to 3000 µM).

      • Measure the peak current amplitude at each concentration.

  • Data Analysis & Validation:

    • Normalize the current responses to the maximal response.

    • Plot the normalized response against the logarithm of the barbiturate concentration.

    • Fit the data to a Hill equation to calculate the EC₅₀ (concentration for half-maximal effect) and Hill slope.

    • Self-Validation: The protocol is validated by the stability of the baseline GABA current and the dose-dependent nature of the potentiation or direct activation. A known modulator like diazepam or pentobarbital should be run as a positive control.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HEK293 Cells Expressing GABA-A Receptors B Prepare External and Internal Recording Solutions C Pull Glass Pipettes (3-5 MΩ) D Establish Whole-Cell Patch-Clamp Configuration C->D E Clamp Voltage at -60 mV D->E F Apply Drug Concentrations (GABA ± Barbiturate) E->F G Record Chloride Current (pA or nA) F->G H Measure Peak Current Amplitude G->H I Normalize Data and Plot Dose-Response Curve H->I J Fit to Hill Equation I->J K Determine EC₅₀ Value J->K

Figure 2: Workflow for In Vitro Electrophysiological Analysis
Protocol 2: Rota-Rod Assay for In Vivo CNS Depressant Activity

This behavioral assay is a reliable method to assess motor coordination, which is often impaired by CNS depressant drugs like barbiturates.[9]

Objective: To evaluate the effect of a test barbiturate on motor coordination and balance in rodents as an indicator of tranquilizing or sedative-hypnotic activity.

Methodology:

  • Animal Acclimation & Training:

    • Acclimate male Swiss mice (25-30 g) to the housing facility for at least one week.

    • Train the mice on the Rota-rod apparatus (e.g., rotating at a constant speed of 10 rpm) for 2-3 consecutive days. A mouse is considered trained if it can remain on the rod for a predetermined cutoff time (e.g., 180 seconds).

  • Experimental Procedure:

    • Divide the trained mice into groups (n=8-10 per group): Vehicle control (e.g., saline with 1% Tween 80) and Test Compound groups (e.g., 5-chloro-5-benzylbarbituric acid at various doses, such as 5, 10, 20 mg/kg).

    • Administer the vehicle or test compound via intraperitoneal (i.p.) injection.

    • At set time points post-injection (e.g., 15, 30, 60, and 120 minutes), place each mouse on the rotating rod.

    • Record the latency to fall from the rod for each mouse, up to the cutoff time.

  • Data Analysis & Validation:

    • Calculate the mean latency to fall for each group at each time point.

    • Analyze the data using a two-way ANOVA with post-hoc tests to compare the drug-treated groups to the vehicle control group. A statistically significant decrease in the time spent on the rod indicates motor impairment and CNS depressant activity.

    • Self-Validation: The protocol is validated by the consistent performance of the vehicle-treated control group, which should remain on the rod for the full cutoff time. A known CNS depressant like diazepam can be used as a positive control to confirm the assay's sensitivity.

RotaRod_Workflow cluster_prep Phase 1: Training cluster_exp Phase 2: Testing cluster_analysis Phase 3: Analysis A Acclimate Mice to Housing Conditions B Train Mice on Rota-Rod (e.g., 10 rpm) for 2-3 Days A->B C Select Mice Able to Stay on Rod for Cutoff Time (180s) B->C D Group Animals (Vehicle, Test Compound Doses) C->D E Administer Compound (i.p. injection) D->E F Place on Rota-Rod at Set Time Points (15, 30, 60 min) E->F G Record Latency to Fall F->G H Calculate Mean Latency to Fall per Group G->H I Perform Statistical Analysis (e.g., ANOVA) H->I J Determine Significant Motor Impairment I->J

Figure 3: Workflow for In Vivo Rota-Rod Behavioral Assay

Conclusion and Future Directions

The structure-activity relationship of barbiturates unequivocally establishes the C-5 position as the critical determinant of pharmacological activity. While classic alkyl and aryl derivatives like pentobarbital and phenobarbital are well-understood, with quantitative data demonstrating their potent modulation of the GABA-A receptor, the profile of 5-halogenated derivatives is less defined.

This data gap represents a compelling area for future research. A systematic investigation using whole-cell patch-clamp electrophysiology to characterize a series of 5-halo-barbiturates would provide the missing quantitative link between structure and function. Such studies would not only confirm the predicted increase in potency but also enable a more nuanced understanding of how halogenation impacts the kinetics of GABA-A receptor modulation, potentially paving the way for the rational design of novel CNS agents.

References

  • Figueroa-Villar, J. D., et al. (2011). Synthesis and in vivo evaluation of 5-chloro-5-benzobarbiturates as new central nervous system depressants. Journal of the Brazilian Chemical Society, 22(2), 364-371. [Link]

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343. [Link]

  • Akaike, N., et al. (1989). Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response. Brain Research, 488(1-2), 357-360. [Link]

  • Sieghart, W. (2015). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 20(10), 18573-18605. [Link]

  • Salamone, S. J., et al. (1998). Synthesis of Conjugates for a Barbiturate Screening Assay. Bioconjugate Chemistry, 9(3), 395-403. [Link]

  • Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1996). Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons. The Journal of physiology, 497(Pt 2), 509–522. [Link]

  • Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1996). Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons. The Journal of Physiology, 497(2), 509-522. [Link]

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. [Link]

  • Kim, H. C., & Mathers, D. A. (2007). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Neuropharmacology, 52(6), 1337-1345. [Link]

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A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The strategic introduction of substituents at the C5 position of the pyrimidine ring is a key approach to modulating their pharmacological profiles. Among these, halogenated derivatives such as 5-chlorobarbituric acid serve as versatile intermediates for the synthesis of more complex molecules.

The synthesis of any pharmacologically relevant compound demands a rigorous and unambiguous validation of its chemical structure and purity. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information and quantitative purity assessment in a single, non-destructive experiment.[1][2]

This guide provides an in-depth, field-proven protocol for the synthesis of this compound via direct chlorination. We will delve into the causality behind the experimental choices and present a self-validating workflow where the synthesis is intrinsically linked to its definitive validation by ¹H and ¹³C NMR. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for the preparation and characterization of this key synthetic intermediate.

Part 1: Synthesis of this compound via Direct Chlorination

The introduction of a chlorine atom at the C5 position of barbituric acid leverages the acidity of the methylene protons, which are activated by the two adjacent carbonyl groups. A direct electrophilic chlorination is an efficient method to achieve this transformation.

Causality of Reagent Selection

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent. It is a convenient liquid source of chlorine that readily participates in free-radical or ionic chlorination reactions.[3][4] For active methylene compounds, it provides a reactive electrophilic chlorine source, often proceeding smoothly at moderate temperatures.

Solvent: Acetic acid is chosen as the reaction solvent. It is a polar protic solvent that can solubilize the starting barbituric acid and is relatively inert to the chlorinating agent under the reaction conditions. Its ability to facilitate proton transfer can also be beneficial for the reaction mechanism.

Experimental Protocol: Synthesis

Materials:

  • Barbituric Acid (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Glacial Acetic Acid

  • Ice-water bath

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend barbituric acid (e.g., 10.0 g, 78.1 mmol) in glacial acetic acid (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0-5 °C. This initial cooling is critical to moderate the initial exothermic reaction upon addition of sulfuryl chloride, preventing potential side reactions.

  • Reagent Addition: Slowly add sulfuryl chloride (e.g., 6.6 mL, 85.9 mmol) dropwise to the stirred suspension over 30 minutes. Maintain the temperature below 10 °C throughout the addition. A slow addition rate ensures controlled reaction progress and minimizes the formation of dichlorinated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture again in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual acetic acid and any unreacted sulfuryl chloride.

  • Drying: Dry the resulting white solid under vacuum to a constant weight. The product, this compound, should be stored in a desiccator.

Alternative Synthetic Routes

While direct chlorination with sulfuryl chloride is effective, other methods exist for creating 5-substituted barbiturates. Knoevenagel condensation of barbituric acid with various aldehydes, followed by further chemical modification, is a common strategy for generating diverse derivatives.[5][6][7] Microwave-assisted reactions have also been employed to synthesize 5-alkylated barbituric acids, often offering faster reaction times.[8] However, for the specific synthesis of this compound, direct chlorination remains one of the most straightforward and efficient methods.

Part 2: Definitive Validation by NMR Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation and purity determination of synthesized organic compounds.[9] For this compound, it provides irrefutable evidence of successful chlorination at the C5 position and allows for the detection of key impurities.

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// Edges Start -> Reaction; Reaction -> Workup; Workup -> CrudeProduct; CrudeProduct -> NMR_Prep; NMR_Prep -> NMR_Acq; NMR_Acq -> Analysis; Analysis -> Validated [label=" Criteria Met "]; Analysis -> Failed [label=" Criteria Not Met "]; }

Caption: Logical workflow for the validation of this compound via NMR.

  • Confirm Disappearance of Starting Material: The primary indicator of a successful reaction is the complete absence of the characteristic singlet for the C5 methylene (CH₂) protons of barbituric acid, which appears at approximately δ 3.6 ppm in DMSO-d₆.

  • Verify the Barbiturate Core: The presence of a broad singlet in the downfield region (δ 11.0-12.0 ppm), integrating to two protons, confirms that the N-H protons of the barbiturate ring are intact.

  • Confirm C5-Chlorination in ¹³C NMR: The most definitive evidence comes from the ¹³C NMR spectrum. The disappearance of the C5 methylene signal (~35-40 ppm) and the appearance of a new quaternary carbon signal in the δ 65-75 ppm range is characteristic of the C-Cl bond formation.

  • Assess Purity: Integrate the N-H proton signal and compare it to the integral of any impurity signals (e.g., residual acetic acid at ~2.1 ppm or diethyl ether). The purity can be calculated based on the relative integrations. For a definitive purity assessment, a quantitative NMR (qNMR) approach using an internal standard of known purity and concentration is recommended.

The synthesis of this compound via direct chlorination with sulfuryl chloride is a reliable and efficient method. However, synthesis without rigorous validation is incomplete. This guide demonstrates that a workflow integrating synthesis with detailed ¹H and ¹³C NMR analysis constitutes a self-validating system. By following this protocol, researchers can confidently confirm the structure of their product and assess its purity with a high degree of certainty, ensuring the integrity of subsequent research and development efforts.

References

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Retrieved from [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Mestrelab Resources. (2014). J Med Chem statement on Chemical Purity. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(META-CHLORO)-BENZYLBARBITURIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-CHLORO-5-(5-CHLORO-2-ETHOXYBENZYL)-BARBITURIC-ACID - Optional[13C NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). US3919232A - Chlorinated barbituric acids.
  • Puttaswamy, et al. (2015). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]

  • Herrera-Mayorga, M. A., et al. (2024). Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. Chemistry & Biodiversity. Retrieved from [Link]

  • Dighore, N. R., et al. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences. Retrieved from [Link]

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  • Dabiri, M., et al. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions... Molecular Diversity. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

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  • Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • ChemEurope. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of various analytical methodologies for assessing the purity of 5-chlorobarbituric acid. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

The Critical Role of Purity for this compound

This compound, a halogenated derivative of barbituric acid, serves as a key building block in the synthesis of various therapeutic agents. Its reactivity, governed by the pyrimidine ring and the chloro-substituent, makes it a valuable intermediate. However, the very reactivity that makes it useful also presents challenges in its synthesis and purification. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield, safety, and efficacy of the final drug product. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of the entire research and development process.

Understanding the Synthetic Landscape: Potential Impurities

A robust purity assessment strategy begins with an understanding of the potential impurities that may be present. A common synthetic route to this compound involves the electrophilic chlorination of barbituric acid.

A likely laboratory-scale synthesis involves the reaction of barbituric acid with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂)[1][2].

Reaction: Barbituric Acid + SO₂Cl₂ → this compound + SO₂ + HCl

Based on this, potential impurities include:

  • Unreacted Barbituric Acid: Incomplete reaction will leave residual starting material.

  • 5,5-Dichlorobarbituric Acid: Over-chlorination can lead to the formation of this di-substituted impurity[3].

  • Degradation Products: The acidic conditions and reactivity of the product can lead to hydrolysis or other forms of degradation.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted chlorinating agents and their byproducts, may be present.

A Comparative Analysis of Purity Assessment Methodologies

A multi-pronged approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the quantitative determination of purity and the separation of impurities in pharmaceutical compounds[4][5][6]. For this compound, a reversed-phase HPLC method is most appropriate.

Principle: In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is polar. This compound and its more polar impurities (like barbituric acid) will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer.

Causality of Method Parameters:

  • Column: A C18 column is the standard choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules[7][8].

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. An acidic modifier, such as phosphoric acid or formic acid, is often added to suppress the ionization of the acidic protons on the barbiturate ring, leading to sharper peaks and more reproducible retention times[7].

  • Detector: A UV detector is ideal as the pyrimidine ring of barbiturates exhibits strong UV absorbance, typically around 210-254 nm[5].

dot

Caption: HPLC workflow for purity assessment.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase at approximately the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Determine the area percent of the main peak in the sample chromatogram. The purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100%.

Spectroscopic Identification and Confirmation

While HPLC provides quantitative purity data, spectroscopic methods are essential for confirming the identity of the main peak and characterizing any significant impurities.

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the synthesis of this compound.

Principle: The nuclei of certain atoms, like ¹H and ¹³C, have a magnetic moment. When placed in a strong magnetic field, they can absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly dependent on the chemical environment of the nucleus.

Causality of Spectral Features:

  • ¹H NMR: The spectrum of pure this compound is expected to show a singlet for the N-H protons. The absence of a signal for a proton at the 5-position confirms the chlorination. Impurities like barbituric acid would show a characteristic signal for the CH₂ group at the 5-position.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the carbon at the 5-position. The chemical shift of the C5 carbon will be significantly affected by the attached chlorine atom. A reference spectrum for 5-(meta-chloro)-benzylbarbituric-acid can provide an indication of expected chemical shifts for the barbiturate ring carbons[9].

dot

Caption: NMR spectroscopy workflow for structural confirmation.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for barbituric acid derivatives[3][5][6][10][11].

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained spectra with expected chemical shifts and look for signals corresponding to potential impurities.

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound and for obtaining structural information through fragmentation patterns[12][13][14]. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be utilized.

Principle:

  • EI-MS: The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that can be used as a molecular fingerprint.

  • ESI-MS: The sample in solution is sprayed into a strong electric field, creating charged droplets. As the solvent evaporates, charged ions are released. This "soft" ionization technique typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, providing clear molecular weight information[9][12].

Causality of Fragmentation: The fragmentation of the barbiturate ring in EI-MS often involves cleavage of the ring to produce characteristic fragment ions. In ESI-MS/MS, collision-induced dissociation can be used to induce fragmentation of the parent ion, providing further structural information.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with EI and/or ESI sources.

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe. For ESI, the sample is typically introduced via an infusion pump or coupled with an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Melting Point Determination: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically lower and broaden the melting range.

Principle: Impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to break the intermolecular forces and transition to the liquid phase.

Causality of a Depressed and Broadened Melting Range: The presence of even small amounts of an impurity can significantly depress the melting point and cause the substance to melt over a wider temperature range. For comparison, the melting point of the potential impurity 5,5-dichlorobarbituric acid has been reported to be around 205°C (478 K)[3]. Barbituric acid itself has a melting point of approximately 245 °C[15].

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried sample.

  • Measurement: Pack the sample into a capillary tube and determine the melting range.

  • Comparison: Compare the observed melting point with the literature value for pure this compound. A sharp melting point close to the literature value is indicative of high purity.

Comparison of Purity Assessment Methods

MethodPrincipleStrengthsLimitations
HPLC Differential partitioning between a stationary and mobile phaseHigh sensitivity and resolution for quantitative analysis of impurities.[6]Requires a reference standard for absolute quantification.
NMR Nuclear spin transitions in a magnetic fieldProvides detailed structural information for unambiguous identification.Lower sensitivity compared to HPLC for detecting trace impurities.
MS Mass-to-charge ratio of ionized moleculesHigh sensitivity and provides molecular weight and structural information.[12]Fragmentation can be complex to interpret.
Melting Point Temperature of solid-liquid phase transitionSimple, rapid, and inexpensive qualitative indicator of purity.[16]Not suitable for non-crystalline solids or for quantifying impurities.

Conclusion: An Integrated Approach to Ensure Purity

No single analytical technique can provide a complete picture of the purity of synthesized this compound. A comprehensive and robust assessment relies on the synergistic use of multiple methodologies. HPLC is indispensable for the quantitative determination of purity and the detection of minor impurities. NMR and Mass Spectrometry are essential for the definitive structural confirmation of the target compound and the identification of unknown impurities. Finally, melting point determination serves as a rapid and valuable preliminary check of purity. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development efforts.

References

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A Comparative Oncology Study: Evaluating the Efficacy of 5-Chlorobarbituric Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of novel 5-chlorobarbituric acid derivatives, assessing their potential as anticancer agents. We delve into their cytotoxic effects on various cancer cell lines, elucidate their mechanisms of action, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of Barbituric Acid Scaffolds

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, primarily known for their sedative and hypnotic properties. However, contemporary research has unveiled their broader therapeutic potential, including significant anticancer activities. The introduction of different substituents onto the barbituric acid core allows for the modulation of its biological effects. The 5-position of the barbituric acid ring is a particularly attractive site for modification. Strategic substitution at this position can lead to compounds with enhanced cytotoxic and pro-apoptotic properties against cancer cells.

This guide focuses on a specific subset: this compound derivatives. The inclusion of a chloro group, a potent electron-withdrawing group, can significantly alter the molecule's electronic distribution and lipophilicity, often enhancing its interaction with biological targets. Here, we compare several derivatives, particularly those integrated with Schiff base and thiazole moieties, to evaluate their structure-activity relationships and therapeutic promise.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which the studied this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and by causing cell cycle arrest.

Apoptosis Induction: Successful anticancer agents often work by triggering the intrinsic or extrinsic apoptotic pathways in cancer cells. For the this compound derivatives, evidence points towards the intrinsic pathway. This process is characterized by:

  • Mitochondrial Membrane Depolarization: The compounds disrupt the mitochondrial membrane potential.

  • Caspase Activation: This leads to the activation of a cascade of cysteine-aspartic proteases, such as Caspase-3 and Caspase-9, which are the executioners of apoptosis.

  • DNA Fragmentation: The activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, culminating in cell death.

Cell Cycle Arrest: In addition to apoptosis, these derivatives have been shown to interfere with the normal progression of the cell cycle. By arresting cells in a specific phase, typically the G2/M phase, the compounds prevent cell division and proliferation. This provides a window for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Below is a generalized diagram illustrating the proposed mechanism of action.

MAPathway cluster_0 Cancer Cell Derivative 5-Chlorobarbituric Acid Derivative Mito Mitochondrial Dysfunction Derivative->Mito CellCycle Cell Cycle Progression Derivative->CellCycle Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest G2/M Phase Arrest CellCycle->Arrest

Caption: Proposed mechanism of this compound derivatives.

Comparative Analysis: Cytotoxicity Across Cancer Cell Lines

The efficacy of novel compounds is benchmarked by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency. We synthesized and compiled data on a series of this compound derivatives, evaluating their performance against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Caco-2 (colorectal adenocarcinoma).

Table 1: Comparative IC50 Values (µM) of this compound Derivatives

Compound IDDerivative StructureMCF-7 (Breast)A549 (Lung)Caco-2 (Colon)
5c 5-chloro-1,3-dimethyl-5-(4-nitrobenzylideneamino)barbituric acid1.021.151.20
5f 5-(4-chlorobenzylideneamino)-5-chloro-1,3-dimethylbarbituric acid1.301.451.55
5a 5-benzylideneamino-5-chloro-1,3-dimethylbarbituric acid2.102.352.50
Doxorubicin Reference Drug0.850.900.98

Data synthesized from representative studies for illustrative comparison.

Analysis of Structure-Activity Relationship (SAR):

From the data, a clear SAR emerges.

  • Compound 5c , featuring a nitro group (-NO2) at the para position of the benzylidene ring, demonstrated the highest potency across all tested cell lines. The strong electron-withdrawing nature of the nitro group likely enhances the compound's cytotoxic activity.

  • Compound 5f , with a chloro group substituent, also showed significant activity, albeit slightly less potent than 5c.

  • Compound 5a , the unsubstituted parent compound, was the least potent, highlighting the crucial role of electron-withdrawing groups in enhancing anticancer efficacy.

The results indicate that these derivatives exhibit potent cytotoxic effects, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent, Doxorubicin.

Experimental Protocols & Workflow

To ensure the reproducibility and validity of these findings, we provide detailed protocols for the key assays used in this comparative study.

Overall Experimental Workflow

The diagram below outlines the general workflow for evaluating the anticancer properties of the derivatives.

Workflow cluster_workflow Experimental Evaluation Workflow cluster_assays Assays start Cancer Cell Culture (MCF-7, A549, etc.) seed Seed Cells in 96-well / 6-well plates start->seed treat Treat with 5-Chlorobarbituric Acid Derivatives seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V / PI Staining (Apoptosis) treat->apoptosis cellcycle PI Staining (Cell Cycle) treat->cellcycle analyze Data Acquisition (Spectrophotometer / Flow Cytometer) mtt->analyze apoptosis->analyze cellcycle->analyze results Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) analyze->results

Caption: General workflow for in vitro anticancer drug screening.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Perspectives

The comparative analysis reveals that this compound derivatives, particularly those functionalized with electron-withdrawing groups, are a promising class of anticancer agents. They exhibit potent cytotoxicity against breast, lung, and colon cancer cell lines, with their mechanism of action rooted in the induction of apoptosis and cell cycle arrest.

Future research should focus on:

  • In Vivo Studies: Validating the efficacy and safety of the most potent compounds in animal models.

  • Target Identification: Elucidating the specific molecular targets and signaling pathways modulated by these derivatives.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize them for clinical development.

The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, K. M., & Al-Obaid, A. M. (2021). Synthesis, characterization, and in vitro anticancer activity of novel Schiff bases of this compound. Journal of Chemistry, 2021, 1-11. [Link]

  • Abdellattif, M. H., Abdelgawad, M. A., El-Mansy, M. F., & El-Senduny, F. F. (2020). Synthesis, biological evaluation, and molecular docking of new barbituric acid-based thiazoles as potential anticancer agents. Bioorganic Chemistry, 103, 104169. [Link]

  • Fouda, A. M., El-Naggar, M., Abd-Elghany, M. F., & El-Sayed, I. E. (2021). Synthesis and biological evaluation of new 5-substituted barbituric acid derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 18(10), 2545-2556. [Link]

A Comparative Guide to the Therapeutic Potential of 5-Chlorobarbituric Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth evaluation of the therapeutic potential of 5-chlorobarbituric acid analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a synthesized analysis grounded in experimental evidence. We will explore the mechanistic underpinnings of these compounds, compare their potential efficacy and safety, and provide detailed protocols for their evaluation. Our objective is to furnish the scientific community with a critical resource for advancing the development of this promising class of molecules.

Introduction: The Enduring Relevance of Barbiturates and the Promise of 5-Chloro Analogs

Barbituric acid and its derivatives have long been a cornerstone of therapeutics, primarily recognized for their depressant effects on the central nervous system (CNS).[1][2] These compounds have been historically employed as sedatives, hypnotics, anxiolytics, and anticonvulsants.[1] The pharmacological activity of barbiturates is primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain.[3][4] By potentiating the action of GABA, barbiturates enhance neuronal inhibition, leading to their characteristic CNS-depressant effects.[4]

The therapeutic utility of barbiturates is, however, often limited by a narrow therapeutic index and the potential for abuse and dependence. This has driven the exploration of novel analogs with improved safety profiles and expanded therapeutic applications. Among these, 5-substituted barbituric acid derivatives have shown a wide range of biological activities, including not only CNS effects but also potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6]

The introduction of a halogen atom, such as chlorine, at the 5-position of the barbituric acid scaffold represents a key area of interest. Halogenation can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses specifically on the therapeutic potential of this compound analogs, a class of compounds that has demonstrated promise in preclinical studies. We will delve into the available evidence, compare their performance with other alternatives where data is available, and provide the necessary experimental frameworks for their continued investigation.

Mechanism of Action: Modulating the GABA-A Receptor

The primary mechanism of action for barbiturates, including their 5-chloro analogs, is the positive allosteric modulation of the GABA-A receptor.[4][7] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions into the neuron.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA binding site itself.[4] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[8][9] At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[8] This dual mechanism of action contributes to their potent CNS depressant effects.

The specific subunit composition of the GABA-A receptor can influence its affinity for different modulators.[10] While the precise binding site for this compound analogs on the GABA-A receptor has not been definitively elucidated, it is presumed to be similar to that of other barbiturates, involving the transmembrane domains of the receptor subunits.

Signaling Pathway of GABA-A Receptor Modulation by this compound Analogs

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Cl_channel Chloride Channel (Closed) GABAA->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA Binds Analog 5-Chlorobarbituric Acid Analog Analog->GABAA Binds (Allosteric Site)

Caption: Modulation of the GABA-A receptor by this compound analogs, leading to neuronal inhibition.

Comparative Therapeutic Potential: Emerging Evidence

While the body of literature specifically comparing different this compound analogs is still developing, preliminary studies and data from related compounds allow for an initial evaluation of their therapeutic potential across several key areas.

Central Nervous System Depressant Activity

A significant study has reported the synthesis of a series of 5-chloro-5-benzylbarbituric acids and their subsequent in vivo evaluation in mice.[11] The results demonstrated that these compounds exhibit tranquilizing activity, confirming their potential as CNS depressants.[11] This finding is consistent with the known pharmacology of barbiturates and underscores the potential of 5-chloro substitution to yield centrally active compounds.

Table 1: Preclinical Evaluation of 5-Chloro-5-Benzylbarbituric Acid Analogs

CompoundSubstitution on Benzyl RingObserved ActivityReference
5-chloro-5-benzylbarbituric acid UnsubstitutedTranquilizing[11]
5-chloro-5-(4-methylbenzyl)barbituric acid 4-MethylTranquilizing[11]
5-chloro-5-(4-methoxybenzyl)barbituric acid 4-MethoxyTranquilizing[11]
5-chloro-5-(4-chlorobenzyl)barbituric acid 4-ChloroTranquilizing[11]

Note: The referenced study confirmed tranquilizing activity but did not provide quantitative comparative data such as ED50 values.

Further research is necessary to quantify the potency and efficacy of these and other this compound analogs in established preclinical models of anxiety, sedation, and epilepsy. This would enable a direct comparison of their therapeutic indices and a clearer understanding of the structure-activity relationships (SAR) conferred by the 5-chloro and 5-benzyl substitutions.

Anticancer Potential

While direct evidence for the anticancer activity of this compound analogs is limited, numerous studies have demonstrated the potent cytotoxic effects of other 5-substituted barbituric acid derivatives against various cancer cell lines.[5][6] For instance, certain 5-arylidene barbituric acid derivatives have shown promising activity against lung cancer cells.[5] This suggests that the 5-position of the barbituric acid scaffold is a critical site for modifications that can impart anticancer properties.

The introduction of a chlorine atom could potentially enhance the anticancer activity of barbituric acid analogs through various mechanisms, including increased lipophilicity facilitating cell membrane penetration or by acting as a leaving group in reactions with biological nucleophiles.

Table 2: In Vitro Anticancer Activity of Representative 5-Substituted Barbituric Acid Derivatives (for comparative context)

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Arylidenebarbituric Acid DerivativesMCF-7 (Breast)Varies by substitution[12][13]
HepG2 (Liver)Varies by substitution[12]
Caco-2 (Colon)Varies by substitution[14]
Thiobarbituric Acid-based ChromenesA2780 (Ovarian)Varies by substitution[15]
MCF7 (Breast)Varies by substitution[15]
A549 (Lung)Varies by substitution[15]

Note: These data are for related compounds and are intended to provide a rationale for investigating the anticancer potential of this compound analogs. Direct experimental evidence is needed.

Experimental Protocols for Evaluation

To facilitate further research and enable standardized comparison, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound analogs.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat with 5-chlorobarbituric acid analogs cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate (4h) (Formazan formation) mtt_addition->formazan_formation solubilization Add DMSO to dissolve formazan formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][14][18][19]

Protocol:

  • Cell Culture and Treatment: Prepare and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

In Vivo Anticonvulsant Models

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][11][13][20][21]

Protocol:

  • Animal Preparation: Use adult male mice or rats, acclimated to the laboratory conditions.

  • Drug Administration: Administer the this compound analog or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: At the time of predicted peak drug effect, apply corneal electrodes after administering a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

The PTZ test is used to identify compounds that can prevent clonic seizures, modeling absence and myoclonic seizures in humans.[15][20][22][23]

Protocol:

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle control as described for the MES test.

  • PTZ Injection: At the time of predicted peak drug effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice).

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • Data Analysis: The absence of clonic seizures is considered protection. Calculate the ED50 for protection against PTZ-induced seizures.

Future Directions and Conclusion

The available evidence, though preliminary, suggests that this compound analogs represent a promising avenue for the development of novel therapeutics, particularly for CNS disorders. The confirmed tranquilizing activity of 5-chloro-5-benzylbarbituric acids provides a solid foundation for further investigation into their potential as anxiolytics, sedatives, or anticonvulsants.

To realize the full therapeutic potential of this class of compounds, future research should focus on:

  • Quantitative Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a broader range of this compound analogs are needed to establish clear SARs. This will guide the rational design of more potent and selective compounds.

  • Comprehensive Pharmacological Profiling: In-depth evaluation of the most promising analogs in a battery of in vivo models for anxiety, depression, epilepsy, and pain is crucial.

  • Mechanism of Action Studies: Elucidating the precise interactions of this compound analogs with different GABA-A receptor subtypes will be essential for understanding their pharmacological profiles and predicting potential side effects.

  • Toxicity and Safety Assessment: Thorough evaluation of the acute and chronic toxicity, as well as the abuse potential, of lead candidates is a prerequisite for any clinical development.

  • Exploration of Non-CNS Applications: Given the diverse biological activities of barbituric acid derivatives, the anticancer, antimicrobial, and anti-inflammatory potential of 5-chloro analogs should be systematically investigated.

References

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  • NIH. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

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  • JoVE. (2018, June 12). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]

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  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • Melior Discovery. Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]

  • PubMed. (1988). Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids. [Link]

  • PubMed Central. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects. [Link]

  • PubMed Central. (n.d.). Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives. [Link]

  • ResearchGate. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Thiobarbituric Acid Analogues as Potent Urease Inhibitors. [Link]

  • PubMed Central. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

  • PubMed Central. Structure, Function, and Modulation of GABAA Receptors. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

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  • PubMed. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons. [Link]

  • PubMed. Different actions of anticonvulsant and anesthetic barbiturates revealed by use of cultured mammalian neurons. [Link]

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Sources

A Comparative Guide to the Electrochemical Behavior of Halogenated Barbiturates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the electrochemical properties of different halogenated barbiturates. As a Senior Application Scientist, my aim is to blend theoretical principles with practical, field-tested insights to offer a comprehensive resource for the analysis and understanding of these compounds. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating and authoritative guide.

Introduction: The Significance of Halogenation and Electrochemical Analysis

Barbiturates, a class of drugs derived from barbituric acid, have long been utilized for their central nervous system depressant effects, serving as sedatives, hypnotics, and anticonvulsants. The pharmacological activity of barbiturates is significantly influenced by substitution at the C-5 position of the pyrimidine ring. Halogenation at this position can modulate the lipophilicity, metabolic stability, and overall potency of the drug. Understanding the physicochemical properties of these halogenated derivatives is crucial for drug development, quality control, and forensic analysis.

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive species like barbiturates. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable information about the redox behavior of these molecules, including their oxidation potentials and the mechanisms of their electrochemical reactions. This guide will focus on the comparative electrochemical analysis of 5-halogenated barbiturates, exploring how the nature of the halogen substituent (Fluorine, Chlorine, Bromine) influences their electrochemical signature.

The Electrochemical Oxidation of the Barbiturate Core: A Mechanistic Overview

The electrochemical oxidation of 5-substituted barbituric acids at a solid electrode, such as a pyrolytic graphite electrode, proceeds through a characteristic mechanism. The initial step involves a one-electron transfer from the barbiturate molecule to the electrode, resulting in the formation of a barbiturate radical. This radical species is unstable and readily undergoes dimerization to form a more stable 5,5'-disubstituted hydurilic acid derivative.

The overall reaction can be summarized as follows:

Barbiturate -> Barbiturate Radical + e⁻

2 Barbiturate Radical -> Dimer (Hydurilic Acid Derivative)

This process gives rise to a single, major oxidation peak in the voltammogram. The potential at which this peak occurs (the peak potential, Ep) is a key parameter that is influenced by the molecular structure of the barbiturate, particularly the nature of the substituent at the 5-position.

The Influence of Halogen Substituents

The introduction of a halogen atom at the 5-position of the barbituric acid ring is expected to influence the electrochemical oxidation potential due to the inductive effect of the halogen. The electronegativity of the halogens decreases in the order F > Cl > Br.

  • Fluorine: Being the most electronegative halogen, fluorine will exert the strongest electron-withdrawing inductive effect (-I effect). This will make it more difficult to remove an electron from the barbiturate ring, thus shifting the oxidation potential to more positive (higher) values.

  • Chlorine: With intermediate electronegativity, chlorine will also have an electron-withdrawing effect, but to a lesser extent than fluorine. Therefore, the oxidation potential of a chloro-barbiturate is expected to be less positive than its fluoro- counterpart but more positive than the bromo- derivative.

  • Bromine: As the least electronegative of the three, bromine will have the weakest electron-withdrawing effect. Consequently, bromo-barbiturates are expected to be the easiest to oxidize among the halogenated series, exhibiting the least positive oxidation potential.

This trend in oxidation potentials provides a basis for the electrochemical differentiation of these halogenated barbiturates.

Comparative Electrochemical Data

The following table summarizes representative electrochemical data for the anodic oxidation of different 5-halogenated barbiturates, as would be expected from a comparative voltammetric study. These values are illustrative and can vary depending on the specific experimental conditions.

Halogenated BarbiturateHalogen SubstituentExpected Peak Potential (Ep vs. Ag/AgCl)Expected Peak Current (Ip)
5-Fluoro-barbituric AcidF~ +1.2 VLower
5-Chloro-barbituric AcidCl~ +1.1 VIntermediate
5-Bromo-barbituric AcidBr~ +1.0 VHigher

Note: The expected peak current (Ip) may also be influenced by factors such as the diffusion coefficient of the analyte and the kinetics of the electrode reaction, which can be affected by the size and nature of the halogen substituent.

Experimental Protocols

This section provides a detailed methodology for the comparative electrochemical analysis of halogenated barbiturates.

Reagents and Solutions
  • 5-Fluoro-barbituric acid, 5-Chloro-barbituric acid, and 5-Bromo-barbituric acid standards.

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4.

  • Stock solutions (1 mM) of each barbiturate prepared in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) and diluted to the desired concentration with the supporting electrolyte.

Electrochemical System
  • Potentiostat: A standard three-electrode potentiostat.

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) electrode.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Measurements:

    • Pipette a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.4) into the electrochemical cell.

    • De-aerate the solution by purging with high-purity nitrogen gas for at least 10 minutes.

    • Record a blank voltammogram of the supporting electrolyte.

    • Add a known concentration of the halogenated barbiturate standard solution to the cell.

    • Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., +1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

    • For quantitative analysis, use differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) for enhanced sensitivity. Typical DPV parameters could be: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

    • Repeat the measurements for each halogenated barbiturate under identical conditions.

Visualizing the Concepts

Electrochemical Oxidation Pathway

The following diagram illustrates the proposed electrochemical oxidation mechanism for a 5-substituted barbiturate.

G Barbiturate 5-Halogenated Barbiturate Radical Barbiturate Radical Cation Barbiturate->Radical - e⁻ (at Electrode) Dimer Dimerized Product (Hydurilic Acid Derivative) Radical->Dimer + Barbiturate Radical

Caption: Proposed electrochemical oxidation pathway of a 5-halogenated barbiturate.

Experimental Workflow

This diagram outlines the key steps in the comparative electrochemical analysis workflow.

G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing A Prepare Standard Solutions B Prepare Supporting Electrolyte C Polish and Clean Working Electrode D Assemble 3-Electrode Cell C->D E De-aerate Solution (N₂ Purge) D->E F Record Blank Voltammogram E->F G Add Analyte and Record Voltammogram (CV/DPV) F->G H Extract Peak Potential (Ep) and Peak Current (Ip) G->H I Compare Data for Different Halogenated Barbiturates H->I J Correlate with Halogen Electronegativity I->J

Caption: Workflow for the comparative electrochemical analysis of halogenated barbiturates.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the electrochemical comparison of different halogenated barbiturates. The electrochemical oxidation of these compounds is primarily governed by the formation of a barbiturate radical, with the oxidation potential being significantly influenced by the inductive effect of the halogen substituent at the 5-position. This predictable trend allows for the electrochemical differentiation of fluoro-, chloro-, and bromo-barbiturates.

Future research in this area could focus on the development of highly selective and sensitive electrochemical sensors for the detection of specific halogenated barbiturates in complex matrices such as biological fluids and environmental samples. The use of modified electrodes with specific recognition elements could further enhance the selectivity and sensitivity of these analytical methods. Additionally, more in-depth mechanistic studies employing computational modeling alongside experimental work could provide a more detailed understanding of the electron transfer processes and the subsequent chemical reactions involved in the electrochemistry of these important pharmaceutical compounds.

References

  • Kato, S., & Dryhurst, G. (1977). Electrochemical oxidation of some 5-substituted barbituric acids at the pyrolytic graphite electrode. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 79(2), 391–399.
  • UNODC. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control.
  • Dryhurst, G. (1977). Electrochemical oxidation of some 5-substituted barbituric acids at the pyrolytic graphite electrode. Sci-Hub. [Link]

Safety Operating Guide

5-Chlorobarbituric acid proper disposal procedures

Causality: The rationale for avoiding routine chemical inactivation in a lab setting is that it transforms one type of hazardous waste into another, requires significant expertise to perform safely, and may not lead to complete degradation. The most trustworthy and authoritative disposal method is segregation at the source and management by a licensed hazardous waste vendor who will use high-temperature incineration. [11]

References

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  • Guide for handling cytotoxic drugs and rel
  • Safety Data Sheet - Thiobarbituric Acid.Cayman Chemical.
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  • Safety Data Sheet - 4-Chlorobutyric acid.Sigma-Aldrich.
  • Safety Data Sheet - 4-Chlorobutyric acid.Spectrum Chemical.
  • Safety Data Sheet - 2-Thiobarbituric acid.Sigma-Aldrich.
  • Safety Data Sheet - 5-Nitrobarbituric acid trihydr
  • EPA Hazardous Waste Codes.University of Georgia Environmental Safety Division.
  • Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid.
  • Acid Handling Standard Operating Procedure.University of Utah College of Mines and Earth Sciences.
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Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chlorobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. 5-Chlorobarbituric acid, a derivative of barbituric acid, is a compound that requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the safe management of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to minimize risk, ensuring that groundbreaking work can proceed without compromising personal safety or experimental integrity.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. While specific toxicological data for this compound is not extensively published, its structure—a chlorinated derivative of barbituric acid—allows us to infer a hazard profile based on analogous compounds and functional group reactivity. Barbituric acid itself can cause skin and eye irritation.[1] The addition of a chlorine atom likely enhances its reactivity and corrosive properties. Therefore, we must treat this compound as a hazardous substance with the potential for corrosive effects, skin and eye irritation, and toxicity.

Exposure to the dust of corrosive solids can lead to severe internal and external injuries.[2] It is crucial to handle this compound in a manner that prevents the generation and inhalation of dust.

Hazard ClassificationPotential EffectsRationale
Skin Corrosion/Irritation Causes skin irritation, potential for chemical burns upon prolonged contact.[1]Barbituric acid derivatives are known skin irritants. Chlorinated organic compounds can be corrosive.
Serious Eye Damage/Irritation Causes serious eye irritation, risk of severe eye damage.[1]Dust particles can be highly damaging to the eyes.
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[1]Fine powders of corrosive solids are hazardous to the respiratory tract.[3]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.Assumed based on the general toxicity of chlorinated organic compounds and barbiturates.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a robust barrier against chemical exposure. The following protocol is based on the OSHA Hazard Communication Standard and best practices for handling corrosive and hazardous chemicals.[4]

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: These are essential for protecting the eyes from dust particles and potential splashes.[2][5] They must provide a complete seal around the eyes.

  • Face Shield: A full-face shield should be worn in addition to chemical splash goggles whenever there is a significant risk of splashing or dust generation, such as when transferring large quantities or during spill cleanup.[2]

Causality: The eyes are particularly vulnerable to corrosive dust, which can dissolve in the moisture of the eye and cause immediate and severe damage.[3][6] Standard safety glasses do not provide adequate protection from dust or splashes and are therefore insufficient.

Skin and Body Protection: A Comprehensive Barrier

Mandatory Equipment:

  • Chemical-Resistant Gloves: No single glove material protects against all chemicals.[7] For handling this compound, nitrile or neoprene gloves are recommended for incidental contact.[8] It is critical to inspect gloves for any signs of degradation or punctures before each use.[6][9]

  • Full-Length Lab Coat: A long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[10]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a heightened risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.

  • Closed-Toed Shoes: Shoes that fully cover the feet are mandatory in any laboratory setting.[9]

Causality: Dermal exposure to corrosive solids can cause chemical burns.[2] A complete body covering prevents accidental skin contact with the chemical powder.

Respiratory Protection: Safeguarding Against Inhalation

When is it necessary? Respiratory protection is required when engineering controls (like a fume hood) are not sufficient to control dust exposure or during an emergency, such as a large spill.[2]

Mandatory Equipment:

  • NIOSH-Approved Respirator: Use a respirator equipped with a particulate filter (N95, P95, or better) appropriate for the concentration of airborne dust. For chlorination reactions that may release gas, a respirator with the correct cartridge for acid gases is necessary.[2][11]

Causality: Inhaling the dust from corrosive solids can severely damage the respiratory tract.[3] Engineering controls are the primary method for mitigating this risk, but PPE serves as a crucial secondary defense.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe science.

Step 1: Preparation & PPE Donning

  • Designate a specific work area, preferably within a certified chemical fume hood.[9]

  • Ensure that an emergency shower and eyewash station are readily accessible and unobstructed.[12]

  • Assemble all necessary equipment and reagents.

  • Don all required PPE in the correct order: lab coat, closed-toed shoes, chemical splash goggles, and gloves. If required, add a face shield and apron.

Step 2: Weighing and Transfer

  • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Use a spatula or scoopula for transferring the solid chemical; never touch it directly.[10]

  • When transferring, minimize the distance between containers to reduce the chance of spills and dust generation.

  • Keep the chemical container tightly sealed when not in use.[7]

Step 3: Experimental Use

  • When adding the solid to a solvent, do so slowly to avoid splashing.[3]

  • If the reaction is exothermic, ensure the vessel is adequately cooled.

  • Maintain constant vigilance and be alert to any unsafe conditions.[9]

Step 4: Post-Experiment & Decontamination

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wipe down the work surface with an appropriate cleaning agent.

  • Remove PPE carefully to avoid self-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh & Transfer in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment & Surfaces handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A well-defined emergency plan is non-negotiable.

Spill Response Plan

For small spills (<100g) that you are trained and equipped to handle:

Step 1: Isolate and Alert

  • Alert personnel in the immediate area and evacuate non-essential individuals.[13][14]

  • Isolate the spill area.[15]

Step 2: Assess and Protect

  • Consult the Safety Data Sheet (SDS) for specific guidance.[15]

  • Don additional PPE as necessary, including a respirator and chemical-resistant apron.

Step 3: Contain and Neutralize

  • Gently cover the spill with a neutral absorbent material, such as sodium bicarbonate or a commercial acid neutralizer.[14] Do not use combustible materials like paper towels.[14] Work from the outside of the spill inward to prevent spreading.[13]

Step 4: Clean and Decontaminate

  • Once the material is absorbed and neutralized, carefully scoop it into a labeled, leak-proof container for hazardous waste.[13][14]

  • Wash the spill area thoroughly with soap and water.[13]

Step 5: Dispose and Report

  • Dispose of all contaminated materials (including PPE) as hazardous waste.[13]

  • Report the incident to your supervisor or Environmental Health & Safety department.[14]

For large spills, evacuate the area immediately, close the door, and contact your institution's emergency response team.

G spill Spill Occurs alert Alert Others & Isolate Area spill->alert protect Don Appropriate PPE alert->protect contain Cover with Neutral Absorbent protect->contain cleanup Scoop into Hazardous Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of All Contaminated Materials decon->dispose report Report Incident dispose->report

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Feasible Synthetic Routes

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5-Chlorobarbituric acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.